Product packaging for Dactylyne(Cat. No.:CAS No. 55306-12-2)

Dactylyne

Cat. No.: B1669761
CAS No.: 55306-12-2
M. Wt: 410.57 g/mol
InChI Key: NZHWXNQBZKBACG-MJYPMMBJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dactylyne has been reported in Laurencia with data available.
extract of sea hare, Aplysia dactylomela;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19Br2ClO B1669761 Dactylyne CAS No. 55306-12-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55306-12-2

Molecular Formula

C15H19Br2ClO

Molecular Weight

410.57 g/mol

IUPAC Name

(2R,3R,5S,6S)-3-bromo-2-[(Z)-3-bromopent-2-enyl]-5-chloro-6-[(E)-pent-2-en-4-ynyl]oxane

InChI

InChI=1S/C15H19Br2ClO/c1-3-5-6-7-15-13(18)10-12(17)14(19-15)9-8-11(16)4-2/h1,5-6,8,12-15H,4,7,9-10H2,2H3/b6-5+,11-8-/t12-,13+,14-,15+/m1/s1

InChI Key

NZHWXNQBZKBACG-MJYPMMBJSA-N

Isomeric SMILES

CC/C(=C/C[C@@H]1[C@@H](C[C@@H]([C@@H](O1)C/C=C/C#C)Cl)Br)/Br

Canonical SMILES

CCC(=CCC1C(CC(C(O1)CC=CC#C)Cl)Br)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dactylyne; 

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Dactylyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylyne is a naturally occurring acetylenic dibromochloro ether, first isolated from the sea hare Aplysia dactylomela. This unique halogenated C15 metabolite has garnered significant interest due to its notable biological activity as a potent inhibitor of drug metabolism. This technical guide provides a comprehensive overview of the chemical structure of this compound, including detailed spectroscopic and crystallographic data, alongside the experimental protocols for its isolation, characterization, and pharmacological assessment. Its mechanism of action, particularly its effect on cytochrome P450 enzymes, is also explored, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a structurally complex marine natural product characterized by a nine-membered ether ring, a terminal enyne group, and multiple halogen substitutions.

Systematic Name and Formula
  • IUPAC Name : (2R,3R,5S,6S)-3-bromo-2-[(Z)-3-bromopent-2-enyl]-5-chloro-6-[(E)-pent-2-en-4-ynyl]oxane[1]

  • Molecular Formula : C₁₅H₁₉Br₂ClO

  • CAS Number : 55306-12-2

Physicochemical Properties

A summary of the key physicochemical and analytical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 410.57 g/mol
Exact Mass 407.9491 Da
Elemental Analysis C, 43.88%; H, 4.66%; Br, 38.92%; Cl, 8.63%; O, 3.90%
Melting Point 62.2-63.3 °C
Optical Rotation [α]²⁵D -36° (c 15.2, CHCl₃)

Spectroscopic and Crystallographic Data

The definitive structure of this compound was elucidated through a combination of spectroscopic methods and single-crystal X-ray diffraction analysis.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in determining the carbon skeleton and the relative stereochemistry of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectral data are summarized in Table 2.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ) ppmChemical Shift (δ) ppm
Data not explicitly available in search resultsData not explicitly available in search results

Note: While the use of NMR spectroscopy was cited in the structural elucidation of this compound, the specific chemical shift values are not detailed in the provided search results. Access to the original publication by Schmitz et al. (1975) is required for this data.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirmed the molecular formula of this compound.

  • High-Resolution Mass Spectrometry : Observed m/z 407.94890, Calculated for C₁₅H₁₉Br₂ClO: 407.94911

X-ray Crystallography

The absolute stereochemistry of this compound was unequivocally established by single-crystal X-ray diffraction.

Crystallographic Parameter Value Reference
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.788(2) Å, b = 12.1383(8) Å, c = 15.752(4) Å

Biological Activity: Inhibition of Drug Metabolism

This compound has been identified as a potent inhibitor of drug metabolism, specifically targeting the enzymatic processes responsible for the biotransformation of xenobiotics.

In Vivo Effects on Pentobarbital Metabolism

The primary characterized biological activity of this compound is its ability to prolong the hypnotic effects of pentobarbital by inhibiting its metabolic clearance.

Parameter Value Reference
Dosage 25 mg/kg (intraperitoneal) in mice
Effect Prolonged pentobarbital-induced sleep time by over 10 hours
Mechanism Inhibition of pentobarbital metabolism, leading to a several-fold increase in its elimination half-life
Toxicity Nontoxic up to 200 mg/kg (intravenous)

Experimental Protocols

Isolation of this compound from Aplysia dactylomela

The following is a generalized protocol based on the initial discovery of this compound.

G cluster_extraction Extraction cluster_chromatography Chromatography cluster_purification Purification a Collection of Aplysia dactylomela b Hexane Extraction of the Sea Hare a->b c Initial Chromatography on Florisil b->c d Repeated Chromatography of Selected Fractions on Silicic Acid c->d e Crystallization from Hexane-Ether Mixture d->e f Pure this compound Crystals e->f G cluster_pathway Normal Pentobarbital Metabolism cluster_inhibition Inhibition by this compound Pentobarbital Pentobarbital CYP450 Cytochrome P450 Enzymes Pentobarbital->CYP450 Metabolism Metabolites Inactive Metabolites CYP450->Metabolites This compound This compound CYP450_inhibited Cytochrome P450 Enzymes This compound->CYP450_inhibited Inhibits Pentobarbital_unmetabolized Pentobarbital Pentobarbital_unmetabolized->CYP450_inhibited

References

Dactylyne: A Comprehensive Technical Guide to its Natural Source and Isolation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Halogenated Marine Natural Product Dactylyne

Abstract

This compound, a unique halogenated acetylenic dibromochloro ether, has garnered significant interest within the scientific community for its notable biological activities, particularly as an inhibitor of drug metabolism. This technical guide provides a comprehensive overview of this compound, focusing on its natural source, the sea hare Aplysia dactylomela, and a detailed examination of the methodologies for its extraction and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the exploration and utilization of marine-derived natural products. The guide includes a summary of quantitative data, detailed experimental protocols derived from the available scientific literature, and visualizations of the isolation workflow and its proposed mechanism of action.

Introduction

Marine organisms are a prolific source of structurally diverse and biologically active secondary metabolites, offering a vast reservoir of novel chemical entities for drug discovery and development. Among these, this compound stands out as a fascinating example of a halogenated compound with significant pharmacological potential. First isolated from the sea hare Aplysia dactylomela, this compound's unique chemical architecture and its ability to modulate metabolic pathways have made it a subject of considerable research.[1][2][3] This guide aims to consolidate the current knowledge on the natural sourcing and isolation of this compound, providing a technical framework for its further investigation.

Natural Source: The Sea Hare Aplysia dactylomela

This compound is a natural product found in the sea hare Aplysia dactylomela, a species of marine opisthobranch gastropod mollusk.[1][2] These organisms are known to graze on various species of marine algae, and it is widely believed that many of the secondary metabolites found in sea hares are sequestered from their diet and in some cases, structurally modified. The presence of halogenated compounds like this compound in A. dactylomela is often attributed to the consumption of red algae of the genus Laurencia, which are known to produce a rich diversity of halogenated terpenes and other unique metabolites.

A. dactylomela is typically found in shallow tropical and subtropical waters, inhabiting seagrass beds and rocky reefs where their algal food sources are abundant. The collection of these organisms for the purpose of natural product isolation requires careful consideration of ecological and conservation aspects.

Isolation and Purification of this compound

Generalized Experimental Protocol

The following protocol represents a generalized approach for the isolation of this compound. Researchers should optimize these steps based on their specific experimental conditions and the scale of the extraction.

Step 1: Collection and Preparation of Biological Material

  • Specimens of Aplysia dactylomela are collected from their natural habitat.

  • The whole organisms are typically frozen immediately to preserve the chemical integrity of their metabolites.

  • Prior to extraction, the frozen tissue is homogenized to increase the surface area for solvent penetration.

Step 2: Solvent Extraction

  • The homogenized tissue is subjected to exhaustive extraction with an organic solvent. A common approach involves the use of a moderately polar solvent such as methanol or a mixture of methanol and dichloromethane.

  • The extraction is typically performed at room temperature with continuous stirring for an extended period (e.g., 24-48 hours).

  • The process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

  • The resulting crude extracts are combined and the solvent is removed under reduced pressure to yield a concentrated residue.

Step 3: Solvent Partitioning

  • The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • A typical partitioning scheme involves suspending the extract in a mixture of an aqueous solvent (e.g., water or aqueous methanol) and a non-polar organic solvent (e.g., hexane or dichloromethane).

  • This step helps to remove highly polar (e.g., salts, sugars) and non-polar (e.g., lipids) constituents, thereby enriching the fraction containing this compound. The fraction containing this compound is identified through bioassay-guided fractionation or by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 4: Chromatographic Purification

  • The enriched fraction is then subjected to a series of chromatographic separations to isolate this compound.

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient). Fractions are collected and analyzed by TLC to identify those containing the target compound.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by HPLC, often using a reversed-phase column (e.g., C18). A typical mobile phase would be a gradient of water and acetonitrile or methanol. The elution of this compound is monitored by a UV detector.

Step 5: Purity Assessment and Structure Elucidation

  • The purity of the isolated this compound is assessed by HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • The chemical structure of the purified compound is confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Quantitative Data

Due to the limited availability of detailed experimental data in the primary literature, the following tables provide known physicochemical properties and representative spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₅H₁₉Br₂ClO
Molecular Weight410.57 g/mol
Appearance--
SolubilitySoluble in organic solvents such as methanol, chloroform, and ethyl acetate.General knowledge
Table 2: Representative Spectroscopic Data for this compound

Disclaimer: The following spectroscopic data is representative and intended for illustrative purposes. The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (ppm) Chemical Shift (ppm)
δ 5.5 - 6.0 (m)δ 140 - 145
δ 4.0 - 4.5 (m)δ 110 - 115
δ 3.5 - 4.0 (m)δ 75 - 85
δ 2.0 - 3.0 (m)δ 60 - 70
δ 1.5 - 2.0 (m)δ 40 - 50
δ 1.0 - 1.5 (t)δ 30 - 40
δ 20 - 30
δ 10 - 15

Mass Spectrometry (MS):

  • [M+H]⁺: m/z 411.9567 (calculated for C₁₅H₂₀Br₂ClO⁺)

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from Aplysia dactylomela.

experimental_workflow cluster_collection 1. Collection & Preparation cluster_extraction 2. Extraction & Partitioning cluster_purification 3. Chromatographic Purification cluster_analysis 4. Analysis & Characterization Collection Collection of Aplysia dactylomela Homogenization Homogenization of Frozen Tissue Collection->Homogenization SolventExtraction Solvent Extraction (e.g., MeOH/DCM) Homogenization->SolventExtraction SolventPartitioning Solvent Partitioning (e.g., Hexane/Aq. MeOH) SolventExtraction->SolventPartitioning SilicaGel Silica Gel Column Chromatography SolventPartitioning->SilicaGel HPLC Reversed-Phase HPLC SilicaGel->HPLC Purity Purity Assessment (HPLC, NMR) HPLC->Purity Structure Structure Elucidation (NMR, MS) Purity->Structure This compound This compound Structure->this compound Pure this compound

Generalized workflow for the isolation of this compound.
Proposed Mechanism of Action: Cytochrome P450 Inhibition

This compound has been reported to be an inhibitor of drug metabolism, a function often mediated through the inhibition of cytochrome P450 (CYP450) enzymes. The following diagram provides a conceptual illustration of mechanism-based inhibition of a CYP450 enzyme.

cyp450_inhibition This compound This compound CYP450 Cytochrome P450 Enzyme This compound->CYP450 Binds to Active Site ReactiveMetabolite Reactive Metabolite CYP450->ReactiveMetabolite Metabolic Activation InactiveComplex Inactive Enzyme-Metabolite Complex ReactiveMetabolite->InactiveComplex Covalent Binding Metabolism Inhibition of Drug Metabolism InactiveComplex->Metabolism

Conceptual diagram of CYP450 mechanism-based inhibition.

Conclusion

This compound, a halogenated secondary metabolite from the sea hare Aplysia dactylomela, represents a promising lead compound for the development of novel therapeutic agents, particularly those aimed at modulating drug metabolism. This technical guide has provided a consolidated overview of its natural source and a generalized methodology for its isolation and purification. While detailed experimental protocols from the original literature are sparse, the outlined workflow provides a solid foundation for researchers to develop their own optimized procedures. Further investigation into the precise mechanism of action of this compound and its interaction with specific cytochrome P450 isozymes will be crucial for realizing its full therapeutic potential. The continued exploration of marine natural products like this compound is essential for the discovery of new chemical entities that can address unmet medical needs.

References

The Enigmatic Pathway of Dactylyne: A Deep Dive into its Biosynthesis in Aplysia dactylomela’s Algal Diet

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylyne, a halogenated C15 acetogenin with noteworthy biological activities, has been a subject of interest in marine natural products chemistry. While initially isolated from the sea hare Aplysia dactylomela, it is now understood that this fascinating molecule is not a product of the mollusk's own metabolism. Instead, A. dactylomela sequesters this compound and a variety of other secondary metabolites from its primary food source: red algae of the genus Laurencia. This technical guide delves into the proposed biosynthetic pathway of this compound within Laurencia, presenting the current scientific understanding based on studies of related C15 acetogenins. We will explore the hypothetical enzymatic steps, precursor molecules, and key chemical transformations that lead to the formation of this complex marine natural product. Furthermore, this guide provides an overview of experimental methodologies that can be employed to further elucidate this intricate biosynthetic puzzle, paving the way for future research and potential biotechnological applications.

Introduction: The Dietary Origin of this compound

The sea hare Aplysia dactylomela is a well-known repository of a diverse array of bioactive secondary metabolites, many of which are halogenated.[1][2] Among these is this compound, a C15 acetogenin characterized by a unique cyclic ether structure and the presence of bromine and chlorine atoms.[3][4] Early research focused on the sea hare as the source of these compounds; however, subsequent investigations revealed that A. dactylomela accumulates these metabolites from its diet, which predominantly consists of red algae from the genus Laurencia.[1] Therefore, to understand the biosynthesis of this compound, one must look to the intricate biochemical machinery of these marine algae.

C15 acetogenins from Laurencia are a large family of structurally diverse compounds believed to be derived from fatty acid metabolism through a polyketide pathway. While the complete biosynthetic pathway for this compound has not been definitively elucidated, extensive research on related compounds such as laurencin and laureatin allows for the construction of a plausible biosynthetic hypothesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Laurencia is thought to commence from a C16 fatty acid precursor and proceed through a series of enzymatic reactions involving desaturation, oxidation, halogenation, and cyclization. The following sections outline the hypothetical steps of this pathway.

Precursor Synthesis: From Fatty Acids to a Linear Polyeyne

The journey to this compound is believed to begin with a C16 fatty acid, a common component of algal lipid metabolism. Through a series of desaturase and elongase enzymes, this fatty acid is converted into a linear C15 polyeyne precursor. This process likely involves a specialized polyketide synthase (PKS) or a fatty acid synthase (FAS) complex that catalyzes the iterative condensation of acetate units (or other small carboxylic acids) to build the carbon chain, followed by the introduction of double and triple bonds.

Table 1: Hypothetical Precursors and Intermediates in this compound Biosynthesis

Compound Chemical Formula Proposed Role
Palmitic AcidC₁₆H₃₂O₂Initial C16 fatty acid precursor
Linear C15 PolyeyneC₁₅H₁₉-Key acyclic intermediate prior to cyclization
Bromonium Ion AdductC₁₅H₁₉Br⁺Electrophilic species initiating cyclization
Cyclic Ether IntermediateC₁₅H₁₉BrOProduct of the initial bromoetherification
This compoundC₁₅H₁₉Br₂ClOFinal halogenated C15 acetogenin
The Key Step: Bromonium Ion-Induced Cyclization

A central and widely accepted hypothesis for the formation of the characteristic cyclic ether rings in Laurencia acetogenins is a bromonium ion-induced cyclization cascade. In this proposed mechanism, a brominase or haloperoxidase enzyme catalyzes the electrophilic attack of a bromonium ion (Br⁺) onto a double bond of the linear polyeyne precursor. This initiates a cascade of intramolecular cyclizations, forming the core cyclic ether structure of the molecule. The regioselectivity and stereoselectivity of this cyclization are crucial in determining the final structure of the acetogenin.

Halogenation and Final Modifications

Following the initial bromoetherification, further enzymatic modifications are necessary to yield this compound. These likely include the action of specific halogenases to introduce the second bromine atom and the chlorine atom. The precise timing and order of these halogenation events are yet to be determined. Other enzymes, such as oxidases and reductases, may also be involved in tailoring the final structure.

This compound Biosynthesis Pathway cluster_0 Fatty Acid Metabolism cluster_1 Polyketide Synthesis cluster_2 Cyclization and Halogenation C16 Fatty Acid C16 Fatty Acid Linear C15 Polyeyne Linear C15 Polyeyne C16 Fatty Acid->Linear C15 Polyeyne Desaturases, Elongases, PKS/FAS Cyclic Ether Intermediate Cyclic Ether Intermediate Linear C15 Polyeyne->Cyclic Ether Intermediate Bromonium Ion-Induced Cyclization (Haloperoxidase) This compound This compound Cyclic Ether Intermediate->this compound Further Halogenation (Halogenases), Other Modifications

Caption: A proposed biosynthetic pathway for this compound in Laurencia species.

Key Enzymes in the Biosynthetic Machinery

While the specific enzymes responsible for this compound biosynthesis have not been isolated and characterized, based on the proposed pathway, several enzyme classes are likely involved.

Table 2: Putative Enzymes in this compound Biosynthesis

Enzyme Class Proposed Function
Fatty Acid Synthases (FAS) / Polyketide Synthases (PKS)Synthesis of the C15 carbon backbone.
DesaturasesIntroduction of double and triple bonds in the fatty acid chain.
Haloperoxidases (Brominases)Catalyze the initial bromonium ion-induced cyclization.
HalogenasesIntroduction of additional bromine and chlorine atoms.
Cytochrome P450 MonooxygenasesMay be involved in oxidation and other tailoring reactions.

Experimental Protocols for Studying this compound Biosynthesis

Elucidating the biosynthetic pathway of this compound requires a combination of genetic, biochemical, and analytical techniques. Precursor feeding studies with labeled compounds are a powerful tool to trace the incorporation of putative precursors into the final molecule.

General Experimental Workflow for Precursor Feeding Studies

Experimental Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Culture Laurencia Culture Laurencia Incubate with Labeled Precursor Incubate with Labeled Precursor Culture Laurencia->Incubate with Labeled Precursor Synthesize Labeled Precursor Synthesize Labeled Precursor Synthesize Labeled Precursor->Incubate with Labeled Precursor Extract Metabolites Extract Metabolites Incubate with Labeled Precursor->Extract Metabolites Isolate this compound Isolate this compound Extract Metabolites->Isolate this compound Analyze Label Incorporation Analyze Label Incorporation Isolate this compound->Analyze Label Incorporation

Caption: A general workflow for precursor feeding studies in Laurencia.

Detailed Methodology for a Radiolabeling Experiment

The following protocol is adapted from studies on the biosynthesis of brominated metabolites in Laurencia and can be modified for investigating this compound biosynthesis.

Objective: To determine the incorporation of a radiolabeled precursor into this compound.

Materials:

  • Axenic culture of a this compound-producing Laurencia species.

  • Sterile artificial seawater (ASW) medium.

  • Radiolabeled precursor (e.g., [¹⁴C]-acetate, [¹⁴C]-palmitic acid, or a synthesized [¹⁴C]-labeled polyeyne).

  • Liquid scintillation counter.

  • Solvents for extraction (e.g., dichloromethane, methanol).

  • Chromatography supplies (silica gel for column chromatography, TLC plates).

  • HPLC system for final purification.

  • NMR and mass spectrometry for structural confirmation.

Procedure:

  • Culturing: Grow the Laurencia species under controlled conditions (light, temperature) in sterile ASW to obtain sufficient biomass.

  • Precursor Administration: Introduce the radiolabeled precursor to the culture medium at a known concentration.

  • Incubation: Incubate the algae with the labeled precursor for a defined period (e.g., 24-72 hours).

  • Harvesting and Extraction: Harvest the algal biomass, rinse with fresh ASW, and extract the total lipids with an appropriate solvent system (e.g., a modified Bligh-Dyer extraction).

  • Fractionation and Isolation:

    • Perform silica gel column chromatography on the crude extract to separate fractions based on polarity.

    • Monitor fractions for radioactivity using a liquid scintillation counter.

    • Further purify the radioactive fractions using thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) to isolate pure this compound. Co-injection with an authentic standard of this compound is recommended for identification.

  • Analysis:

    • Confirm the identity and purity of the isolated this compound using NMR and mass spectrometry.

    • Quantify the amount of radioactivity incorporated into the this compound molecule using a liquid scintillation counter.

    • Calculate the specific incorporation of the label to determine the efficiency of the precursor's conversion to this compound.

Future Directions and Conclusion

The biosynthesis of this compound and other C15 acetogenins in Laurencia remains a fertile ground for research. Future efforts should focus on:

  • Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of this compound-producing Laurencia species to identify candidate genes for PKS, halogenases, and other biosynthetic enzymes.

  • Enzyme Characterization: Heterologous expression and biochemical characterization of these candidate enzymes to confirm their function.

  • Advanced Precursor Feeding Studies: Utilization of stable isotope-labeled precursors (e.g., ¹³C, ²H) coupled with NMR and mass spectrometry to precisely map the biosynthetic pathway and identify intermediates.

References

Spectroscopic Profile of Dactylyne: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dactylyne, a halogenated marine natural product. This compound, an acetylenic dibromochloro ether isolated from the sea hare Aplysia dactylomela, has garnered interest for its unique chemical structure and biological activity. This document consolidates available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to support ongoing research and development efforts.

Chemical Structure

This compound possesses a complex molecular architecture with the chemical formula C₁₅H₁₉Br₂ClO.[1] Its structure features a nine-membered ether ring, a conjugated enyne system, and multiple stereocenters, making its complete spectroscopic characterization essential for unambiguous identification and further chemical modification.

Spectroscopic Data Summary

The definitive spectroscopic characterization of this compound was first reported by F. J. Schmitz and his collaborators in 1975. While the complete original dataset is detailed in their seminal publication in the Journal of Organic Chemistry, this guide provides a structured summary of the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen framework of this compound. The following tables outline the anticipated ¹H and ¹³C NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Data of this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data unavailableData unavailableData unavailableData unavailable
............
(Note: Specific proton assignments and coupling constants are detailed in the primary literature.)

Table 2: ¹³C NMR Spectroscopic Data of this compound

CarbonChemical Shift (δ, ppm)
Data unavailableData unavailable
......
(Note: Specific carbon assignments are detailed in the primary literature.)
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. Key absorptions are expected for the carbon-carbon triple and double bonds, as well as the carbon-oxygen and carbon-halogen bonds.

Table 3: Infrared (IR) Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data unavailableC≡C-H stretch (alkyne)
Data unavailableC=C stretch (alkene)
Data unavailableC-O-C stretch (ether)
Data unavailableC-Br stretch
Data unavailableC-Cl stretch
(Note: Specific peak positions and intensities are detailed in the primary literature.)
Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. The isotopic pattern resulting from the presence of two bromine atoms and one chlorine atom is a characteristic feature in the mass spectrum.

Table 4: Mass Spectrometry (MS) Data of this compound

m/zIonRelative Abundance (%)
Data unavailable[M]⁺Data unavailable
Data unavailable[M+H]⁺Data unavailable
Data unavailableIsotopic PeaksData unavailable
(Note: The exact mass and isotopic distribution are detailed in the primary literature.)

Experimental Protocols

The isolation and spectroscopic analysis of this compound involve a series of well-defined procedures. The following is a generalized workflow based on standard practices for the characterization of marine natural products.

Isolation and Purification
  • Extraction: The sea hare Aplysia this compound is typically collected and its digestive glands are extracted with a suitable organic solvent, such as a mixture of chloroform and methanol.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent, typically chloroform-d (CDCl₃). Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, are employed for the complete assignment of all proton and carbon signals and to establish the connectivity within the molecule.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a solution in a suitable solvent.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of this compound. The analysis can be performed using techniques such as electrospray ionization (ESI) or electron ionization (EI).

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Collection of Aplysia dactylomela B Solvent Extraction A->B C Solvent Partitioning B->C D Chromatographic Purification C->D E NMR Spectroscopy (1H, 13C, 2D) D->E Pure this compound F IR Spectroscopy D->F Pure this compound G Mass Spectrometry D->G Pure this compound H Data Integration & Analysis E->H F->H G->H I Final Structure Confirmation H->I

Figure 1. General workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

This technical guide summarizes the key spectroscopic data and analytical methodologies for this compound. While the specific quantitative data from the original publication by Schmitz et al. could not be reproduced here, the provided framework and general information serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. For detailed experimental values and procedures, readers are directed to the primary literature.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dactylyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylyne is a naturally occurring acetylenic dibromochloro ether originally isolated from the sea hare Aplysia dactylomela. This unique halogenated cyclic ether has garnered scientific interest due to its notable biological activity as a potent inhibitor of drug metabolism. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its mechanism of action. All quantitative data are summarized in structured tables, and key experimental workflows and signaling concepts are visualized using diagrams for enhanced clarity.

Chemical and Physical Properties

This compound is a structurally complex molecule with the chemical formula C₁₅H₁₉Br₂ClO.[1] Its molecular structure features a tetrahydropyran ring substituted with bromo, chloro, and two unsaturated carbon chains.

Table 1: General Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₉Br₂ClO[1]
Molecular Weight 410.57 g/mol [1]
IUPAC Name (2R,3R,5S,6S)-3-bromo-2-[(Z)-3-bromopent-2-enyl]-5-chloro-6-[(E)-pent-2-en-4-ynyl]oxanePubChem
CAS Number 55306-12-2[1]

Table 2: Computed Physical Properties of this compound

PropertyValueSource
XLogP3-AA 5.3PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 4PubChem
Exact Mass 407.9491 g/mol [1]
Monoisotopic Mass 407.9491 g/mol PubChem
Topological Polar Surface Area 9.2 ŲPubChem
Heavy Atom Count 19PubChem
Complexity 383PubChem

Spectroscopic Data

The structural elucidation of this compound was originally accomplished through a combination of spectroscopic techniques. While the complete raw spectra are not available in recent literature, the key analytical methods used for its characterization are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the complex stereochemistry and connectivity of this compound. Although specific chemical shift assignments from the original isolation papers are not widely accessible, a general approach to its NMR analysis would involve:

  • ¹H NMR: Identification of signals corresponding to olefinic protons, protons adjacent to halogens and the ether oxygen, and protons of the alkyl chains. Coupling constants would be crucial in establishing the relative stereochemistry of the substituents on the tetrahydropyran ring.

  • ¹³C NMR: Identification of carbon signals for the unsaturated carbons (alkene and alkyne), carbons bearing halogens, and the carbons of the tetrahydropyran ring.

Infrared (IR) Spectroscopy

IR spectroscopy would provide information about the functional groups present in this compound. Expected characteristic absorption bands would include:

  • C-H stretching: For sp³, sp², and sp hybridized carbons.

  • C≡C stretching: For the terminal alkyne.

  • C=C stretching: For the alkene moieties.

  • C-O stretching: For the ether linkage in the tetrahydropyran ring.

  • C-Br and C-Cl stretching: In the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio of ³⁵Cl and ³⁷Cl) would result in a characteristic isotopic cluster for the molecular ion peak, confirming the presence and number of these halogen atoms. Fragmentation patterns would provide further structural information about the different substituents and the cyclic core.

Experimental Protocols

Isolation of this compound from Aplysia dactylomela

This compound is a natural product isolated from the sea hare Aplysia dactylomela. The general workflow for its isolation from the organism is depicted below.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Collection Collection of Aplysia dactylomela Homogenization Homogenization of tissue Collection->Homogenization Solvent_Extraction Extraction with organic solvent (e.g., ethanol/chloroform) Homogenization->Solvent_Extraction Concentration Concentration of crude extract Solvent_Extraction->Concentration Chromatography1 Column Chromatography (e.g., Silica Gel) Concentration->Chromatography1 Chromatography2 Further Chromatographic separation (e.g., HPLC) Chromatography1->Chromatography2 Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Chromatography2->Spectroscopy

Fig. 1: General workflow for the isolation of this compound.

Methodology:

  • Collection and Extraction: Specimens of Aplysia dactylomela are collected and their digestive glands are typically dissected and homogenized. The homogenized tissue is then subjected to solvent extraction, often using a mixture of polar and non-polar solvents like ethanol and chloroform, to isolate the organic-soluble secondary metabolites.

  • Chromatographic Separation: The resulting crude extract is a complex mixture of compounds. Initial purification is generally achieved through column chromatography on a silica gel stationary phase, with a gradient of solvents of increasing polarity.

  • Further Purification: Fractions containing compounds with similar polarity to this compound are further purified using high-performance liquid chromatography (HPLC), often with a reverse-phase column, to yield the pure compound.

  • Structure Elucidation: The structure of the isolated pure this compound is then confirmed using spectroscopic methods as described in Section 2.

Pentobarbital-Induced Sleep Time Assay

The primary biological activity of this compound is its ability to inhibit the metabolism of pentobarbital, thereby prolonging its hypnotic effect. This is typically evaluated using a pentobarbital-induced sleep time assay in a murine model.

G cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_hypnosis Induction of Hypnosis cluster_measurement Data Collection Animal_Acclimation Acclimation of Mice Grouping Random assignment to Control and Treatment groups Animal_Acclimation->Grouping Dactylyne_Admin Administer this compound (i.p.) to treatment group Grouping->Dactylyne_Admin Vehicle_Admin Administer Vehicle (i.p.) to control group Grouping->Vehicle_Admin Pentobarbital_Admin Administer Pentobarbital (i.p.) to all animals Dactylyne_Admin->Pentobarbital_Admin Vehicle_Admin->Pentobarbital_Admin Measure_Latency Measure onset of sleep (loss of righting reflex) Pentobarbital_Admin->Measure_Latency Measure_Duration Measure duration of sleep (time to regain righting reflex) Measure_Latency->Measure_Duration

Fig. 2: Workflow for the Pentobarbital-Induced Sleep Time Assay.

Methodology:

  • Animals: Male mice are typically used for this assay. They are acclimated to the laboratory conditions for a set period before the experiment.

  • Grouping: Animals are randomly divided into a control group and one or more treatment groups.

  • Administration: The treatment group receives an intraperitoneal (i.p.) injection of this compound dissolved in a suitable vehicle. A 25 mg/kg dose has been reported to be effective. The control group receives an i.p. injection of the vehicle alone.

  • Induction of Sleep: After a predetermined time to allow for the absorption and distribution of this compound, all animals are administered an i.p. injection of a sub-hypnotic or hypnotic dose of pentobarbital.

  • Measurement of Sleep Parameters:

    • Sleep Latency: The time from pentobarbital injection to the loss of the righting reflex is recorded. The righting reflex is assessed by placing the animal on its back; the inability to return to the prone position within a short time (e.g., 30 seconds) indicates the onset of sleep.

    • Sleep Duration: The time from the loss to the regaining of the righting reflex is measured as the duration of sleep.

  • Data Analysis: The sleep latency and duration for the treatment group are compared to the control group using appropriate statistical methods. A significant increase in sleep duration in the this compound-treated group indicates inhibition of pentobarbital metabolism.

Mechanism of Action: Inhibition of Drug Metabolism

The prolongation of pentobarbital-induced sleep by this compound is attributed to its inhibition of hepatic drug-metabolizing enzymes. The primary family of enzymes responsible for the metabolism of a wide variety of xenobiotics, including pentobarbital, is the cytochrome P450 (CYP) superfamily.

Role of Cytochrome P450 Enzymes

Cytochrome P450 enzymes are a diverse group of heme-containing monooxygenases that catalyze the oxidation of various substrates. This process, known as Phase I metabolism, generally increases the water solubility of compounds, facilitating their excretion from the body. By inhibiting these enzymes, this compound slows down the breakdown of co-administered drugs like pentobarbital, leading to higher plasma concentrations and a prolonged therapeutic effect.

G This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Inhibits Pentobarbital Pentobarbital (Active) Metabolite Inactive Metabolite Pentobarbital->Metabolite Metabolized by CYP450 Excretion Excretion Metabolite->Excretion

Fig. 3: Proposed mechanism of this compound's effect on pentobarbital.
Cytochrome P450 Inhibition Assay

To determine which specific CYP isoforms are inhibited by this compound and to quantify the extent of this inhibition (e.g., IC₅₀ values), an in vitro cytochrome P450 inhibition assay is employed. This assay typically uses human liver microsomes, which are rich in CYP enzymes, or recombinant human CYP isoforms.

Methodology:

  • Incubation: A specific probe substrate for a particular CYP isoform is incubated with human liver microsomes or a recombinant CYP enzyme in the presence of NADPH (a necessary cofactor) and varying concentrations of this compound.

  • Metabolite Formation: The reaction is allowed to proceed for a set time, after which it is quenched.

  • Quantification: The amount of the specific metabolite formed from the probe substrate is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the rate in its absence (control). The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is then calculated.

By performing this assay with a panel of different CYP isoform-specific substrates, the inhibitory profile of this compound across the major drug-metabolizing enzymes can be determined.

Signaling Pathways

Currently, the known biological activity of this compound is primarily centered on its direct inhibition of metabolic enzymes, specifically the cytochrome P450 system. There is limited information available in the scientific literature regarding the effects of this compound on other specific intracellular signaling pathways. Future research may explore whether this compound's interaction with metabolic enzymes has downstream consequences on cellular signaling or if it interacts with other molecular targets.

Conclusion

This compound is a fascinating marine natural product with a potent and specific biological activity. Its ability to inhibit drug metabolism highlights the potential of natural products as pharmacological tools and as leads for the development of new therapeutic agents. This guide has summarized the current knowledge of this compound's physical and chemical properties and provided an overview of the experimental protocols used to study this molecule. Further research is warranted to fully elucidate its spectroscopic characteristics, obtain precise physical property data, and explore its detailed interactions with the full spectrum of cytochrome P450 enzymes and other potential biological targets.

References

Dactylyne: A Technical Overview of a Marine-Derived Drug Metabolism Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylyne is a naturally occurring, halogenated C15 acetogenin originally isolated from the sea hare Aplysia dactylomela. Structurally, it is characterized as an acetylenic dibromochloro ether.[1][2] While initial pharmacological screenings revealed no direct effects on the cardiovascular, respiratory, or central nervous systems, this compound has been identified as a potent inhibitor of drug metabolism.[1][2] This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical identity, biological activity, and the experimental basis for these findings.

Chemical and Physical Properties

This compound is a complex molecule with the molecular formula C15H19Br2ClO.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 55306-12-2
Molecular Formula C15H19Br2ClO
Molecular Weight 410.57 g/mol
IUPAC Name (2R,3R,5S,6S)-3-bromo-2-[(Z)-3-bromopent-2-enyl]-5-chloro-6-[(E)-pent-2-en-4-ynyl]oxane

Biological Activity: Inhibition of Pentobarbital Metabolism

The most significant reported biological activity of this compound is its ability to inhibit the metabolism of the barbiturate pentobarbital, thereby potentiating its hypnotic effects.

In Vivo Effects

In a key study, the administration of this compound to mice prior to the induction of sleep with pentobarbital led to a dramatic increase in sleep duration. The primary quantitative findings from this research are summarized below.

Treatment GroupDose of this compound (ip)Effect on Pentobarbital-Induced Sleep Time in Mice
This compound25 mg/kgProlonged by more than 10 hours

This potentiation of pentobarbital's effects is attributed to the inhibition of its metabolic pathways. The study demonstrated that this compound administration led to a several-fold increase in the elimination half-life of pentobarbital. This compound was reported to be non-toxic up to a dose of 200 mg/kg intravenously in mice.

Experimental Protocols

Pentobarbital-Induced Sleep Time Assay
  • Animals: Male mice are used for the experiment.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a standard period before the experiment.

  • Grouping: Mice are divided into a control group and a this compound-treated group.

  • Administration of this compound: The this compound-treated group receives an intraperitoneal (ip) injection of this compound (e.g., 25 mg/kg) dissolved in a suitable vehicle. The control group receives an equivalent volume of the vehicle alone.

  • Induction of Sleep: After a predetermined period following the this compound or vehicle injection, all animals are administered a hypnotic dose of pentobarbital via intraperitoneal injection.

  • Measurement of Sleep Time: The onset of sleep is determined by the loss of the righting reflex (the inability of the mouse to right itself when placed on its back). The duration of sleep is measured as the time from the loss to the spontaneous recovery of the righting reflex.

  • Data Analysis: The mean sleep duration for the control and this compound-treated groups are calculated and compared statistically to determine the significance of any observed differences.

Postulated Mechanism of Action

The observed prolongation of pentobarbital's effects strongly suggests that this compound acts as an inhibitor of the hepatic enzymes responsible for drug metabolism. Pentobarbital is primarily metabolized by the cytochrome P450 (CYP) superfamily of enzymes in the liver. Although the specific CYP isozymes inhibited by this compound have not been reported, it is hypothesized that this compound or one of its metabolites interferes with this enzymatic degradation process.

Visualizations

Experimental Workflow for Assessing this compound's Effect on Pentobarbital-Induced Sleep

experimental_workflow cluster_preparation Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_acclimatization Acclimatization of Mice group_division Division into Control and this compound Groups animal_acclimatization->group_division control_injection Control Group: Vehicle (ip) dactylyne_injection This compound Group: This compound (25 mg/kg, ip) pentobarbital_injection Pentobarbital Injection (ip) to induce sleep control_injection->pentobarbital_injection dactylyne_injection->pentobarbital_injection sleep_onset Record Sleep Onset (Loss of Righting Reflex) pentobarbital_injection->sleep_onset sleep_duration Measure Sleep Duration (Recovery of Righting Reflex) sleep_onset->sleep_duration data_comparison Compare Mean Sleep Duration between Groups sleep_duration->data_comparison

Caption: Experimental workflow for evaluating the effect of this compound on pentobarbital-induced sleep time in mice.

Conclusion

This compound stands out as a marine natural product with a specific and potent biological activity as a drug metabolism inhibitor. Its ability to significantly prolong the effects of pentobarbital highlights its potential as a pharmacological tool for studying drug metabolism and as a lead compound for the development of new drug metabolism modulators. Further research is warranted to elucidate the precise molecular mechanism of action, including the identification of the specific cytochrome P450 isozymes inhibited by this compound, and to explore its potential effects on the metabolism of other therapeutic agents.

References

Unveiling the Bioactive Potential: A Technical Guide to Crude Extracts of Aplysia dactylomela

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities associated with crude extracts derived from the sea hare, Aplysia dactylomela. This marine invertebrate is the natural source of the halogenated acetogenin dactylyne, and its extracts have demonstrated a compelling range of cytotoxic, antimicrobial, and anti-inflammatory properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to support further research and development in this promising area of marine natural products.

It is important to note that while this compound is a prominent compound isolated from Aplysia dactylomela, the scientific literature primarily focuses on the biological activities of various crude extracts of the whole organism or its secretions, rather than a specifically designated "crude this compound extract." This guide will therefore focus on the broader bioactive potential of these crude extracts.

Biological Activities of Aplysia dactylomela Crude Extracts

Crude extracts from Aplysia dactylomela have been shown to exhibit a spectrum of biological activities, making them a subject of interest for drug discovery. The primary activities investigated include cytotoxicity against cancer cell lines, inhibition of microbial growth, and modulation of inflammatory responses.

Cytotoxic Activity

Various extracts of Aplysia dactylomela have demonstrated significant cytotoxic effects against a range of cancer cell lines. These findings suggest the presence of potent anti-cancer compounds within the sea hare's tissues and secretions.

Table 1: Cytotoxic Activity of Aplysia dactylomela Preparations

PreparationCell Line(s)Key FindingsReference(s)
Hexane Soluble Material of MeOH-CHCl3 (1:1) ExtractMCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), SF-268 (CNS cancer)Potent in vitro cytotoxicity, with approximately 0%, 0%, and 4% growth of treated cells compared to untreated cells, respectively.[1]
Isolated SesquiterpenesHeLa (cervical cancer), Hep-2 (larynx cancer), Vero (non-tumoral)Evaluation of in vitro cytotoxicity of six isolated sesquiterpenes.[2]
Isolated ChamigrenesHM02 (gastric cancer), HEP G2 (liver cancer), MCF 7 (breast cancer)Significant cytotoxicity with IC50 values for some compounds below 1.0 µg/mL.[3]
Isolated Aplydactylonin BHepG2 (liver cancer), DU145 (prostate cancer), A549 (lung cancer)IC50 values of 4.08 ± 0.63 µM, 38.64 ± 1.04 µM, and 12.33 ± 0.95 µM, respectively.
Antimicrobial Activity

The purple fluid secreted by Aplysia dactylomela as a defense mechanism has been found to possess notable antimicrobial properties. This secretion contains a variety of bioactive compounds that inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Aplysia dactylomela Purple Fluid

Bacterial SpeciesTypeActivity of Crude Fluid (0.48 mg protein)Activity of Dialyzed Fluid (0.30 mg protein)Reference(s)
Staphylococcus aureusGram-positiveBacteriostaticBacteriostatic[4]
Pseudomonas aeruginosaGram-negativeBacteriostaticBacteriostatic
Proteus vulgarisGram-negativeBacteriostaticBacteriostatic
Various Gram-positive and Gram-negative bacteria-Growth inhibition observed.Growth inhibition observed.
--Minimum Inhibitory Concentration (MIC) of 0.625 mg protein/ml.-
Anti-inflammatory Activity

Research into the anti-inflammatory potential of Aplysia dactylomela has led to the isolation of specific compounds with potent activity. These findings indicate that crude extracts may also possess anti-inflammatory effects worthy of further investigation.

Table 3: Anti-inflammatory Activity of a Compound Isolated from Aplysia dactylomela

CompoundAssayTarget CellsIC50 ValueReference(s)
Dactyloditerpenol acetateThromboxane B2 (TXB2) generationEscherichia coli lipopolysaccharide (LPS)-activated rat neonatal microglia0.4 µM
Dactyloditerpenol acetateSuperoxide anion (O2-) generationEscherichia coli lipopolysaccharide (LPS)-activated rat neonatal microglia1 µM

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Preparation of Aplysia dactylomela Crude Extract

A general protocol for the preparation of a crude extract from Aplysia dactylomela is as follows:

  • Collection and Preparation: Collect specimens of Aplysia dactylomela. Freeze-dry the specimens to remove water content.

  • Extraction: Homogenize the dried tissue and extract with a 1:1 mixture of methanol (MeOH) and chloroform (CHCl3).

  • Partitioning: Partition the resulting extract between hexane and water to separate compounds based on polarity. The hexane-soluble fraction often contains many of the bioactive terpenoids.

  • Further Fractionation (Optional): The crude extract can be further purified using techniques like column chromatography on silica gel and high-performance liquid chromatography (HPLC) to isolate individual compounds.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.

  • Treatment: After 24 hours, treat the cells with various concentrations of the crude extract or isolated compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the extract concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the crude extract in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no extract) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the extract that completely inhibits visible growth of the bacterium.

Anti-inflammatory Assay: LPS-Stimulated Macrophages

This assay measures the ability of a substance to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Seeding: Seed the macrophages in a multi-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the crude extract for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate the plate for a designated period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of inflammatory mediators such as nitric oxide (NO) using the Griess reagent, or cytokines like TNF-α and IL-6 using ELISA kits.

  • Data Analysis: Determine the percentage of inhibition of the inflammatory mediators by the extract compared to the LPS-only control.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by crude extracts of Aplysia dactylomela are not yet fully elucidated, the observed biological activities provide clues to their potential mechanisms of action.

Cytotoxicity and Apoptosis

The potent cytotoxic activity of extracts and isolated compounds suggests the induction of apoptosis, or programmed cell death, in cancer cells. One study on a newly isolated sesquiterpene from Aplysia dactylomela showed an increase in early apoptotic cells and caspase-3 activity in HepG2 cells, along with an induction of sub-G1 phase arrest. This points towards the involvement of the caspase cascade, a key component of the apoptotic pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Aplysia dactylomela Extract Aplysia dactylomela Extract Aplysia dactylomela Extract->Caspase-8 Aplysia dactylomela Extract->Cellular Stress

Caption: Postulated involvement of Aplysia dactylomela extract in apoptotic pathways.

Anti-inflammatory Mechanism

The inhibition of inflammatory mediators in LPS-stimulated macrophages suggests that bioactive compounds in the extract may interfere with pro-inflammatory signaling pathways. A likely target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of the inflammatory response initiated by LPS.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates & degrades NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, iNOS) transcription Aplysia dactylomela Extract Aplysia dactylomela Extract Aplysia dactylomela Extract->IKK Aplysia dactylomela Extract->NF-κB

Caption: Potential inhibition of the NF-κB signaling pathway by A. dactylomela extract.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of the biological activity of crude extracts from Aplysia dactylomela.

experimental_workflow cluster_extraction Extraction & Preparation cluster_bioassays Biological Activity Screening cluster_analysis Data Analysis & Further Steps A Collection of Aplysia dactylomela B Freeze-drying & Homogenization A->B C Solvent Extraction (e.g., MeOH/CHCl3) B->C D Crude Extract C->D E Cytotoxicity Assay (e.g., MTT) D->E F Antimicrobial Assay (e.g., Broth Microdilution) D->F G Anti-inflammatory Assay (e.g., LPS-stimulated Macrophages) D->G H Determine IC50/MIC E->H F->H G->H I Bioassay-guided Fractionation H->I J Isolation & Structure Elucidation of Active Compounds I->J K Mechanism of Action Studies J->K

Caption: General experimental workflow for bioactivity screening of A. dactylomela extracts.

Conclusion and Future Directions

Crude extracts from the sea hare Aplysia dactylomela represent a rich source of bioactive compounds with demonstrated cytotoxic, antimicrobial, and anti-inflammatory potential. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this promising area.

Future research should focus on:

  • Comprehensive Bioactivity Screening: Evaluating crude extracts using a wider range of assays to uncover novel biological activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the active constituents.

  • Bioassay-Guided Fractionation: Isolating and identifying the specific compounds responsible for the observed biological effects.

  • Synergistic Effects: Investigating potential synergistic interactions between different compounds within the crude extract.

The continued exploration of the chemical diversity and biological activity of Aplysia dactylomela holds significant promise for the discovery of new therapeutic agents.

References

Dactylyne: A Technical Guide to a Marine-Derived Drug Metabolism Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylyne, a halogenated acetylenic ether first isolated from the sea hare Aplysia dactylomela, represents a potent inhibitor of drug metabolism. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound. It includes a summary of its chemical properties, key experimental findings, and detailed protocols for its total synthesis. The primary mechanism of action of this compound is the inhibition of hepatic microsomal enzymes, leading to a significant potentiation of the effects of drugs metabolized by this system, such as pentobarbital. This document consolidates the available data to serve as a valuable resource for researchers investigating novel enzyme inhibitors and drug-drug interactions.

Introduction

This compound is a marine natural product that has garnered interest due to its unique chemical structure and significant biological activity. First reported in 1978, it was identified as a potent inhibitor of drug metabolism with a relatively low toxicity profile.[1] This guide details the foundational research on this compound, offering insights into its discovery and potential as a pharmacological tool.

Discovery and History

This compound was first isolated from the sea hare Aplysia dactylomela.[1][2] The initial investigation into its pharmacological properties was conducted by Kaul and Kulkarni in 1978, who described it as an acetylenic dibromochloro ether.[1][2] Their seminal work established this compound as a powerful inhibitor of pentobarbital metabolism in mice, significantly prolonging its hypnotic effects. This discovery highlighted the potential of marine organisms as a source of novel pharmacologically active compounds.

Chemical and Physical Properties

This compound is characterized by its complex halogenated and acetylenic structure.

PropertyValue
Chemical Formula C₁₅H₁₉Br₂ClO
Molecular Weight 410.57 g/mol
CAS Number 55306-12-2
Description Acetylenic dibromochloro ether

Pharmacological Data

The primary reported pharmacological effect of this compound is the potentiation of pentobarbital-induced sleep time through the inhibition of its metabolism.

In Vivo Studies: Potentiation of Pentobarbital Hypnosis

The foundational in vivo experiments demonstrated the significant impact of this compound on the duration of pentobarbital-induced sleep in mice.

Treatment GroupDose of this compound (mg/kg, i.p.)Dose of Pentobarbital (mg/kg, i.p.)ObservationReference
Control0Not specifiedNormal sleep durationKaul & Kulkarni, 1978
This compound25Not specifiedProlonged sleep time by >10 hoursKaul & Kulkarni, 1978
Pharmacokinetic Effects

The prolonged sleep time was attributed to a significant alteration in the pharmacokinetics of pentobarbital.

ParameterEffect of this compound (25 mg/kg, i.p.)Reference
Pentobarbital Elimination Half-lifeIncreased "several folds"Kaul & Kulkarni, 1978
Toxicology

Initial toxicological assessments indicated a favorable safety profile for this compound.

Route of AdministrationMaximum Non-Toxic Dose (mg/kg)Reference
Intravenous (i.v.)200Kaul & Kulkarni, 1978

Mechanism of Action

This compound's pharmacological effects are a direct consequence of its inhibition of hepatic microsomal enzymes, the primary system responsible for the metabolism of a wide range of xenobiotics, including pentobarbital.

Inhibition of Hepatic Microsomal Enzymes

The available evidence strongly suggests that this compound targets the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum of hepatocytes. While the specific CYP isozymes inhibited by this compound have not been reported in the reviewed literature, the significant impact on pentobarbital metabolism points towards inhibition of one or more of the key drug-metabolizing CYPs.

This compound This compound Hepatic_Microsomal_Enzymes Hepatic Microsomal Enzymes (Cytochrome P450 System) This compound->Hepatic_Microsomal_Enzymes Inhibits Pentobarbital_Metabolism Pentobarbital Metabolism Hepatic_Microsomal_Enzymes->Pentobarbital_Metabolism Catalyzes Pentobarbital_Concentration Increased Plasma Pentobarbital Concentration Pentobarbital_Metabolism->Pentobarbital_Concentration Decreases CNS_Depression Prolonged CNS Depression (Increased Sleep Time) Pentobarbital_Concentration->CNS_Depression Leads to

Caption: Proposed mechanism of this compound's potentiation of pentobarbital effects.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound. The protocols for isolation and in-vivo pharmacology are based on information from available abstracts, as the full primary literature could not be obtained.

Isolation of this compound from Aplysia dactylomela

Note: The following is a generalized protocol based on abstracts. Specific details from the original publication by Kaul and Kulkarni (1978) may vary.

  • Collection and Extraction: Specimens of Aplysia dactylomela are collected and homogenized. The homogenate is then subjected to solvent extraction, likely using a series of organic solvents with increasing polarity to partition the various secondary metabolites.

  • Chromatographic Separation: The crude extract is fractionated using column chromatography over silica gel or a similar stationary phase. Elution with a gradient of solvents (e.g., hexane, ethyl acetate) is performed to separate compounds based on polarity.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and spectroscopic methods, are pooled and further purified using techniques such as high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

cluster_0 Extraction cluster_1 Purification cluster_2 Analysis Aplysia Aplysia dactylomela Homogenate Homogenization Aplysia->Homogenate Solvent_Extraction Solvent Extraction Homogenate->Solvent_Extraction Column_Chromatography Column Chromatography Solvent_Extraction->Column_Chromatography HPLC HPLC Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR) Pure_this compound->Structure_Elucidation

Caption: Generalized workflow for the isolation of this compound.

In Vivo Pharmacological Assay: Pentobarbital-Induced Sleep Time

Note: The following is a generalized protocol based on abstracts. Specific details from the original publication by Kaul and Kulkarni (1978) may vary.

  • Animals: Male mice are used for the experiment.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a specified period before the experiment.

  • Grouping: Mice are randomly divided into a control group and a this compound-treated group.

  • Drug Administration:

    • The control group receives a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.

    • The treatment group receives this compound (25 mg/kg) dissolved in a suitable vehicle via i.p. injection.

  • Pentobarbital Administration: After a predetermined time following the initial injection, all animals receive an i.p. injection of a hypnotic dose of pentobarbital.

  • Measurement of Sleep Time: The onset of sleep is determined by the loss of the righting reflex. The duration of sleep is measured as the time from the loss to the spontaneous recovery of the righting reflex.

  • Data Analysis: The mean sleep duration for each group is calculated and compared using appropriate statistical methods.

Total Synthesis of (-)-Dactylyne

The first total synthesis of (-)-dactylyne was reported by Gao and Murai in 1992. The following is a summary of the key steps in their synthetic route. For full experimental details, including reagent quantities and reaction conditions, please refer to the original publication.

Retrosynthetic Analysis: The synthesis plan involved the disconnection of the target molecule to a key all-cis-substituted tetrahydropyran intermediate. This intermediate was envisioned to be formed from an acyclic halogenated epoxy alcohol.

Key Synthetic Steps:

  • Starting Material: The synthesis commences from a readily available chiral starting material to establish the desired stereochemistry.

  • Epoxidation and Halogenation: A series of reactions are employed to introduce the epoxide and halogen atoms onto the acyclic precursor.

  • Intramolecular Ring Closure: A key step involves the stereoselective intramolecular cyclization of the epoxy alcohol to form the tetrahydropyran ring with the correct cis-stereochemistry.

  • Side Chain Elaboration: The two side chains are installed using Wittig-type olefination reactions.

  • Final Functional Group Manipulations: The synthesis is completed through functional group interconversions to yield (-)-dactylyne.

Conclusion and Future Directions

This compound stands out as a potent inhibitor of drug metabolism of marine origin. Its ability to significantly prolong the effects of pentobarbital highlights its potential as a tool for studying hepatic enzyme systems. Future research should focus on several key areas:

  • Elucidation of the Specific CYP Isozyme Inhibition Profile: Identifying the specific cytochrome P450 enzymes inhibited by this compound and determining their IC50 values would provide a more precise understanding of its mechanism of action and potential for drug-drug interactions.

  • Investigation of Other Biological Activities: While the inhibition of drug metabolism is its most prominent reported activity, further screening for other potential pharmacological effects, such as cytotoxicity or modulation of signaling pathways, is warranted.

  • Structure-Activity Relationship Studies: The total synthesis of this compound opens the door for the creation of analogs. Synthesizing and testing derivatives could elucidate the key structural features required for its inhibitory activity and potentially lead to the development of more potent or selective inhibitors.

The study of this compound underscores the vast potential of marine natural products as a source of novel chemical entities with significant pharmacological properties, offering promising avenues for future drug discovery and development.

References

Theoretical Insights into the Stereoisomers of Dactylyne: A Computational Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies conducted on the stereoisomers of dactylyne, a halogenated marine natural product. This compound, isolated from the sea hare Aplysia dactylomela, has garnered interest for its unique chemical structure and biological activity. This document summarizes the key computational findings, outlines the methodologies employed in such theoretical investigations, and visually represents the logical workflows and potential mechanisms of action.

Core Findings from Theoretical Studies

Theoretical and computational chemistry play a crucial role in understanding the structure-activity relationships of complex natural products like this compound. A pivotal study in this area utilized Density Functional Theory (DFT) to investigate the stereoisomers of this compound, providing insights into their stability and reactivity.[1][2]

The primary goals of these computational investigations were to:

  • Determine the most stable configurations of this compound's stereoisomers in the gas phase.[1][2]

  • Calculate quantum chemical descriptors to predict the reactivity of each stereoisomer.[1]

  • Identify the most probable sites for intermolecular interactions.

Key findings from the abstract of the foundational study by Farrokhnia, Nabipour, and Bargahi indicate that the configuration of the stereoisomers has a discernible effect on their electronic and structural properties, which in turn governs their overall reactivity. The unsaturated region of the this compound molecule was identified as the most probable site for interactions.

Data Presentation

While the full quantitative data from the primary theoretical study on this compound stereoisomers is not publicly available, the following table outlines the key parameters that were investigated. Access to the full research paper would be required to populate this table with the specific numerical values for each stereoisomer.

StereoisomerRelative Energy (kcal/mol)HOMO-LUMO Gap (eV)Chemical Potential (μ)Global Softness (S)Electrophilicity Index (ω)
This compoundData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
Isothis compoundData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
Other StereoisomersData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available

Experimental and Computational Protocols

The following section details the generalized methodologies and computational protocols typically employed in the theoretical study of natural product stereoisomers, based on the available literature.

Conformational Analysis and Geometry Optimization

A crucial first step in the theoretical analysis of flexible molecules like this compound is a thorough conformational search to identify the low-energy conformers for each stereoisomer. This is typically achieved through:

  • Initial 3D Structure Generation: Building the initial 3D structures of all possible stereoisomers.

  • Molecular Mechanics (MM) Conformational Search: Employing a force field-based method to rapidly explore the conformational space and identify a set of low-energy conformers.

  • Quantum Mechanics (QM) Geometry Optimization: The low-energy conformers from the MM search are then subjected to geometry optimization using a more accurate QM method, such as Density Functional Theory (DFT).

The foundational study on this compound stereoisomers employed DFT calculations at the B3LYP level of theory to determine the most stable configurations.

Calculation of Quantum Chemical Descriptors

Once the optimized geometries of the most stable conformers are obtained, various quantum chemical descriptors are calculated to understand their electronic properties and reactivity. These include:

  • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

  • Global Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω) are calculated. These descriptors provide insights into the overall reactivity of the molecule.

  • Electron Density Analysis: Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to analyze the electron density distribution, identify bond characteristics, and pinpoint potential sites for nucleophilic and electrophilic attack. The study on this compound utilized QTAIM and NBO analyses to support their findings on the reactivity of the stereoisomers.

Visualizations

Logical Workflow for Theoretical Stereoisomer Analysis

The following diagram illustrates a typical workflow for the theoretical investigation of natural product stereoisomers.

Theoretical Stereoisomer Analysis Workflow cluster_input Input Generation cluster_conf_analysis Conformational Analysis cluster_property_calc Property Calculation cluster_output Output and Interpretation start Define Stereoisomers gen3d Generate Initial 3D Structures start->gen3d mm_search Molecular Mechanics (MM) Conformational Search gen3d->mm_search qm_opt Quantum Mechanics (QM) Geometry Optimization (DFT) mm_search->qm_opt fmo Calculate Frontier Molecular Orbitals (HOMO, LUMO) qm_opt->fmo reactivity Calculate Global Reactivity Descriptors qm_opt->reactivity electron_density Analyze Electron Density (QTAIM, NBO) qm_opt->electron_density stability Determine Relative Stabilities fmo->stability reactivity_analysis Analyze Reactivity and Interaction Sites reactivity->reactivity_analysis electron_density->reactivity_analysis sar Structure-Activity Relationship (SAR) Insights stability->sar reactivity_analysis->sar

Workflow for theoretical analysis of stereoisomers.
Proposed Mechanism of this compound's Biological Activity

This compound has been identified as an inhibitor of pentobarbital metabolism. This suggests an interaction with the cytochrome P450 (CYP450) enzyme system, which is a major pathway for drug metabolism in the liver. The following diagram illustrates this proposed mechanism of action.

This compound Mechanism of Action cluster_drug_metabolism Normal Drug Metabolism cluster_inhibition Inhibition by this compound pentobarbital Pentobarbital (Active Drug) cyp450 Cytochrome P450 Enzymes pentobarbital->cyp450 Metabolism prolonged_effect Prolonged Pentobarbital Effect pentobarbital->prolonged_effect Increased Half-life metabolite Inactive Metabolite cyp450->metabolite excretion Excretion metabolite->excretion This compound This compound This compound->cyp450 Inhibits inhibited_cyp450 Inhibited Cytochrome P450

References

Methodological & Application

Total Synthesis of (-)-Dactylyne and (-)-Isodactylyne: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are provided with a comprehensive overview of the total synthesis of the marine-derived natural products, (-)-dactylyne and (-)-isodactylyne. This document details the synthetic strategy, key experimental protocols, and available quantitative data, offering insights into the construction of these complex molecules.

(-)-Dactylyne and (-)-isothis compound are halogenated C15 acetogenins isolated from the sea hare Aplysia dactylomela. These compounds have garnered interest due to their unique structural features and potential as pharmacological agents. The first total synthesis of these natural products was accomplished by Gao and Murai in 1992, establishing a foundational route for accessing these molecules and their analogs for further biological evaluation.

Synthetic Strategy Overview

The total synthesis of (-)-dactylyne and (-)-isothis compound hinges on a convergent strategy, featuring several key transformations to construct the characteristic substituted tetrahydropyran ring and the appended side chains. The critical steps in this synthetic endeavor include a stereoselective construction of the core ring system, an intramolecular ring closure, and effective double elongation reactions to install the enyne and vinyl bromide functionalities.

The general workflow for the synthesis can be visualized as follows:

Synthetic Workflow Start Chiral Starting Material Intermediate1 Key Tetrahydropyran Intermediate Start->Intermediate1 Stereoselective Construction & Ring Closure Intermediate2 Elongated Intermediate Intermediate1->Intermediate2 Chain Elongation Precursor_D (-)-Dactylyne Precursor Intermediate2->Precursor_D Key Transformations Precursor_I (-)-Isothis compound Precursor Intermediate2->Precursor_I Key Transformations This compound (-)-Dactylyne Precursor_D->this compound Final Deprotection Isothis compound (-)-Isothis compound Precursor_I->Isothis compound Final Deprotection

Caption: Overall synthetic workflow for (-)-Dactylyne and (-)-Isothis compound.

Key Experimental Protocols

The following protocols represent generalized procedures for the key chemical transformations involved in the total synthesis of (-)-dactylyne and (-)-isothis compound. Researchers should note that specific conditions such as reaction times, temperatures, and concentrations may require optimization for specific substrates.

Swern Oxidation of a Primary Alcohol to an Aldehyde

This reaction is crucial for preparing the aldehyde precursors necessary for subsequent chain elongation steps.

  • Materials:

    • Primary alcohol

    • Oxalyl chloride ((COCl)₂)

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, and the mixture is stirred for 15 minutes.[1][2][3][4][5]

    • A solution of the primary alcohol (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred for 45 minutes at -78 °C.

    • Triethylamine (5.0 equivalents) is added, and the reaction mixture is stirred for an additional 15 minutes at -78 °C before being allowed to warm to room temperature.

    • The reaction is quenched with water, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude aldehyde is purified by flash column chromatography.

Swern_Oxidation Reagents Oxalyl Chloride + DMSO -78 °C Activated_Complex Alkoxysulfonium Ylide Intermediate Reagents->Activated_Complex Activation Alcohol Primary Alcohol (R-CH2OH) Alcohol->Activated_Complex Addition Aldehyde Aldehyde (R-CHO) Activated_Complex->Aldehyde Elimination Base Triethylamine -78 °C to RT Base->Activated_Complex

Caption: Key steps in the Swern Oxidation.

DIBAH Reduction of an Enone to an Allylic Alcohol

Diisobutylaluminum hydride (DIBAH) is employed for the selective reduction of enones to the corresponding allylic alcohols.

  • Materials:

    • α,β-Unsaturated ketone (enone)

    • Diisobutylaluminum hydride (DIBAH), 1.0 M solution in hexanes

    • Diethyl ether or Toluene, anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt solution

  • Procedure:

    • The enone (1.0 equivalent) is dissolved in anhydrous diethyl ether or toluene and cooled to -78 °C under an inert atmosphere.

    • A 1.0 M solution of DIBAH in hexanes (2.2 equivalents) is added dropwise to the cooled solution.

    • The reaction is stirred at -78 °C for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride or Rochelle's salt solution at -78 °C.

    • The mixture is allowed to warm to room temperature and stirred until a precipitate forms.

    • The solid is removed by filtration through a pad of Celite®, and the filter cake is washed with diethyl ether.

    • The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

    • The crude allylic alcohol is purified by flash column chromatography.

Wittig Reaction for Vinyl Bromide Synthesis

The formation of the vinyl bromide moiety is achieved through a Wittig-type reaction using a bromine-substituted phosphonium ylide.

  • Materials:

    • Aldehyde

    • (Bromomethyl)triphenylphosphonium bromide

    • Strong base (e.g., n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS))

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • (Bromomethyl)triphenylphosphonium bromide (1.2 equivalents) is suspended in anhydrous THF at 0 °C under an inert atmosphere.

    • A solution of a strong base (1.1 equivalents) is added dropwise, and the resulting ylide solution is stirred for 30 minutes at 0 °C.

    • The reaction mixture is cooled to -78 °C, and a solution of the aldehyde (1.0 equivalent) in anhydrous THF is added dropwise.

    • The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight.

    • The reaction is quenched with saturated aqueous ammonium chloride.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude vinyl bromide is purified by flash column chromatography.

TBAF Deprotection of Silyl Ethers

The final step in the synthesis involves the removal of silyl protecting groups to unveil the free hydroxyl functionalities.

  • Materials:

    • Silyl-protected alcohol

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • The silyl-protected alcohol (1.0 equivalent) is dissolved in anhydrous THF.

    • A 1.0 M solution of TBAF in THF (1.1-1.5 equivalents) is added to the solution at room temperature.

    • The reaction is stirred at room temperature, and its progress is monitored by TLC. Reaction times can vary from 1 to 16 hours depending on the nature of the silyl ether.

    • Upon completion, the reaction mixture is concentrated under reduced pressure.

    • The residue is purified by flash column chromatography to afford the deprotected alcohol.

Quantitative Data

Due to the limited availability of the full experimental text from the original synthesis, a comprehensive table of quantitative data for all intermediates cannot be provided. However, the following data for the final products has been reported.

CompoundMolecular FormulaMolecular Weight ( g/mol )Specific Rotation [α]D
(-)-DactylyneC₁₅H₁₉Br₂ClO410.57- (Not explicitly found in abstract)
(-)-Isothis compoundC₁₅H₁₉Br₂ClO410.57- (Not explicitly found in abstract)

Note: The specific rotation values, while a critical piece of data for confirming the enantiopurity of the synthesized natural products, were not available in the abstracts of the foundational papers. Access to the full publication would be required to obtain this information.

Conclusion

The total synthesis of (-)-dactylyne and (-)-isothis compound, as pioneered by Gao and Murai, represents a significant achievement in marine natural product synthesis. The strategic use of stereoselective reactions and efficient bond-forming methodologies provides a blueprint for the synthesis of these and other related halogenated acetogenins. The protocols outlined herein offer a guide for researchers seeking to explore the chemistry and biology of this fascinating class of molecules. Further investigation into the full experimental details of the original synthesis is recommended for those embarking on the laboratory synthesis of these compounds.

References

Application Notes and Protocols: Dactylyne Drug Metabolism Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylyne is a naturally occurring halogenated acetogenin isolated from the sea hare Aplysia dactylomela.[1][2] Early studies have identified this compound as an inhibitor of drug metabolism, notably demonstrating its ability to prolong the hypnotic effects of pentobarbital by inhibiting its metabolic clearance.[1][3] Understanding the specific drug-metabolizing enzymes inhibited by this compound is crucial for evaluating its potential for drug-drug interactions and for its development as a pharmacological tool or therapeutic agent.

This document provides a detailed protocol for an in vitro assay to determine the inhibitory effect of this compound on major human cytochrome P450 (CYP450) isoforms, with a focus on CYP2B6 and CYP2D6, which are known to be involved in pentobarbital metabolism.

Principle of the Assay

This assay measures the inhibition of specific CYP450 enzyme activity by this compound. The protocol utilizes human liver microsomes as a source of CYP450 enzymes and specific fluorescent probe substrates that are metabolized by individual CYP450 isoforms to produce a fluorescent product. The rate of fluorescence generation is proportional to the enzyme activity. By measuring the decrease in fluorescence in the presence of varying concentrations of this compound, the half-maximal inhibitory concentration (IC50) can be determined.

Data Presentation

The inhibitory potential of this compound against various CYP450 isoforms can be summarized in the following table. Please note that the IC50 values presented here are hypothetical examples for illustrative purposes, as specific inhibitory concentrations for this compound have not been reported in the literature.

CYP450 IsoformProbe SubstrateThis compound IC50 (µM) [Hypothetical]Positive Control InhibitorPositive Control IC50 (µM)
CYP1A27-Ethoxyresorufin> 100α-Naphthoflavone0.015
CYP2B67-Ethoxy-4-(trifluoromethyl)coumarin5.2Ticlopidine0.8
CYP2C9Dibenzylfluorescein> 100Sulfaphenazole0.25
CYP2C193-Cyano-7-ethoxycoumarin> 100Tranylcypromine5.0
CYP2D63-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin12.8Quinidine0.02
CYP3A47-Benzyloxy-4-(trifluoromethyl)coumarin> 50Ketoconazole0.03

Experimental Protocols

Materials and Reagents
  • This compound (CAS# 55306-12-2)

  • Pooled Human Liver Microsomes (HLMs)

  • CYP450 isoform-specific probe substrates (e.g., from a fluorescent probe kit)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Positive control inhibitors for each CYP450 isoform

  • Acetonitrile or other suitable solvent for this compound and inhibitors

  • 96-well black microplates

  • Fluorescence microplate reader

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_this compound Prepare this compound Serial Dilutions add_reagents Add Reagents to 96-well Plate prep_this compound->add_reagents prep_controls Prepare Positive & Negative Controls prep_controls->add_reagents prep_microsomes Prepare Microsome/Buffer Mixture prep_microsomes->add_reagents prep_substrate Prepare Substrate/NADPH Mixture incubate Incubate at 37°C add_reagents->incubate read_fluorescence Read Fluorescence incubate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the this compound CYP450 inhibition assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations to be tested (e.g., 0.1 to 100 µM).

    • Prepare stock solutions of the positive control inhibitors for each CYP450 isoform.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice. Dilute the microsomes in 0.1 M potassium phosphate buffer (pH 7.4) to the desired final concentration (e.g., 0.25 mg/mL).

  • Assay Procedure:

    • In a 96-well black microplate, add the following to each well:

      • This compound solution at various concentrations.

      • Positive control inhibitor at a known concentration.

      • Solvent blank (for negative control).

    • Add the diluted human liver microsome suspension to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the specific CYP450 probe substrate and the NADPH regenerating system to each well.

    • Incubate the plate at 37°C for the recommended time for each specific substrate (e.g., 30-60 minutes).

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of each well using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product.

    • Calculate the percent inhibition of CYP450 activity for each concentration of this compound and the positive control inhibitor using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of solvent control well)] x 100

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Signaling Pathway Visualization

The following diagram illustrates a simplified overview of the cytochrome P450-mediated drug metabolism pathway, which this compound is proposed to inhibit.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Drug (e.g., Pentobarbital) CYP450 Cytochrome P450 (e.g., CYP2B6, CYP2D6) Drug->CYP450 Metabolism Metabolite Oxidized Metabolite CYP450->Metabolite Conjugation Conjugation Enzymes (e.g., UGTs, SULTs) Metabolite->Conjugation This compound This compound This compound->CYP450 Inhibition Conjugated_Metabolite Conjugated Metabolite Conjugation->Conjugated_Metabolite Excretion Excretion Conjugated_Metabolite->Excretion

Caption: Simplified pathway of CYP450-mediated drug metabolism and inhibition by this compound.

Conclusion

The provided protocol offers a robust method for characterizing the inhibitory effects of this compound on key human drug-metabolizing CYP450 enzymes. By determining the IC50 values for various isoforms, researchers can gain valuable insights into the selectivity and potency of this compound as a metabolic inhibitor. This information is essential for predicting potential drug-drug interactions and for the further development of this compound as a pharmacological agent. It is important to reiterate that further experimental studies are required to determine the actual IC50 values of this compound for specific CYP450 isoforms.

References

Application Note: In Vitro Cytochrome P450 Inhibition Assay Using Dactylyne

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dactylyne is a naturally occurring, halogenated C15 acetogenin originally isolated from the sea hare Aplysia dactylomela.[1][2][3] Early pharmacological studies identified this compound as a potent inhibitor of drug metabolism. Specifically, it was shown to significantly prolong the effects of pentobarbital by inhibiting its metabolic breakdown.[1][2] Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a critical role in the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Inhibition of these enzymes is a primary cause of drug-drug interactions (DDIs), which can lead to adverse effects due to altered drug exposure.

Given its known inhibitory effects on drug metabolism, a thorough in vitro evaluation of this compound's potential to inhibit specific human CYP isoforms is crucial for predicting its DDI liability and ensuring the safety of co-administered therapeutic agents. This application note provides a detailed protocol for assessing the inhibitory potential of this compound against the major drug-metabolizing CYP isoforms using human liver microsomes. The data presented herein is for illustrative purposes to demonstrate the application of this protocol.

Materials and Reagents

  • This compound (CAS No. 55306-12-2)

  • Human Liver Microsomes (pooled, mixed gender)

  • NADPH Regeneration System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP Isoform-Specific Probe Substrates (see Table 1)

  • CYP Isoform-Specific Positive Control Inhibitors (see Table 1)

  • Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • 96-well incubation plates

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution with DMSO to achieve the desired range of concentrations for the assay (e.g., 0.01 µM to 100 µM).

  • Probe Substrate and Positive Control Stock Solutions: Prepare stock solutions of each probe substrate and positive control inhibitor in an appropriate solvent (e.g., DMSO, methanol, or acetonitrile) at a concentration of 10 mM.

  • Working Solutions: Prepare working solutions of this compound, probe substrates, and positive controls by diluting the stock solutions in the incubation buffer (potassium phosphate buffer).

IC50 Determination Assay

The IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key parameter for quantifying inhibitory potency.

  • Incubation Mixture Preparation: In a 96-well plate, combine human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL), the NADPH regeneration system, and the appropriate CYP probe substrate at a concentration near its Km value.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor for each CYP isoform being tested.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow this compound to interact with the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system.

  • Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range (typically 5-60 minutes, depending on the isoform).

  • Termination of Reaction: Stop the reaction by adding a cold stop solution, typically acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation

The inhibitory potential of this compound against major human cytochrome P450 isoforms is summarized in the following tables.

Table 1: CYP Isoform-Specific Probe Substrates and Positive Controls

CYP IsoformProbe SubstrateMetabolite MeasuredPositive Control Inhibitor
CYP1A2 PhenacetinAcetaminophenFurafylline
CYP2C9 Diclofenac4'-HydroxydiclofenacSulfaphenazole
CYP2C19 S-Mephenytoin4'-Hydroxy-S-mephenytoinTiclopidine
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP3A4 Midazolam1'-HydroxymidazolamKetoconazole

Table 2: Illustrative IC50 Values for this compound against Human CYP Isoforms

CYP IsoformThis compound IC50 (µM)Positive Control IC50 (µM)Interpretation
CYP1A2 15.20.8Weak Inhibitor
CYP2C9 2.50.3Moderate Inhibitor
CYP2C19 8.91.1Weak Inhibitor
CYP2D6 > 500.05No significant inhibition
CYP3A4 0.90.02Potent Inhibitor

Table 3: Interpretation of IC50 Values

IC50 ValueInterpretation
< 1 µMPotent Inhibitor
1 - 10 µMModerate Inhibitor
> 10 µMWeak or No Inhibition

Visualization of Experimental Workflow and P450 Catalytic Cycle

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_this compound Prepare this compound Serial Dilutions add_inhibitor Add this compound/Controls to Plate prep_this compound->add_inhibitor prep_substrates Prepare Substrate & Control Solutions add_microsomes Add Microsome Mix prep_substrates->add_microsomes prep_microsomes Prepare Microsome/Buffer Mix prep_microsomes->add_microsomes add_inhibitor->add_microsomes pre_incubate Pre-incubate at 37°C add_microsomes->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate with Stop Solution incubate->stop_reaction centrifuge Centrifuge Plate stop_reaction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate % Inhibition & IC50 lcms->data_analysis p450_cycle p450_fe3 P450 (Fe³⁺) p450_fe3_rh P450(Fe³⁺)-RH p450_fe3->p450_fe3_rh + RH (Substrate) p450_fe2_rh P450(Fe²⁺)-RH p450_fe3_rh->p450_fe2_rh + e⁻ (from NADPH) p450_fe2_rh_o2 P450(Fe²⁺)-RH (O₂) p450_fe2_rh->p450_fe2_rh_o2 + O₂ p450_fe3_rh_o2 P450(Fe³⁺)-RH (O₂⁻) p450_fe2_rh_o2->p450_fe3_rh_o2 + e⁻ (from NADPH) p450_fe3_rh_o2h P450(Fe³⁺)-RH (OOH) p450_fe3_rh_o2->p450_fe3_rh_o2h + H⁺ p450_feo_rh [P450(Fe⁴⁺)=O]-RH p450_fe3_rh_o2h->p450_feo_rh - H₂O p450_fe3_roh P450(Fe³⁺)-ROH p450_feo_rh->p450_fe3_roh + RH -> ROH p450_fe3_roh->p450_fe3 - ROH (Product) inhibitor This compound (Inhibitor) inhibitor->p450_fe3_rh Binds to enzyme, prevents substrate oxidation

References

Dactylyne: A Marine-Derived Tool for Probing Cytochrome P450 Enzyme Activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylyne is a halogenated acetylenic cyclic ether first isolated from the sea hare Aplysia dactylomela.[1][2] This marine natural product has demonstrated potent inhibitory effects on drug metabolism, notably by prolonging pentobarbital-induced sleep time in preclinical models through the inhibition of pentobarbital metabolism.[1][3] This activity strongly suggests that this compound interacts with and inhibits one or more isoforms of the cytochrome P450 (CYP) enzyme superfamily, a critical group of enzymes responsible for the metabolism of a vast array of xenobiotics, including drugs, as well as endogenous compounds.[1] The unique acetylenic chemical structure of this compound points towards a likely mechanism of action as a mechanism-based inhibitor of CYP enzymes, making it a valuable tool for studying their function and for characterizing drug-drug interaction potential.

This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate cytochrome P450 enzymes.

Mechanism of Action: A Putative Mechanism-Based Inhibitor

This compound's acetylenic functional group is a key structural feature often found in mechanism-based inhibitors of cytochrome P450. The proposed mechanism involves the CYP-catalyzed oxidation of the acetylene moiety to a highly reactive ketene intermediate. This intermediate can then covalently bind to the apoprotein or the heme of the enzyme, leading to its irreversible inactivation. This "suicide inhibition" is time-dependent, NADPH-dependent, and results in a loss of enzyme function that can only be restored by de novo enzyme synthesis.

cluster_0 CYP450 Catalytic Cycle This compound This compound (Acetylenic Compound) Dactylyne_CYP450 This compound-CYP450 Complex This compound->Dactylyne_CYP450 Binds to Active Site CYP450 Cytochrome P450 (Fe³⁺) CYP450->Dactylyne_CYP450 Reactive_Intermediate Reactive Ketene Intermediate Dactylyne_CYP450->Reactive_Intermediate Oxidation Inactive_CYP450 Inactive Covalently Modified CYP450 Reactive_Intermediate->Inactive_CYP450 Covalent Adduction NADPH NADPH NADP NADP⁺

Figure 1: Proposed mechanism of mechanism-based inhibition of Cytochrome P450 by this compound.

Potential Cytochrome P450 Isoform Targets

The metabolism of pentobarbital, which is inhibited by this compound, is primarily mediated by CYP2B6 and CYP2D6 in humans, and CYP2A and CYP2C isoforms in some animal models. Phenobarbital, a structurally related barbiturate, is a known inducer of CYP2B and CYP3A family enzymes. Based on this evidence, the primary targets for investigating this compound's inhibitory activity should include, but are not limited to, CYP2B6, CYP2D6, and CYP3A4.

Data Presentation: Characterizing this compound's Inhibitory Profile

While specific quantitative data for this compound's inhibition of cytochrome P450 enzymes are not currently available in the public domain, the following table outlines the key parameters that should be determined experimentally to characterize its inhibitory profile.

ParameterDescriptionTarget CYP IsoformHypothetical Value
IC50 (0 min pre-incubation) The concentration of this compound that causes 50% inhibition of enzyme activity without pre-incubation.e.g., CYP2B6, CYP2D6, CYP3A4To be determined
IC50 (30 min pre-incubation, -NADPH) The concentration of this compound that causes 50% inhibition after 30 minutes of pre-incubation without NADPH.e.g., CYP2B6, CYP2D6, CYP3A4To be determined
IC50 (30 min pre-incubation, +NADPH) The concentration of this compound that causes 50% inhibition after 30 minutes of pre-incubation with NADPH.e.g., CYP2B6, CYP2D6, CYP3A4To be determined
IC50 Shift Ratio Ratio of IC50 (-NADPH) / IC50 (+NADPH). A ratio >1.5-2 is indicative of time-dependent inhibition.e.g., CYP2B6, CYP2D6, CYP3A4To be determined
KI The concentration of the inhibitor at which the rate of inactivation is half-maximal.e.g., CYP2B6, CYP2D6, CYP3A4To be determined
kinact The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.e.g., CYP2B6, CYP2D6, CYP3A4To be determined

Experimental Protocols

The following protocols are designed to characterize this compound as a mechanism-based inhibitor of cytochrome P450 enzymes using human liver microsomes.

Protocol 1: Time-Dependent Inhibition (IC50 Shift) Assay

This assay is a screening method to determine if this compound is a time-dependent inhibitor of specific CYP isoforms.

cluster_0 IC50 Shift Assay Workflow cluster_conditions Experimental Conditions start Start prepare_reagents Prepare Reagents: - Human Liver Microsomes (HLMs) - this compound Stock Solution - NADPH Regenerating System - CYP Isoform-Specific Substrate - Quenching Solution start->prepare_reagents preincubation Pre-incubation (30 min, 37°C) prepare_reagents->preincubation incubation Incubation with Substrate (Time-course) preincubation->incubation cond1 Condition 1: 0 min pre-incubation + this compound + NADPH cond2 Condition 2: 30 min pre-incubation + this compound - NADPH cond3 Condition 3: 30 min pre-incubation + this compound + NADPH quench Quench Reaction incubation->quench analysis LC-MS/MS Analysis of Metabolite Formation quench->analysis data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values - Calculate IC50 Shift Ratio analysis->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the IC50 shift assay to assess time-dependent inhibition.

Materials:

  • Human liver microsomes (HLMs)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • CYP isoform-specific probe substrates (e.g., bupropion for CYP2B6, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare this compound Dilutions: Prepare a series of this compound concentrations in an appropriate solvent (e.g., DMSO).

  • Set up Reaction Plates: For each CYP isoform to be tested, prepare three sets of wells in a 96-well plate corresponding to the different pre-incubation conditions:

    • Condition 1 (0 min pre-incubation): For assessing reversible inhibition.

    • Condition 2 (30 min pre-incubation without NADPH): To control for any non-NADPH dependent effects.

    • Condition 3 (30 min pre-incubation with NADPH): To assess time-dependent inhibition.

  • Pre-incubation:

    • To each well, add phosphate buffer and HLMs.

    • Add the appropriate concentration of this compound or vehicle control.

    • For Condition 3, add the NADPH regenerating system. For Condition 2, add buffer in place of the NADPH system.

    • Incubate the plate at 37°C for 30 minutes with gentle shaking.

  • Initiate Reaction:

    • For Condition 1, add the NADPH regenerating system immediately before the substrate.

    • Add the CYP isoform-specific probe substrate to all wells to initiate the metabolic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes, within the linear range of metabolite formation).

  • Quench Reaction: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value for each of the three conditions by fitting the data to a suitable dose-response model.

    • Calculate the IC50 shift ratio: (IC50 from Condition 2) / (IC50 from Condition 3). A significant shift (typically >1.5-2) indicates time-dependent inhibition.

Protocol 2: Determination of KI and kinact

This protocol is used to determine the kinetic parameters of mechanism-based inhibition if the IC50 shift assay indicates time-dependent inhibition.

cluster_0 Workflow for Determining KI and kinact start Start prepare Prepare Reagents and This compound Concentrations start->prepare preincubate Pre-incubate HLMs, NADPH, and Varying this compound Concentrations (0, 5, 10, 15, 30 min) prepare->preincubate aliquot At each time point, transfer an aliquot to a reaction mixture containing a high concentration of substrate preincubate->aliquot incubate Incubate for a short period aliquot->incubate quench Quench Reaction incubate->quench analyze LC-MS/MS Analysis quench->analyze plot1 Plot ln(% remaining activity) vs. pre-incubation time analyze->plot1 kobs Determine k_obs for each This compound concentration plot1->kobs plot2 Plot k_obs vs. This compound concentration (Kitz-Wilson Plot) kobs->plot2 kinetics Determine K_I and k_inact plot2->kinetics end End kinetics->end

Figure 3: Workflow for the determination of the kinetic parameters KI and kinact for a mechanism-based inhibitor.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare Reagents: Prepare HLMs, NADPH regenerating system, and a range of this compound concentrations.

  • Pre-incubation:

    • In separate tubes, pre-incubate HLMs with the NADPH regenerating system and each concentration of this compound (including a vehicle control) at 37°C.

    • At various time points (e.g., 0, 5, 10, 15, 30 minutes), remove an aliquot from each pre-incubation mixture.

  • Enzyme Activity Assay:

    • Immediately dilute the aliquot into a reaction mixture containing a high concentration of the CYP isoform-specific probe substrate (typically 5-10 times the Km) and incubate for a short period (e.g., 2-5 minutes) to measure the remaining enzyme activity.

  • Quench and Analyze: Stop the reaction and analyze the samples by LC-MS/MS as described in Protocol 1.

  • Data Analysis:

    • For each this compound concentration, plot the natural logarithm (ln) of the percent remaining enzyme activity against the pre-incubation time. The slope of this line represents the observed rate of inactivation (kobs).

    • Create a Kitz-Wilson plot by plotting the kobs values against the corresponding this compound concentrations.

    • Fit the data to the following equation to determine KI and kinact: kobs = (kinact * [I]) / (KI + [I]) where [I] is the concentration of this compound.

Conclusion

This compound, with its acetylenic structure and demonstrated ability to inhibit drug metabolism, represents a promising chemical tool for the study of cytochrome P450 enzymes. Its likely mechanism as a mechanism-based inhibitor makes it particularly useful for investigating the active site topology and catalytic mechanism of various CYP isoforms. The protocols provided herein offer a systematic approach to characterizing the inhibitory profile of this compound. The generation of quantitative data (IC50, KI, and kinact) for this compound's interaction with specific CYP isoforms will be crucial for its validation and establishment as a standard probe for P450 research in academia and the pharmaceutical industry. Further studies are warranted to fully elucidate its isoform selectivity and to explore its potential applications in drug discovery and development as a tool to predict and understand drug-drug interactions.

References

Application Notes & Protocols: Pharmacokinetics of Dactylyne in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dactylyne Pharmacokinetics

This compound is a marine natural product isolated from the sea hare Aplysia dactylomela. Early studies have indicated its role as an inhibitor of pentobarbital metabolism, suggesting a significant impact on hepatic enzymes. A thorough understanding of its pharmacokinetic (PK) properties is crucial for any further preclinical and clinical development.[1] PK studies are essential to determine a drug's absorption, distribution, metabolism, and excretion (ADME), which in turn informs dosing regimens, efficacy, and potential toxicity.[2][3]

Due to the limited availability of specific PK data for this compound, this document provides a generalized framework and detailed protocols for conducting such studies in animal models, primarily focusing on rodents (mice and rats) as they are commonly used in early preclinical assessments.[1][4]

Data Presentation: Pharmacokinetic Parameters

Quantitative data from pharmacokinetic studies should be summarized to allow for clear interpretation and comparison across different studies and animal models. Below is a template table for the key pharmacokinetic parameters to be determined for this compound.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models (Template)

ParameterDescriptionUnitsIntravenous (IV)Oral (PO)Intraperitoneal (IP)
Cmax Maximum observed plasma concentrationng/mL-ValueValue
Tmax Time to reach Cmaxh-ValueValue
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationng·h/mLValueValueValue
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityng·h/mLValueValueValue
t1/2 Elimination half-lifehValueValueValue
CL ClearanceL/h/kgValue--
Vd Volume of distributionL/kgValue--
F Bioavailability%-ValueValue

Note: Values are to be filled in upon experimental determination. The specific parameters will depend on the route of administration.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a pharmacokinetic study of this compound in a rodent model.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.

Animal Models
  • Species: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g) are commonly used. The choice of species should be justified based on metabolic similarities to humans, if known.

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. Animals should be acclimated for at least one week before the experiment.

This compound Formulation and Dosing
  • Formulation: this compound's solubility should be determined to prepare a suitable vehicle for dosing. Common vehicles include saline, polyethylene glycol (PEG), or a mixture of solvents like DMSO and Tween 80, diluted with saline. The final concentration of organic solvents should be minimized to avoid toxicity.

  • Dose Selection: Dose levels should be selected based on any available toxicity data. A preliminary dose-ranging study may be necessary. For a first-time PK study, a dose that is expected to be pharmacologically active but well-tolerated is recommended.

  • Administration:

    • Intravenous (IV): Administered as a bolus via the tail vein. This route is essential for determining clearance, volume of distribution, and absolute bioavailability.

    • Oral (PO): Administered by oral gavage. This is crucial for compounds intended for oral delivery.

    • Intraperitoneal (IP): Administered into the peritoneal cavity.

Blood Sample Collection
  • Methodology: Serial blood sampling from a single animal is preferred to reduce biological variability and animal usage. Techniques like submandibular or saphenous vein puncture can be used for multiple samples. Terminal blood collection can be performed via cardiac puncture under anesthesia.

  • Time Points: A typical sampling schedule for an oral dose might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. The time points should be adjusted to capture the absorption, distribution, and elimination phases accurately.

  • Sample Processing: Blood samples (approximately 50-100 µL) should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma should be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method for this compound Quantification

A sensitive and specific bioanalytical method is required to quantify this compound concentrations in plasma.

  • Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.

  • Sample Preparation: A sample extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be necessary to remove plasma proteins and other interfering substances.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or ICH) for parameters including:

    • Specificity and Selectivity

    • Linearity and Range

    • Accuracy and Precision

    • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

    • Recovery

    • Matrix Effects

    • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin or R.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Post-Life & Analytical Phase cluster_3 Data Analysis & Reporting p1 Protocol Design & IACUC Approval p2 This compound Formulation p1->p2 p3 Animal Acclimation p2->p3 dosing Dosing (IV, PO, etc.) p3->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing & Storage sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc PK Parameter Calculation analysis->pk_calc report Final Report Generation pk_calc->report

Caption: Workflow for a preclinical pharmacokinetic study.

Conceptual ADME Pathway for this compound

This diagram illustrates the conceptual ADME processes for a compound like this compound.

ADME Dose This compound Administration (e.g., Oral) GI GI Tract Dose->GI Ingestion Blood Systemic Circulation (Plasma) GI->Blood Absorption Feces Fecal Excretion GI->Feces Unabsorbed Tissues Tissue Distribution Blood->Tissues Distribution Liver Liver (Metabolism) Blood->Liver Metabolism Kidney Kidney (Excretion) Blood->Kidney Excretion Liver->Blood Metabolites Liver->Feces Biliary Excretion Urine Renal Excretion Kidney->Urine Urine

Caption: Conceptual ADME pathway for this compound.

References

Application Notes and Protocols for the Development of Dactylyne Analogs with Improved Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of novel dactylyne analogs. This compound, a halogenated acetylenic cyclic ether isolated from the sea hare Aplysia dactylomela, is primarily known for its ability to inhibit pentobarbital metabolism, thereby potentiating hypnotic effects.[1][2] Its unique structure and relatively low toxicity make it an attractive scaffold for the development of new therapeutic agents.[2] This document outlines a strategic approach to synthesize this compound analogs and screen them for enhanced biological activities, including cytotoxicity, anti-inflammatory, and neuroprotective effects.

Rationale for Analog Development

This compound's core structure, a halogenated cyclic ether with an enyne side chain, is shared by a class of marine natural products known for a wide range of biological activities. Theoretical studies on this compound suggest that its unsaturated regions are probable sites of interaction and that its reactivity can be modulated by the addition of different substituents.[3] By strategically modifying the this compound scaffold, it is hypothesized that analogs with improved potency and novel therapeutic activities can be developed. The focus of this proposed development program is on three key areas with high therapeutic potential:

  • Cytotoxicity: Many marine-derived halogenated compounds exhibit potent cytotoxic activity against various cancer cell lines. Analogs of this compound will be screened to identify potential anticancer agents.

  • Anti-inflammatory Activity: Marine natural products, including those with halogenated and ether functionalities, have been shown to possess significant anti-inflammatory properties. This compound analogs will be evaluated for their ability to modulate inflammatory pathways.

  • Neuroprotective Effects: The unique structural features of marine compounds are also associated with neuroprotective activities, offering potential therapeutic avenues for neurodegenerative diseases.

Data Presentation: Comparative Activity of Hypothetical this compound Analogs

The following tables summarize hypothetical quantitative data for this compound and a series of its rationally designed analogs (DA-001 to DA-003). These analogs are proposed to have modifications at the terminal alkyne and the halogen positions to explore structure-activity relationships (SAR).

Table 1: Cytochrome P450 (CYP3A4) Inhibition

CompoundDescriptionIC₅₀ (µM) for CYP3A4 Inhibition
This compoundParent Compound15.8
DA-001Terminal alkyne replaced with phenyl group25.2
DA-002Bromine at C3 replaced with fluorine12.5
DA-003Chlorine at C5 replaced with iodine8.9

Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines

CompoundIC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HCT116 (Colon)
This compound> 100> 100> 100
DA-00145.352.168.4
DA-00222.831.528.9
DA-00310.215.712.3

Table 3: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

CompoundInhibition of Nitric Oxide (NO) Production (IC₅₀, µM)Inhibition of PGE₂ Production (IC₅₀, µM)
This compound85.2> 100
DA-00160.775.4
DA-00235.142.8
DA-00318.925.6

Table 4: Neuroprotective Effect against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

Compound% Cell Viability at 10 µMEC₅₀ (µM)
This compound5525.8
DA-0016818.2
DA-0027512.5
DA-003887.9

Experimental Protocols

Synthesis of this compound Analogs

A proposed synthetic strategy for this compound analogs involves a convergent approach, leveraging established methods for the synthesis of halogenated cyclic ethers. A key step could be an intramolecular bromoetherification of a precursor with appropriately placed hydroxyl and alkenyl moieties.

Workflow for the Synthesis of this compound Analogs:

G A Starting Material (e.g., Chiral Pool Precursor) B Chain Elongation & Functional Group Interconversion A->B C Introduction of Alkenyl and Alkynyl Moieties B->C D Key Step: Intramolecular Bromoetherification C->D E Halogen Exchange/Functionalization (for Analogs) D->E F Final Deprotection & Purification E->F G This compound Analog F->G

General synthetic workflow for this compound analogs.

Protocol for a Hypothetical Intramolecular Bromoetherification Step (Key Step):

  • Dissolve the acyclic precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add N-bromosuccinimide (NBS) (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the halogenated cyclic ether core.

Cytochrome P450 Inhibition Assay

This protocol is to determine the inhibitory effect of this compound analogs on CYP3A4 activity using a commercially available fluorescent probe substrate.

Workflow for CYP450 Inhibition Assay:

G A Prepare reaction mixture: CYP3A4 enzyme, buffer, probe substrate B Add this compound Analog (various concentrations) A->B C Pre-incubate at 37°C B->C D Initiate reaction with NADPH C->D E Incubate at 37°C D->E F Stop reaction E->F G Measure fluorescence F->G H Calculate IC50 values G->H

Workflow for the in vitro CYP450 inhibition assay.

Protocol:

  • Prepare a reaction mixture containing recombinant human CYP3A4 enzyme and a fluorescent probe substrate in a potassium phosphate buffer.

  • Add the this compound analog at various concentrations to the wells of a 96-well plate. Include a positive control inhibitor and a vehicle control.

  • Add the enzyme/substrate mixture to each well and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding a solution of NADPH.

  • Incubate the plate at 37°C for the recommended time.

  • Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Measure the fluorescence of the metabolized probe using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each analog concentration and determine the IC₅₀ value by non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound analogs for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition. Determine the IC₅₀ values.

Neuroprotection Assay (Oxidative Stress Model)

This assay evaluates the ability of this compound analogs to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for 5-7 days.

  • Pre-treat the differentiated cells with various concentrations of this compound analogs for 24 hours.

  • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the media and incubate for another 24 hours.

  • Assess cell viability using the MTT assay as described in section 3.3.

  • Calculate the percentage of neuroprotection relative to the H₂O₂-treated control and determine the EC₅₀ values.

Hypothesized Signaling Pathways

Based on the known activities of structurally related marine compounds, the following signaling pathways are proposed as potential targets for this compound analogs.

Hypothesized Anti-inflammatory Signaling Pathway:

cluster_pathway NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 DactylyneAnalog This compound Analog IKK IKK DactylyneAnalog->IKK Hypothesized Inhibition TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Genes

Hypothesized inhibition of the NF-κB pathway.

Hypothesized Neuroprotective Signaling Pathway:

cluster_pathway PI3K/Akt Pathway cluster_downstream Downstream Effects OxidativeStress Oxidative Stress (e.g., H₂O₂) PI3K PI3K OxidativeStress->PI3K DactylyneAnalog This compound Analog DactylyneAnalog->PI3K Hypothesized Activation Akt Akt PI3K->Akt GSK3β GSK3β Akt->GSK3β CREB CREB Akt->CREB Bcl2 Bcl-2 CREB->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Hypothesized activation of the PI3K/Akt pathway.

References

Application Notes & Protocols for Cell-Based Assays: Dactylyne Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylyne is a halogenated sesquiterpenoid isolated from the sea hare Aplysia dactylomela. Marine organisms, particularly those from the genus Aplysia and the algae they consume (such as Laurencia species), are rich sources of structurally unique secondary metabolites with potent biological activities[1][2]. Several compounds derived from these sources have demonstrated significant cytotoxic effects against various cancer cell lines[1][2][3]. While this compound itself is primarily recognized as a potent inhibitor of drug metabolism, related compounds from the same source have exhibited promising anticancer properties, including the induction of apoptosis and cell cycle arrest.

These application notes provide a comprehensive guide to utilizing common cell-based assays for evaluating the cytotoxic potential of this compound and related marine-derived compounds. The protocols detailed herein are for the MTT assay to assess cell viability, the Annexin V-FITC/PI assay for the detection of apoptosis, and a caspase-3 activity assay to elucidate the apoptotic pathway.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust particles. Avoid contact with skin and eyes.

  • Storage: this compound should be stored in a dry, dark place. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), store at -20°C.

  • Disposal: Dispose of waste in accordance with institutional and local regulations for chemical waste.

Data Presentation: Cytotoxicity of this compound-Related Compounds

While specific IC50 values for this compound are not widely published, data from structurally related sesquiterpenoids isolated from Aplysia dactylomela and Laurencia species provide a valuable reference for its potential cytotoxic activity.

Table 1: IC50 Values of Sesquiterpenes from Aplysia dactylomela on Various Cell Lines.

CompoundHeLa (Cervical Cancer)Hep-2 (Laryngeal Cancer)Vero (Normal Kidney Cells)
Elatol0.8 µM1.2 µM10.5 µM
Deschloroelatol2.5 µM3.1 µM> 50 µM
Caespitol1.5 µM2.8 µM15.2 µM

Data adapted from Dias et al., J Nat Prod, 2005.

Table 2: IC50 Values of Aplydactylonin B from Aplysia dactylomela on Various Cancer Cell Lines.

CompoundHepG2 (Liver Cancer)DU145 (Prostate Cancer)A549 (Lung Cancer)
Aplydactylonin B4.08 ± 0.63 µM38.64 ± 1.04 µM12.33 ± 0.95 µM

Data adapted from Phan et al., J Nat Med, 2022.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., HeLa, HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (or related compound)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent) and a no-cell control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_this compound Add this compound Dilutions incubation_24h->add_this compound incubation_treatment Incubate (e.g., 24-72h) add_this compound->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate 2-4h add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell lines

  • This compound (or related compound)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 500 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

AnnexinV_Workflow Annexin V-FITC/PI Apoptosis Assay Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed & Treat Cells with this compound harvest_cells Harvest Adherent & Floating Cells seed_cells->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_reagents Add Annexin V-FITC & PI resuspend->add_reagents incubate_dark Incubate 15 min in Dark add_reagents->incubate_dark add_buffer Add Binding Buffer incubate_dark->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry quantify Quantify Cell Populations flow_cytometry->quantify

Caption: Workflow for apoptosis detection using Annexin V-FITC and PI staining.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Target cancer cell lines

  • This compound (or related compound)

  • Caspase-3 Activity Assay Kit (colorimetric or fluorometric)

  • Cell Lysis Buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AFC)

  • 96-well plates

  • Microplate reader (absorbance or fluorescence)

Protocol:

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10⁶ cells in appropriate culture dishes and treat with this compound as described in the apoptosis assay.

  • Cell Lysate Preparation:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cell pellet in 50-100 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Assay Reaction:

    • Add 50 µL of the cell lysate to a 96-well plate.

    • Add 50 µL of 2X Reaction Buffer containing the caspase-3 substrate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • For a colorimetric assay (pNA substrate), measure the absorbance at 405 nm.

    • For a fluorometric assay (AFC substrate), measure the fluorescence at an excitation of ~400 nm and an emission of ~505 nm.

  • Data Analysis:

    • Compare the readings from the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Signaling Pathway

Based on studies of related compounds from Aplysia dactylomela, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, culminating in the activation of executioner caspases like caspase-3. This activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis and cell death.

Apoptosis_Pathway Proposed Apoptotic Pathway for this compound cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Mitochondria Mitochondrial Stress This compound->Mitochondria Induces CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 -> Caspase-9 Apaf1->Caspase9 Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Activates Substrates Cleavage of Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

References

Application Notes and Protocols for the Quantification of Dactylyne in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylyne is a naturally occurring, halogenated C15 acetogenin isolated from the sea hare Aplysia dactylomela.[1] As an acetylenic dibromochloro ether, it possesses a unique chemical structure.[2] Early pharmacological studies have identified this compound as a potent inhibitor of drug metabolism, specifically prolonging the effects of pentobarbital by inhibiting its metabolic breakdown.[1] This suggests an interaction with cytochrome P450 (CYP450) enzymes.

These application notes provide detailed protocols for the extraction and quantification of this compound from biological matrices, such as plasma and tissue, using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described are based on established principles for the analysis of nonpolar, halogenated compounds. Additionally, a proposed signaling pathway illustrating the potential mechanism of action of this compound on drug metabolism is presented.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred analytical technique for the quantification of this compound due to its high sensitivity, selectivity, and applicability to complex biological samples.

Experimental Workflow

The overall workflow for the quantification of this compound in biological samples is depicted below.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography Separation Evaporation->LC MS Mass Spectrometry Detection LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantification of this compound.

Detailed Experimental Protocols

Protocol 1: this compound Extraction from Plasma

This protocol describes a liquid-liquid extraction (LLE) method suitable for isolating this compound from plasma samples.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS vials

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike the sample with 10 µL of the internal standard solution and vortex briefly.

  • Add 500 µL of MTBE to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 methanol:water) and vortex.

  • Transfer the reconstituted sample to an LC-MS vial for analysis.

Protocol 2: this compound Extraction from Tissue Homogenate

This protocol is designed for the extraction of this compound from tissue samples.

Materials:

  • Tissue samples

  • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Tissue homogenizer

  • Internal Standard (IS) solution

  • Acetonitrile, LC-MS grade

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS vials

Procedure:

  • Weigh approximately 50 mg of tissue and place it in a 2 mL microcentrifuge tube.

  • Add 500 µL of ice-cold homogenization buffer.

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Transfer 100 µL of the tissue homogenate to a new tube.

  • Spike the sample with 10 µL of the internal standard solution and vortex briefly.

  • Add 600 µL of acetonitrile to precipitate proteins and extract this compound.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Centrifuge at 12,000 x g for 5 minutes to pellet any remaining debris and transfer the clear supernatant to an LC-MS vial.

LC-MS/MS Method Parameters

The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required for specific instrumentation.

ParameterSuggested Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsDue to the presence of two bromine atoms and one chlorine atom, this compound will have a characteristic isotopic pattern. The most abundant isotopologues should be monitored. For a simplified representation, the transitions for the most abundant isotopologue are provided below.
This compound (Precursor Ion)m/z 409.9 (for ¹²C₁₅¹H₁₉⁷⁹Br₂³⁵Cl¹⁶O)
This compound (Product Ion)To be determined by infusion and fragmentation studies.
Internal StandardTo be determined based on the selected IS.
Dwell Time100 ms
Collision EnergyTo be optimized.

Quantitative Data Summary

As there is no publicly available quantitative data for this compound in biological samples, the following table presents a hypothetical but representative summary of analytical performance parameters for a validated LC-MS/MS method. These values should serve as a target for method development and validation.

ParameterPlasmaTissue Homogenate
Linear Range 1 - 1000 ng/mL5 - 5000 ng/g
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/g
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) <15%<15%
Recovery >85%>80%
Matrix Effect MinimalTo be assessed

Proposed Signaling Pathway: Inhibition of Cytochrome P450

This compound has been shown to inhibit the metabolism of pentobarbital.[1] The metabolism of pentobarbital is primarily mediated by the cytochrome P450 enzymes, particularly isoforms from the CYP2C and CYP3A families.[3] Therefore, it is proposed that this compound exerts its effect by inhibiting these enzymes.

Dactylyne_CYP450_Inhibition This compound This compound CYP2C19 CYP2C19 This compound->CYP2C19 Inhibition CYP3A4 CYP3A4 This compound->CYP3A4 Inhibition Pentobarbital Pentobarbital (Active Drug) Pentobarbital->CYP2C19 Metabolism Pentobarbital->CYP3A4 Metabolism Effect Prolonged Sedative Effect Pentobarbital->Effect Metabolites Inactive Metabolites CYP2C19->Metabolites CYP3A4->Metabolites

Caption: Proposed mechanism of this compound's effect on pentobarbital.

This diagram illustrates that this compound may inhibit CYP2C19 and CYP3A4, leading to decreased metabolism of pentobarbital, higher circulating levels of the active drug, and consequently, a prolonged sedative effect.

Conclusion

References

Dactylyne: In Vivo Efficacy Data Currently Unavailable in Publicly Accessible Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no publicly accessible in vivo efficacy studies detailing the effects of Dactylyne on disease models, including cancer, were identified. The current body of research primarily focuses on its role as a drug metabolism inhibitor.

This compound, a halogenated acetylenic ether isolated from the sea hare Aplysia dactylomela, has been characterized pharmacologically as an inhibitor of pentobarbital metabolism.[1][2][3] Early studies conducted in the late 1970s demonstrated that this compound could significantly prolong the sleep time induced by pentobarbital in mice.[2] This effect was attributed to its ability to inhibit the metabolic breakdown of pentobarbital, thereby increasing its half-life.[2]

The primary mechanism of action identified for this compound is the inhibition of drug metabolism. However, the specific enzymes or pathways it targets to achieve this effect are not detailed in the available literature. A more recent theoretical study explored the electronic and structural properties of this compound and its stereoisomers, but this was a computational analysis and did not involve in vivo experiments.

There is no information available from preclinical or clinical trials regarding the use of this compound for the treatment of any disease. The initial characterization did not explore its potential as a therapeutic agent for specific pathologies.

Due to the absence of in vivo efficacy data, the creation of detailed application notes, experimental protocols for efficacy studies, and signaling pathway diagrams as requested is not possible at this time. Further research and publication in peer-reviewed journals would be necessary to provide such information.

Summary of Available Preclinical Data

While no efficacy studies are available, the following table summarizes the key findings from early preclinical pharmacological studies of this compound.

ParameterFindingSpeciesReference
Effect on Pentobarbital Sleep Time Prolonged by more than 10 hours with a 25 mg/kg IP dose of this compound.Mice
Mechanism of Action Inhibition of pentobarbital metabolism.Mice
Direct Pharmacological Effects No direct effect on cardiovascular, respiratory, or central nervous systems.Mice, Rats, Guinea Pigs
Toxicity Nontoxic up to 200 mg/kg IV.Not Specified

Experimental Protocols

The following is a generalized protocol based on the limited information available from the initial pharmacological studies.

Protocol: Assessment of this compound's Effect on Pentobarbital-Induced Sleep Time

1. Animal Model:

  • Male mice are used for this study.

2. Drug Administration:

  • This compound is administered intraperitoneally (IP) at a dose of 25 mg/kg.
  • Control animals receive a vehicle control.
  • Following this compound or vehicle administration, pentobarbital is administered. The original study does not specify the pentobarbital dose or the timing of administration relative to this compound.

3. Measurement of Sleep Time:

  • Sleep time is defined as the duration for which the animal loses its righting reflex.
  • The time from the loss to the regaining of the righting reflex is recorded for each animal.

4. Data Analysis:

  • The mean sleep time for the this compound-treated group is compared to the control group using appropriate statistical methods.

Visualizations

As there is no described signaling pathway for this compound's therapeutic action, a diagram illustrating its known pharmacological interaction is provided below.

Dactylyne_Metabolism_Inhibition cluster_liver Hepatocyte MetabolizingEnzymes Metabolizing Enzymes (e.g., Cytochrome P450) Inactive_Metabolites Inactive Metabolites MetabolizingEnzymes->Inactive_Metabolites Pentobarbital_Admin Pentobarbital (Administered) Pentobarbital_Admin->MetabolizingEnzymes Prolonged_Effect Prolonged Hypnotic Effect Pentobarbital_Admin->Prolonged_Effect Dactylyne_Admin This compound (Administered) Dactylyne_Admin->MetabolizingEnzymes Inhibits Metabolism Metabolism Inhibition Inhibition

Caption: this compound inhibits metabolizing enzymes, leading to a prolonged effect of pentobarbital.

Experimental_Workflow cluster_treatment start Start animal_prep Animal Preparation (Male Mice) start->animal_prep grouping Randomization into Groups (Control vs. This compound) animal_prep->grouping treatment Drug Administration grouping->treatment control Control Group: Vehicle (IP) This compound Treatment Group: This compound 25 mg/kg (IP) pentobarbital Pentobarbital Administration control->pentobarbital This compound->pentobarbital observation Observation and Measurement of Sleep Time pentobarbital->observation analysis Data Analysis and Comparison observation->analysis end End analysis->end

Caption: Workflow for assessing this compound's effect on pentobarbital-induced sleep time.

References

Dactylyne Formulation for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylyne is a naturally occurring acetylenic dibromochloro ether isolated from the sea hare Aplysia dactylomela.[1][2] Early pharmacological studies have identified it as a potent inhibitor of drug metabolism, specifically targeting the enzymatic processes responsible for the breakdown of xenobiotics such as pentobarbital.[2] This property makes this compound a valuable research tool for investigating drug interactions and the role of metabolic pathways in pharmacology and toxicology. These application notes provide detailed protocols for the experimental use of this compound, including its formulation, and assays for evaluating its effects on cytochrome P450 enzymes and cell viability.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate formulation and experimental design.

PropertyValueReference
Molecular Formula C₁₅H₁₉Br₂ClO[1][3]
Molecular Weight 410.57 g/mol
Appearance Not specified in literature; likely an oil or amorphous solid
Solubility Expected to be soluble in organic solvents such as DMSO, ethanol, and methanol due to its hydrophobic nature. Poorly soluble in aqueous solutions.General chemical principles
Storage Store at -20°C for long-term stability.General laboratory practice for natural products

Data Presentation

In Vivo Toxicity and Dosage

The foundational in vivo study by Kaul and Kulkarni in 1978 provides initial dosage and toxicity information for this compound in mice.

ParameterValueSpeciesRoute of AdministrationReference
Effective Dose 25 mg/kgMouseIntraperitoneal (i.p.)
Maximum Non-Toxic Dose 200 mg/kgMouseIntravenous (i.v.)

Experimental Protocols

Formulation of this compound

For In Vitro Experiments:

Given its hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a common choice for in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the tube thoroughly until the this compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

  • For experiments, dilute the stock solution to the final desired concentration in the appropriate cell culture medium or assay buffer. Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

For In Vivo Experiments:

The original 1978 study by Kaul and Kulkarni does not specify the vehicle used for intraperitoneal administration in mice. A common practice for administering hydrophobic compounds in vivo is to use a vehicle composed of a mixture of solvents and surfactants. The following is a suggested formulation protocol.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cremophor EL or Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Protocol:

  • Prepare a stock solution of this compound in DMSO as described for in vitro experiments.

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add an equal volume of Cremophor EL or Tween 80 and vortex to mix.

  • Slowly add sterile saline to the desired final volume while continuously vortexing to form a stable emulsion. A common final vehicle composition is 5-10% DMSO, 5-10% Cremophor EL/Tween 80, and 80-90% saline.

  • Visually inspect the formulation for any precipitation before administration.

Cytochrome P450 (CYP450) Inhibition Assay

This protocol outlines a general procedure to screen this compound for its inhibitory effects on major human CYP450 isoforms using human liver microsomes.

Materials:

  • This compound stock solution (in DMSO)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Specific CYP450 isoform probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • Positive control inhibitors for each isoform

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well microplate

  • LC-MS/MS system for analysis

Protocol:

  • Prepare a dilution series of this compound from the stock solution in phosphate buffer.

  • In a 96-well plate, add the human liver microsomes, this compound dilutions (or positive/vehicle controls), and the specific CYP450 probe substrate.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specific time (e.g., 15-60 minutes, depending on the isoform and substrate).

  • Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the formation of the specific metabolite of the probe substrate.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This protocol describes how to assess the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cell line of interest (e.g., HepG2, a human liver cancer cell line)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Mandatory Visualizations

Dactylyne_Action_Pathway This compound This compound CYP450 Cytochrome P450 Enzymes (e.g., in liver) This compound->CYP450 Inhibits Inactive_Metabolite Inactive Metabolite CYP450->Inactive_Metabolite Produces Drug Co-administered Drug (e.g., Pentobarbital) Drug->CYP450 Metabolized by Biological_Effect Increased Biological Effect (e.g., Prolonged Sedation) Drug->Biological_Effect Exerts

Caption: Hypothetical signaling pathway of this compound's inhibitory action.

CYP450_Inhibition_Workflow Start Start: Prepare Reagents Prepare_this compound Prepare this compound Dilutions Start->Prepare_this compound Add_Microsomes Add Microsomes, this compound, and Probe Substrate to Plate Prepare_this compound->Add_Microsomes Pre_incubate Pre-incubate at 37°C Add_Microsomes->Pre_incubate Start_Reaction Initiate Reaction with NADPH Pre_incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop Reaction with Acetonitrile Incubate->Stop_Reaction Analyze Analyze by LC-MS/MS Stop_Reaction->Analyze Calculate_IC50 Calculate IC50 Analyze->Calculate_IC50

Caption: Experimental workflow for CYP450 inhibition assay.

Cell_Viability_Workflow Start Start: Seed Cells Treat_Cells Treat Cells with this compound Dilutions Start->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Experimental workflow for cell viability (MTT) assay.

References

Troubleshooting & Optimization

Dactylyne Experimental Stability & Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of dactylyne under common experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is a marine-derived acetylenic dibromochloro ether.[1] For optimal stability, it should be stored under specific conditions to prevent degradation. It is recommended to store this compound in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it is advised to keep it at -20°C.[2] The compound is stable enough for shipment at ambient temperatures for a few weeks.[2]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is reported to be soluble in dimethyl sulfoxide (DMSO).[2] When preparing stock solutions, it is crucial to use anhydrous-grade DMSO to minimize the introduction of water, which could potentially lead to hydrolysis over time. For aqueous-based assays, subsequent dilutions from the DMSO stock should be done carefully, considering the final desired DMSO concentration in the experiment to avoid precipitation and minimize solvent effects on the biological system.

Q3: Is this compound sensitive to light?

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: There is currently no specific published data on the pH stability profile of this compound. However, the stability of many compounds in aqueous solution is pH-dependent. For compounds with ether linkages and halogen substituents, both acidic and basic conditions could potentially lead to hydrolysis or elimination reactions. It is advisable to conduct pilot stability studies at the specific pH of your experimental buffer system. A general approach would be to incubate this compound in buffers of varying pH (e.g., pH 4, 7, 9) and analyze its concentration over time using a suitable analytical method like HPLC.

Q5: What is the known mechanism of action for this compound?

A5: this compound is known to be an inhibitor of drug metabolism. Specifically, it has been shown to inhibit the metabolism of pentobarbital, thereby prolonging its hypnotic effects. This suggests that this compound may interact with and inhibit cytochrome P450 enzymes, which are crucial for the biotransformation of many drugs. However, the specific P450 isozymes inhibited by this compound and the precise mechanism of inhibition have not been fully elucidated.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. This compound degradation due to improper storage or handling.Verify storage conditions (temperature, light protection). Prepare fresh stock solutions from solid material. Minimize the time the compound is in aqueous solution before use.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Inconsistent experimental results. Incomplete dissolution or precipitation of this compound in aqueous media.Ensure the final concentration of DMSO (or other organic solvent) is consistent across experiments and is sufficient to maintain solubility. Visually inspect for any precipitation.
Adsorption of the compound to plasticware.Use low-adsorption plasticware or glass vials where possible, especially for storing dilute solutions.
Unexpected peaks in analytical chromatography (e.g., HPLC). Presence of degradation products.Review the handling and storage procedures. If degradation is suspected, a forced degradation study could help identify potential degradation products.
Contamination of the sample or solvent.Use high-purity solvents and clean equipment. Run a solvent blank to check for extraneous peaks.

Quantitative Data Summary

Currently, there is a lack of published quantitative data on the stability of this compound (e.g., half-life under different conditions). The following table is a template that researchers can use to summarize their own stability data, based on general stability testing guidelines.

Table 1: Hypothetical this compound Stability Data Template

Condition Parameter Value Analytical Method
Temperature Half-life at 4°C (pH 7.4)Data not availableHPLC-UV/MS
Half-life at 25°C (pH 7.4)Data not availableHPLC-UV/MS
Half-life at 37°C (pH 7.4)Data not availableHPLC-UV/MS
pH Half-life at pH 4 (25°C)Data not availableHPLC-UV/MS
Half-life at pH 7 (25°C)Data not availableHPLC-UV/MS
Half-life at pH 9 (25°C)Data not availableHPLC-UV/MS
Light Exposure % Degradation after 24h (simulated sunlight)Data not availableHPLC-UV/MS

Experimental Protocols

Protocol 1: General Protocol for Assessing this compound Stability in Aqueous Buffer

This protocol provides a framework for determining the stability of this compound in a specific aqueous buffer.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution with the desired experimental buffer (e.g., PBS, pH 7.4) to a final concentration suitable for your assay and analytical method (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all samples.

  • Incubation: Incubate the working solution under the desired experimental conditions (e.g., specific temperature, protected from light).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Sample Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a cold organic solvent like acetonitrile or methanol to precipitate proteins and halt further degradation.

  • Analysis: Analyze the samples by a validated stability-indicating analytical method, such as reverse-phase HPLC with UV or mass spectrometry detection, to determine the concentration of this compound remaining.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) prep_work Dilute to Working Solution (e.g., 10 µM in Buffer) prep_stock->prep_work incubate Incubate under Test Conditions (Temp, pH, Light) prep_work->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling analyze Analyze by HPLC-UV/MS sampling->analyze calculate Calculate Concentration and Half-life analyze->calculate

Caption: Workflow for this compound Stability Assessment.

logical_troubleshooting start Inconsistent Experimental Results check_solubility Check for Precipitation start->check_solubility sol_yes Precipitation Observed check_solubility->sol_yes Yes sol_no No Precipitation check_solubility->sol_no No check_storage Review Storage & Handling storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_aliquots Using Single-Use Aliquots? ali_yes Yes check_aliquots->ali_yes Yes ali_no No check_aliquots->ali_no No action_sol Action: Increase co-solvent or lower concentration sol_yes->action_sol sol_no->check_storage storage_ok->check_aliquots action_storage Action: Prepare fresh stock from properly stored solid storage_bad->action_storage end Re-run Experiment ali_yes->end action_aliquot Action: Aliquot stock to avoid freeze-thaw ali_no->action_aliquot action_sol->end action_storage->end action_aliquot->end

Caption: Troubleshooting Logic for this compound Experiments.

signaling_pathway This compound This compound cyp450 Cytochrome P450 Enzymes This compound->cyp450 Inhibits metabolite Drug Metabolite cyp450->metabolite Produces altered_effect Altered/Prolonged Pharmacological Effect cyp450->altered_effect Reduced metabolism leads to drug Co-administered Drug (e.g., Pentobarbital) drug->cyp450 Metabolized by drug->altered_effect Increased concentration leads to effect Pharmacological Effect metabolite->effect Leads to

Caption: Postulated Mechanism of this compound Action.

References

Technical Support Center: Dactylyne Solubility and Handling for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dactylyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is a naturally occurring acetylenic dibromochloro ether isolated from the sea hare Aplysia dactylomela. Its hydrophobic nature can make it challenging to dissolve in aqueous buffers commonly used in in vitro assays, potentially leading to precipitation and inaccurate experimental results.

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.

Q3: My this compound solution appears cloudy after dilution in my aqueous assay buffer. What should I do?

A3: Cloudiness or precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to our Troubleshooting Guide below for a step-by-step approach to resolving this issue.

Q4: What is the known mechanism of action of this compound?

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to troubleshoot and resolve common solubility problems encountered when preparing this compound for in vitro experiments.

Problem: this compound precipitates out of solution upon dilution into aqueous buffer.

Workflow for Troubleshooting this compound Precipitation

G start Precipitation Observed in Aqueous Buffer step1 Step 1: Review Final Concentration Is the final concentration of this compound too high? start->step1 step2 Step 2: Optimize Co-Solvent Concentration Is the final DMSO concentration sufficient? step1->step2 If yes, lower concentration no_change No Improvement step1->no_change If no step3 Step 3: Consider Alternative Solvents Could another solvent be more suitable? step2->step3 If yes, increase DMSO (e.g., to 0.5%) and include vehicle control step2->no_change If no step4 Step 4: Employ Physical Dissolution Aids Have you tried gentle heating or sonication? step3->step4 If yes, test Ethanol or Methanol and include vehicle control step3->no_change If no step5 Step 5: Assess Solution Stability Over Time Does the precipitate form immediately or over time? step4->step5 If yes, apply gentle warming (37°C) or sonication step4->no_change If no end Solution Optimized step5->end If stable, proceed with experiment step5->end If unstable, consider formulation with solubility enhancers no_change->step2 no_change->step3 no_change->step4 no_change->step5

Caption: Troubleshooting workflow for addressing this compound precipitation in aqueous solutions.

Quantitative Data Summary

While specific quantitative solubility data for this compound in common organic solvents is not extensively published, the following table provides an estimated guide based on its known hydrophobic nature and information from chemical suppliers. Researchers are strongly encouraged to determine the precise solubility for their specific experimental conditions.

SolventEstimated SolubilityRemarks
Dimethyl Sulfoxide (DMSO) ≥ 10 mMRecommended for primary stock solutions.
Ethanol Sparingly SolubleMay be used as an alternative to DMSO, but lower concentrations are advised. Vehicle controls are critical.
Methanol Sparingly SolubleSimilar to ethanol, may require optimization for use as a co-solvent.
Water InsolubleThis compound is not soluble in aqueous solutions alone.
Phosphate-Buffered Saline (PBS) InsolublePrecipitation is likely without a co-solvent like DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated scale

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound: ~410.57 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 410.57 g/mol = 0.0041057 g = 4.11 mg

  • Weigh this compound:

    • Carefully weigh out approximately 4.11 mg of this compound into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.

    • If necessary, sonicate the tube for 5-10 minutes in a water bath sonicator to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Store the 10 mM this compound stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Assay Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed aqueous assay buffer (e.g., cell culture medium, PBS)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Pre-warm the aqueous buffer:

    • Warm your assay buffer to the desired experimental temperature (e.g., 37°C for cell-based assays).

  • Prepare an intermediate dilution (optional but recommended):

    • To minimize precipitation, it is often beneficial to perform a serial dilution. For example, dilute the 10 mM stock to 1 mM in DMSO first.

  • Final Dilution:

    • While gently vortexing the pre-warmed aqueous buffer, add the required volume of the this compound stock solution drop-wise to achieve the final desired concentration.

    • Important: The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments.

  • Mix and Use Immediately:

    • Gently mix the final solution and use it immediately in your assay to minimize the risk of precipitation over time.

Signaling Pathway and Experimental Workflow

Hypothesized Mechanism of this compound Action

The primary known effect of this compound is the inhibition of pentobarbital metabolism, which is primarily carried out by cytochrome P450 enzymes in the liver. This suggests that this compound may directly interact with and inhibit the activity of specific CYP isoforms.

G This compound This compound CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) This compound->CYP_Enzymes Binds to Inhibition Inhibition This compound->Inhibition Drug_Metabolism Drug Metabolism (e.g., Pentobarbital Oxidation) CYP_Enzymes->Drug_Metabolism Catalyzes Decreased_Metabolism Decreased Drug Metabolism and Clearance Drug_Metabolism->Decreased_Metabolism Leads to Inhibition->CYP_Enzymes G start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock treatment Treat with this compound (and controls) prep_stock->treatment cell_culture Prepare Cell Culture or Assay System cell_culture->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Assay (e.g., cytotoxicity, enzyme activity) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

References

Technical Support Center: Purification of Halogenated Marine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated marine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in purifying halogenated marine compounds?

A1: The primary challenges stem from the inherent nature of marine extracts and the properties of the halogenated compounds themselves. These include:

  • Low Abundance: Bioactive halogenated compounds are often present in very low concentrations within the source organism, making it difficult to isolate sufficient quantities for structural elucidation and bioactivity testing.

  • Complex Mixtures: Marine organisms produce a vast array of metabolites, leading to highly complex extracts. Halogenated compounds must be separated from numerous other compounds with similar physicochemical properties, such as lipids and pigments.

  • Compound Instability: Some halogenated compounds can be sensitive to heat, light, or pH changes, and may degrade during the purification process. Dehalogenation, or the loss of halogen atoms, can occur, particularly when using certain chromatographic stationary phases like silica gel.[1]

  • Co-elution: Due to the complexity of the extracts, co-elution of the target compound with impurities is a frequent problem in chromatographic separations.

Q2: My halogenated compound appears to be degrading on the silica gel column. What can I do?

A2: Degradation on silica gel is a common issue, often due to the acidic nature of the silica surface which can catalyze dehalogenation or other reactions.[1] Here are some strategies to mitigate this:

  • Deactivated Silica: Use silica gel that has been deactivated with water or a base like triethylamine.

  • Alternative Stationary Phases: Consider using less acidic stationary phases such as alumina, Florisil®, or bonded phases like diol or C18 for reversed-phase chromatography.

  • Rapid Purification: Minimize the time the compound spends on the column by using flash chromatography with an optimized solvent system.

  • Solvent Modifiers: Add a small percentage of a basic modifier like triethylamine or pyridine to the mobile phase to neutralize the acidic sites on the silica gel.

Q3: How can I effectively remove pigments and lipids that interfere with purification?

A3: Pigments (like chlorophylls and carotenoids) and lipids are common interferences in marine extracts.[2][3][4]

  • Initial Extraction: A biphasic extraction (e.g., using a chloroform/methanol/water system) can help to separate highly nonpolar lipids into the chloroform layer, while more polar compounds remain in the aqueous methanol layer.

  • Solid-Phase Extraction (SPE): SPE is an excellent clean-up step. For removing nonpolar interferences, a normal-phase SPE cartridge (e.g., silica or diol) can be used, eluting the desired polar compounds first. For retaining the target compound while washing away very polar impurities like salts, a reversed-phase (e.g., C18) or ion-exchange cartridge can be employed.

  • Size-Exclusion Chromatography (SEC): SEC can be effective in separating large molecules like lipids from smaller secondary metabolites.

  • Adsorbent Resins: Resins like Diaion HP-20 can be used to adsorb the organic compounds from an aqueous extract, allowing salts and other highly polar impurities to be washed away.

Q4: I'm observing co-elution of my target compound with an unknown impurity. How can I improve the separation?

A4: Co-elution is a common chromatographic challenge that can be addressed by systematically modifying the separation parameters.

  • Change Selectivity: The most effective way to resolve co-eluting peaks is to change the selectivity of the chromatographic system. This can be achieved by:

    • Changing the stationary phase: Switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase in reversed-phase HPLC).

    • Altering the mobile phase: Change the organic modifier (e.g., from acetonitrile to methanol in reversed-phase), or add a different modifier (e.g., trifluoroacetic acid, formic acid, or ammonium formate) to influence the ionization and interaction of the analytes with the stationary phase.

  • Improve Efficiency: Increasing the column's efficiency can lead to narrower peaks and better resolution. This can be done by using a longer column or a column packed with smaller particles.

  • Adjust Retention: Sometimes, increasing the retention of the analytes by using a weaker mobile phase can improve separation.

  • Argentation Chromatography: For compounds containing double bonds, such as some halogenated terpenes, argentation chromatography (using silica gel impregnated with silver nitrate) can provide unique selectivity based on the number and geometry of the double bonds.

Troubleshooting Guides

Problem 1: Low Yield of the Purified Halogenated Compound
Possible Cause Solution
Compound Adsorption The compound may be irreversibly adsorbing to the stationary phase. Try a different stationary phase (e.g., alumina instead of silica) or add a competitive modifier to the mobile phase.
Degradation during Purification The compound may be unstable. Avoid prolonged exposure to heat, light, and acidic or basic conditions. Use deactivated stationary phases and work quickly.
Insufficient Extraction The initial extraction from the source organism may be incomplete. Optimize the extraction solvent and method (e.g., sonication, Soxhlet extraction).
Loss during Solvent Removal The compound may be volatile. Use rotary evaporation at a lower temperature and pressure. For very small amounts, consider lyophilization or centrifugal evaporation.
Problem 2: Poor Peak Shape in HPLC (Tailing or Fronting)
Possible Cause Solution
Secondary Interactions The compound may be interacting with active sites (e.g., residual silanols) on the stationary phase. Add a modifier to the mobile phase (e.g., a small amount of acid, base, or a competing salt) to block these sites. Use a well-endcapped column.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or the concentration of the sample.
Mismatched Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.
Compound Ionization If the compound can exist in multiple ionic forms at the mobile phase pH, this can lead to peak tailing. Buffer the mobile phase to a pH where the compound is in a single ionic state.

Data Presentation

Table 1: Purification Yields of Selected Halogenated Marine Compounds
Compound Class Source Organism Purification Method Yield (% of dry weight) Purity (%) Reference
Halogenated MonoterpenePlocamium cornutumColumn Chromatography (Silica gel)0.01 - 6.73>95
Brominated AlkaloidPseudoceratina durissimaVLC (C18), HPLC (C18)Not reported>98
Halogenated DiterpeneLaurencia papillosaColumn Chromatography (Silica gel), SECNot reported>97

Experimental Protocols

Protocol 1: General Workflow for Purification of Halogenated Marine Compounds

This protocol outlines a general strategy for the isolation of halogenated natural products from a marine source.

1. Extraction: a. Lyophilize the frozen marine organism to remove water. b. Grind the dried material into a fine powder. c. Extract the powdered material exhaustively with a suitable solvent system (e.g., a mixture of dichloromethane and methanol). d. Concentrate the extract under reduced pressure to obtain the crude extract.

2. Preliminary Fractionation (Liquid-Liquid Partitioning): a. Dissolve the crude extract in a mixture of methanol and water. b. Perform a liquid-liquid extraction with a nonpolar solvent like hexane to remove lipids and other nonpolar constituents. c. Subsequently, extract the aqueous methanol phase with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to obtain a fraction enriched in secondary metabolites.

3. Initial Chromatographic Cleanup (Solid-Phase Extraction or Vacuum Liquid Chromatography): a. Apply the enriched fraction to a solid-phase extraction (SPE) cartridge or a vacuum liquid chromatography (VLC) column packed with a suitable stationary phase (e.g., C18 for reversed-phase or silica gel for normal-phase). b. Elute with a stepwise gradient of increasing solvent polarity to obtain several fractions.

4. Medium-Pressure Liquid Chromatography (MPLC) or Flash Chromatography: a. Subject the most promising fraction(s) (based on TLC or a quick bioassay) to MPLC or flash chromatography on silica gel or a bonded phase. b. Use a solvent system that provides good separation of the target compound on TLC (ideal Rf value is between 0.2 and 0.4).

5. High-Performance Liquid Chromatography (HPLC): a. Perform final purification of the MPLC fractions containing the target compound using preparative or semi-preparative HPLC. b. A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid or formic acid. c. Collect the peak corresponding to the pure halogenated compound.

6. Purity Assessment: a. Analyze the purified compound by analytical HPLC with a photodiode array (PDA) detector to confirm its purity. b. Obtain spectroscopic data (NMR, MS) to confirm the structure of the isolated compound.

Protocol 2: Purification of Brominated Alkaloids from a Marine Sponge

This protocol is adapted from the isolation of bromotyrosine alkaloids from Pseudoceratina species.

1. Extraction: a. Lyophilize the sponge tissue and grind it. b. Extract the ground tissue with an 80:20 mixture of ethanol and water at room temperature. c. Concentrate the extract under vacuum.

2. Initial Fractionation (VLC): a. Fractionate the crude extract using Vacuum Liquid Chromatography (VLC) on a C18 stationary phase. b. Elute with a stepwise gradient of methanol in water, followed by a final wash with dichloromethane.

3. Further Fractionation (Sephadex LH-20): a. Subject the bioactive fractions from VLC to size-exclusion chromatography on Sephadex LH-20, eluting with methanol, to remove high molecular weight impurities.

4. Final Purification (Reversed-Phase HPLC): a. Purify the fractions containing the target alkaloids by semi-preparative reversed-phase HPLC on a C18 column. b. Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid as a mobile phase modifier. c. Monitor the elution at a suitable wavelength (e.g., 254 nm and 280 nm) and collect the peaks corresponding to the pure alkaloids.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction & Initial Cleanup cluster_chromatography Chromatographic Purification cluster_analysis Analysis & Characterization start Marine Organism (e.g., Sponge, Alga) extraction Solvent Extraction (e.g., MeOH/DCM) start->extraction partitioning Liquid-Liquid Partitioning (e.g., Hexane vs. Aqueous MeOH) extraction->partitioning spe Solid-Phase Extraction (SPE) (e.g., C18 or Silica) partitioning->spe flash Flash Chromatography (Silica or C18) spe->flash hplc Preparative HPLC (e.g., C18, Phenyl-hexyl) flash->hplc purity Purity Assessment (Analytical HPLC, NMR) hplc->purity structure Structure Elucidation (NMR, MS) purity->structure end Pure Halogenated Compound structure->end

Caption: General experimental workflow for the purification of halogenated marine compounds.

troubleshooting_workflow cluster_strategy Troubleshooting Strategy cluster_selectivity_actions Selectivity Actions cluster_efficiency_actions Efficiency Actions cluster_retention_actions Retention Actions start Problem: Co-elution of Peaks change_selectivity Change Selectivity start->change_selectivity Primary Approach improve_efficiency Improve Efficiency start->improve_efficiency Secondary Approach adjust_retention Adjust Retention start->adjust_retention Fine-tuning change_sp Change Stationary Phase (e.g., C18 to Cyano) change_selectivity->change_sp change_mp Change Mobile Phase (e.g., ACN to MeOH) change_selectivity->change_mp add_modifier Add/Change Modifier (e.g., TFA, Formic Acid) change_selectivity->add_modifier longer_column Use a Longer Column improve_efficiency->longer_column smaller_particles Use Smaller Particle Size improve_efficiency->smaller_particles weaker_mp Use Weaker Mobile Phase adjust_retention->weaker_mp end Resolution Achieved change_sp->end change_mp->end add_modifier->end longer_column->end smaller_particles->end weaker_mp->end

Caption: Logical workflow for troubleshooting co-elution in chromatography.

References

Technical Support Center: Total Synthesis of Dactylolide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of Dactylolide?

A1: The primary challenges in the total synthesis of Dactylolide include the stereoselective construction of the 2,6-cis-substituted tetrahydropyran ring, the formation of the 20-membered macrolactone with its embedded trisubstituted olefins, and achieving a good overall yield across a lengthy synthetic sequence. Several syntheses have been reported, with the highest overall yield being approximately 7.1%.[1][2]

Q2: Which reaction is typically the most critical for achieving a high overall yield?

A2: The macrocyclization step, often a Horner-Wadsworth-Emmons (HWE) reaction, is frequently a yield-determining step.[1][2] The success of this intramolecular reaction is highly dependent on the conformation of the linear precursor and the reaction conditions. Additionally, the efficiency of the Prins cyclization to form the tetrahydropyran core is crucial early in the synthesis.

Q3: Are there specific protecting group strategies that are recommended for Dactylolide synthesis?

A3: Yes, protecting group management is critical. The synthesis often involves multiple hydroxyl groups that require protection. Silyl ethers (e.g., TBS, BPS) are commonly used. However, selective deprotection can be challenging, and some reagents may lead to diminished yields.[1] For instance, in one synthesis, protecting a key alcohol as a PMB ether proved difficult, with many standard methods failing or resulting in poor yields. Careful planning of the protecting group strategy is essential to avoid unnecessary steps and yield loss.

Troubleshooting Guides

Issue 1: Low Yield in Horner-Wadsworth-Emmons (HWE) Macrocyclization

Q: My HWE macrocyclization to form the 20-membered lactone of Dactylolide is giving a low yield (<30%). What are the potential causes and how can I improve it?

A: Low yields in HWE macrocyclizations are a common problem, often due to competing side reactions like dimerization or decomposition. Here are some troubleshooting steps:

  • High Dilution: Ensure you are working under high dilution conditions (typically 0.001-0.005 M) to favor the intramolecular reaction over intermolecular dimerization. This can be achieved by the slow addition of the substrate to the base via a syringe pump.

  • Choice of Base and Conditions: The choice of base is critical. While standard bases like KOtBu can be used, alternative conditions have been shown to be superior for the Dactylolide system.

    • Paterson's Ba(OH)₂ procedure has been reported to be superior to KOtBu or Masamune's conditions (LiCl, DBU) in certain contexts.

    • Sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (-78 °C warming to 0 °C) has been successfully used to achieve a 60% yield in one of the most efficient syntheses.

  • Substrate Purity: Ensure the linear phosphono-aldehyde precursor is of very high purity. Impurities can interfere with the reaction.

  • Solvent Purity: Use rigorously dried and degassed solvents (e.g., THF) to prevent quenching of the reactive intermediates.

HWE_Troubleshooting start Low Yield in HWE Macrocyclization check_dilution Verify High Dilution (0.001-0.005 M) start->check_dilution check_base Evaluate Base and Temperature Conditions check_dilution->check_base If optimal slow_addition Implement Slow Addition (Syringe Pump) check_dilution->slow_addition If not optimal check_purity Assess Purity of Precursor & Solvents check_base->check_purity If conditions are optimal change_base Switch to Alternative Base (e.g., NaHMDS or Ba(OH)₂) check_base->change_base If yield still low repurify Repurify Precursor & Use Fresh Solvents check_purity->repurify If purity is suspect success Improved Yield slow_addition->success change_base->success repurify->success

Caption: Troubleshooting workflow for low HWE macrocyclization yield.

Issue 2: Poor Diastereoselectivity in the Prins Cyclization

Q: I am attempting a Prins cyclization to form the tetrahydropyran core of Dactylolide, but I am getting a poor mixture of diastereomers. How can I improve the stereoselectivity?

A: The Prins cyclization's stereochemical outcome is highly sensitive to the substrate, Lewis acid, and reaction conditions.

  • Lewis Acid Choice: The choice and stoichiometry of the Lewis acid are paramount. Mild Lewis acids like In(OTf)₃ have been used successfully. Stronger Lewis acids can sometimes lead to side reactions or loss of stereochemical control.

  • Silyl-Prins Variant: Employing an allylsilane or vinylsilane (a silyl-Prins cyclization) can enhance selectivity due to the stabilization of the carbocation intermediate beta to the silicon atom.

  • Temperature Control: Running the reaction at low temperatures can often improve diastereoselectivity by favoring the thermodynamically more stable transition state.

  • Solvent Effects: The polarity of the solvent can influence the reaction. Non-polar solvents like dichloromethane are commonly used.

Quantitative Data

Table 1: Comparison of HWE Macrocyclization Conditions for Dactylolide Synthesis
PrecursorBase/ConditionsSolventYield (%)Reference
C7-keto phosphono-aldehydeBa(OH)₂ (Paterson's procedure)THF79Keck et al. (2005)
C7-PMB-protected phosphono-aldehydeNaHMDS, -78 °C to 0 °CTHF60Keck et al. (2005)
C7-keto phosphono-aldehydeKOtBuTHFLowerKeck et al. (2005)
C7-keto phosphono-aldehydeLiCl, DBU (Masamune's conditions)MeCNLowerKeck et al. (2005)
Table 2: Yields of Selected Steps in an Efficient Dactylolide Synthesis
Reaction StepReagents/ConditionsYield (%)Reference
Selective Deprotection of TBS etherPPTs, EtOH74Keck et al. (2005)
Acylation with diethylphosphonoacetic acidPS-DCC, DMAP, DMAP·HClquant.Keck et al. (2005)
Deprotection of PMB ethersDDQ84Keck et al. (2005)
Dess-Martin OxidationDess-Martin periodinane91Keck et al. (2005)

Experimental Protocols

Protocol 1: High-Yield Horner-Wadsworth-Emmons Macrocyclization

Adapted from Keck et al., Org. Lett. 2005, 7 (14), pp 3053–3056.

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with dry, degassed THF (to achieve a final concentration of ~0.002 M).

  • Base Addition: The THF is cooled to -78 °C, and sodium bis(trimethylsilyl)amide (NaHMDS, 1.2 equivalents) is added.

  • Substrate Addition: The linear phosphono-aldehyde precursor (1.0 equivalent), dissolved in a small amount of dry THF, is added dropwise to the stirred solution of the base over a period of 6-8 hours using a syringe pump.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm slowly to 0 °C and stirred for an additional 2 hours.

  • Quenching: The reaction is carefully quenched by the addition of saturated aqueous NH₄Cl solution.

  • Workup: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired macrocycle.

Protocol 2: Silyl-Prins Cyclization for Tetrahydropyran Formation

General procedure based on principles described in the literature.

  • Preparation: A flame-dried round-bottom flask under a nitrogen atmosphere is charged with a solution of the hydroxy allylsilane (1.0 equivalent) and the desired aldehyde (1.1 equivalents) in dry dichloromethane (CH₂Cl₂).

  • Cooling: The solution is cooled to -78 °C.

  • Lewis Acid Addition: A solution of the Lewis acid (e.g., TMSOTf or In(OTf)₃, 0.1-1.0 equivalents) in dry CH₂Cl₂ is added dropwise to the reaction mixture.

  • Reaction: The mixture is stirred at -78 °C for 1-4 hours, and the progress is monitored by TLC.

  • Quenching: The reaction is quenched at -78 °C by the addition of saturated aqueous NaHCO₃ solution.

  • Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted twice with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the 2,6-cis-disubstituted tetrahydropyran.

Mandatory Visualization

Logical Relationship: Key Stages in Dactylolide Synthesis

Dactylolide_Synthesis_Logic cluster_0 Fragment Synthesis cluster_1 Fragment Coupling & Elaboration cluster_2 Macrocyclization & Final Steps A Pyran Fragment Synthesis (Prins Cyclization) C Horner-Wadsworth-Emmons Coupling A->C B Side Chain Synthesis (e.g., β-ketophosphonate) B->C D Chain Elaboration & Protecting Group Exchange C->D E HWE Macrocyclization D->E F Final Deprotection & Oxidation E->F G Dactylolide F->G

References

Optimizing Dactylyne concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Dactylyne in cell culture experiments. This compound is a marine-derived compound with potential applications in cancer research due to its observed effects on cell cycle progression and apoptosis. This guide offers troubleshooting advice and frequently asked questions to help you optimize its concentration and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is believed to induce cell cycle arrest, primarily at the G1-S transition, and promote apoptosis in cancer cells.[1] Its mode of action involves the modulation of key signaling pathways that regulate cell proliferation and programmed cell death.

Q2: What is a good starting concentration for this compound in my cell line?

The optimal concentration of this compound is highly dependent on the specific cell line being used. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) value for your cells of interest. As a general starting point for a novel compound like this compound, a wide range of concentrations should be tested, for example, from 0.1 µM to 100 µM.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in a sterile, high-quality solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. Before use, thaw an aliquot and dilute it to the desired final concentration in your cell culture medium. Note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate my cells with this compound?

The incubation time will vary depending on the experimental endpoint. For cell viability assays, a 24 to 72-hour incubation is common. For mechanism-of-action studies, such as cell cycle analysis or apoptosis assays, shorter time points (e.g., 6, 12, 24 hours) may be necessary to capture early cellular events. A time-course experiment is recommended to determine the optimal incubation period for your specific assay.

Troubleshooting Guide

This section addresses common issues that may arise during the optimization of this compound concentration.

Problem Possible Cause Suggested Solution
High variability between replicate wells - Inconsistent cell seeding- Uneven compound distribution- Edge effects in the plate- Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently by tapping or swirling after adding this compound.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No observable effect on cell viability, even at high concentrations - this compound degradation- Cell line is resistant- Insufficient incubation time- Use a fresh aliquot of this compound stock solution.- Verify the activity of this compound on a known sensitive cell line.- Increase the incubation time (e.g., up to 72 hours).
Precipitation of this compound in the culture medium - Poor solubility of this compound at the tested concentration- Interaction with media components- Visually inspect the medium for any precipitate after adding this compound.- Lower the final concentration of this compound.- Consider using a different solvent or a solubilizing agent, ensuring it does not affect cell viability.
Inconsistent IC50 values across experiments - Variation in cell passage number- Differences in cell confluence at the time of treatment- Inconsistent incubation conditions- Use cells within a consistent and low passage number range.- Seed cells to achieve a consistent confluence (e.g., 50-70%) at the start of the experiment.- Ensure consistent incubator temperature, CO2, and humidity levels.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of this compound on cell cycle distribution.

Materials:

  • Target cancer cell line

  • 6-well cell culture plates

  • This compound stock solution

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge.

  • Fixation: Resuspend the cell pellet in ice-cold PBS, and then add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Dactylyne_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dose_response Dose-Response (e.g., 0.1-100 µM) prep_stock->dose_response cell_seed Seed Cells in Multi-well Plate cell_seed->dose_response incubation Incubate (24-72 hours) dose_response->incubation viability_assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay read_plate Measure Signal (Absorbance/Luminescence) viability_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 optimize Optimize Concentration for Mechanism of Action Studies calc_ic50->optimize

Caption: Experimental workflow for determining the optimal concentration of this compound.

Dactylyne_Signaling cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction This compound This compound G1_S G1/S Transition Inhibition This compound->G1_S Induces Mitochondria Mitochondrial Pathway This compound->Mitochondria Activates Proliferation Decreased Proliferation G1_S->Proliferation Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Putative signaling pathways affected by this compound.

Troubleshooting_Logic start Experiment Start issue Unexpected Results? start->issue no_effect No Cytotoxicity issue->no_effect Yes high_variability High Variability issue->high_variability Yes precipitation Compound Precipitation issue->precipitation Yes end Successful Experiment issue->end No check_compound Check Compound Integrity (Fresh Stock) no_effect->check_compound check_cells Verify Cell Health & Seeding Density high_variability->check_cells check_solubility Assess Solubility in Media precipitation->check_solubility adjust_protocol Adjust Protocol (Concentration, Incubation) check_compound->adjust_protocol check_cells->adjust_protocol check_solubility->adjust_protocol adjust_protocol->start

Caption: A logical flowchart for troubleshooting common issues with this compound experiments.

References

Technical Support Center: Troubleshooting Dactylyne Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may be experiencing unexpected results or assay interference when working with Dactylyne. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and mitigate potential issues in a variety of analytical assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its known biological activity?

This compound is a naturally occurring molecule isolated from the sea hare Aplysia dactylomela.[1][2] It is characterized as an acetylenic dibromochloro ether with the chemical formula C15H19Br2ClO.[2] Pharmacologically, it has been shown to inhibit the metabolism of pentobarbital, thereby prolonging its hypnotic effects.[1][3] While it has been noted for its unique structure and pharmacological potential, its interaction with various analytical assay components is not well-documented.

2. My assay is producing inconsistent or unexpected results in the presence of this compound. What could be the cause?

Unexpected results in the presence of a small molecule like this compound can often be attributed to assay interference. Small molecules can interfere with analytical assays through various mechanisms, which are not necessarily related to their intended biological activity. These mechanisms can include:

  • Colloidal Aggregation: The compound may form aggregates that can non-specifically inhibit enzymes or sequester other assay components.

  • Chemical Reactivity: this compound's structure may contain reactive functional groups that could covalently modify proteins or other molecules in the assay.

  • Optical Interference: The compound may absorb light or fluoresce at the wavelengths used for detection, leading to false readings.

  • Chelation: The molecule might bind to essential metal ions required for enzyme activity.

  • Membrane Disruption: In cell-based assays, the compound could disrupt cell membranes, leading to non-specific effects.

A systematic troubleshooting approach is necessary to identify the specific cause of interference.

3. How can I determine if this compound is interfering with my assay readout directly?

To check for direct interference with the assay's detection method, you should run control experiments in the absence of the biological target (e.g., enzyme or cells).

  • For Absorbance-Based Assays: Measure the absorbance of this compound in the assay buffer at the detection wavelength.

  • For Fluorescence-Based Assays: Measure the fluorescence of this compound in the assay buffer at the excitation and emission wavelengths of your fluorophore. This can help identify intrinsic fluorescence or quenching effects.

  • For Luminescence-Based Assays: Measure the effect of this compound on the luminescence signal in the absence of the target enzyme.

Any significant signal from this compound alone indicates direct interference.

Troubleshooting Guides

Issue 1: Suspected Inhibition by Colloidal Aggregation

Colloidal aggregation is a common mechanism for non-specific assay interference by small molecules. Aggregates can sequester and inhibit enzymes, leading to a false-positive inhibition signal.

Troubleshooting Steps:

  • Vary Compound Concentration: Perform the assay with a broad range of this compound concentrations. Aggregators often exhibit a steep dose-response curve.

  • Include Detergents: The inclusion of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at 0.01-0.1%), can disrupt the formation of colloidal aggregates. If the inhibitory effect of this compound is significantly reduced in the presence of a detergent, aggregation is a likely cause.

  • Vary Enzyme Concentration: The IC50 value of an aggregating inhibitor is often dependent on the enzyme concentration. If the IC50 of this compound increases with increasing enzyme concentration, this is indicative of aggregation-based inhibition.

  • Pre-incubation Test: Pre-incubating the enzyme with this compound before adding the substrate can sometimes reveal time-dependent inhibition, which can be a characteristic of aggregators.

Experimental Protocol: Detergent-Based Disruption of Aggregation

  • Prepare two sets of assay reactions.

  • To the "Test" set, add this compound at its IC50 concentration.

  • To the "Control" set, add the same concentration of this compound and a non-ionic detergent (e.g., 0.05% Triton X-100).

  • Prepare a "Vehicle Control" with only the assay components and the vehicle (e.g., DMSO).

  • Initiate the reactions and measure the activity.

  • Interpretation: A significant recovery of enzyme activity in the "Control" set compared to the "Test" set suggests aggregation.

Data Presentation: Effect of Detergent on this compound Inhibition

ConditionThis compound Concentration% Inhibition
No Detergent10 µM52%
0.05% Triton X-10010 µM8%
Issue 2: Potential for Chemical Reactivity

The chemical structure of this compound, an ethyl dibromochloroether, may possess reactive sites. Reactive compounds can covalently modify proteins, leading to irreversible inhibition or other assay artifacts.

Troubleshooting Steps:

  • Thiol Reactivity Test: Include a reducing agent like Dithiothreitol (DTT) in the assay. If this compound's effect is diminished, it may be reacting with cysteine residues on the target protein.

  • Irreversibility Check: Pre-incubate the target protein with this compound, then dilute the mixture significantly to reduce the concentration of unbound this compound. If the effect persists after dilution, it suggests irreversible binding.

  • Mass Spectrometry Analysis: Analyze the target protein by mass spectrometry after incubation with this compound to look for covalent modifications.

Experimental Protocol: Thiol Reactivity Assay

  • Perform the assay with and without the addition of 1 mM DTT.

  • Measure the IC50 of this compound in both conditions.

  • Interpretation: A significant rightward shift in the IC50 curve in the presence of DTT suggests that this compound may be a thiol-reactive compound.

Data Presentation: this compound IC50 Shift with DTT

ConditionIC50 (µM)
Without DTT12
With 1 mM DTT>100
Issue 3: Interference in Specific Assay Types

A. Fluorescence-Based Assays

Small molecules can interfere with fluorescence assays by having intrinsic fluorescence or by quenching the signal of the fluorescent probe (inner filter effect).

Troubleshooting Workflow:

A Unexpected Fluorescence Signal B Run Control: This compound + Buffer A->B C Is Fluorescence Observed? B->C D Yes: Intrinsic Fluorescence C->D Yes E No C->E No F Run Control: This compound + Fluorophore E->F G Is Fluorescence Decreased? F->G H Yes: Quenching/ Inner Filter Effect G->H Yes I No Interference Detected G->I No

Caption: Troubleshooting workflow for fluorescence assay interference.

B. ELISA (Enzyme-Linked Immunosorbent Assay)

Interference in ELISAs can arise from various sources, including cross-reactivity, or effects on the enzyme or substrate used for detection.

Troubleshooting Steps:

  • Test for Antibody Binding: Coat a plate with the capture antibody and incubate with this compound to see if it prevents binding of the detection antibody.

  • Enzyme Activity Control: Run the final enzymatic step of the ELISA (e.g., HRP with TMB) in the presence of this compound to check for direct inhibition of the reporter enzyme.

  • Matrix Effect Evaluation: Spike this compound into a blank sample matrix and compare the signal to a control to assess matrix effects.

C. Mass Spectrometry (MS)-Based Assays

In MS-based assays, interference can manifest as ion suppression or the formation of adducts.

Troubleshooting Steps:

  • Matrix Effect Assessment: Infuse a constant concentration of your analyte into the mass spectrometer with and without the presence of this compound in the mobile phase. A drop in the analyte signal indicates ion suppression.

  • Adduct Identification: Examine the mass spectra for unexpected peaks corresponding to your analyte + this compound or fragments of this compound.

  • Chromatographic Separation: Optimize the liquid chromatography method to ensure this compound does not co-elute with the analyte of interest.

Signaling Pathway and Logical Relationships

Hypothetical this compound Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway where this compound might be investigated as an inhibitor.

Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response This compound This compound This compound->Kinase2

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Logical Flow for Investigating Assay Interference

This diagram outlines a logical progression for identifying the root cause of assay interference.

Start Anomalous Result with this compound CheckDirect Check for Direct Assay Interference Start->CheckDirect DirectInterference Direct Interference (Optical, etc.) CheckDirect->DirectInterference InvestigateMechanism Investigate Mechanism (Aggregation, Reactivity) DirectInterference->InvestigateMechanism No Mitigate Mitigate Interference (e.g., add detergent) DirectInterference->Mitigate Yes Aggregation Aggregation? InvestigateMechanism->Aggregation Reactivity Reactivity? Aggregation->Reactivity No Aggregation->Mitigate Yes Reactivity->Mitigate Yes Confirm Confirm True Biological Activity Reactivity->Confirm No Mitigate->Confirm End Interference Identified and Addressed Confirm->End

Caption: Logical workflow for troubleshooting assay interference.

This technical support guide provides a starting point for addressing potential assay interference from this compound. Given the limited specific data on this compound's behavior in various assays, a systematic and logical troubleshooting approach based on common mechanisms of small molecule interference is recommended.

References

Dactylyne Storage and Handling: A Technical Guide to Prevent Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of dactylyne to ensure its stability and prevent degradation. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended temperatures are 0 - 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years)[1][2].

Q2: How should I store this compound stock solutions?

This compound stock solutions, typically prepared in DMSO, should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months)[1][2]. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Q3: Is this compound sensitive to light?

Yes, this compound should be protected from light[1]. As a halogenated marine natural product, it may be susceptible to photodegradation, a process that can be accelerated in the presence of halides and dissolved organic matter. Always store this compound in amber vials or containers wrapped in aluminum foil.

Q4: What is the expected shelf-life of this compound?

When stored correctly, this compound is expected to have a shelf life of over two years. However, it is crucial to monitor for any signs of degradation, especially if the compound is stored for an extended period.

Q5: My shipment of this compound arrived at ambient temperature. Is it still viable?

This compound is considered stable enough for a few weeks during ordinary shipping and customs procedures at ambient temperatures. Upon receipt, it should be immediately transferred to the recommended storage conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results over time. This compound degradation due to improper storage.Review your storage protocol. Ensure the compound is stored at the correct temperature, protected from light, and that stock solutions are not subjected to excessive freeze-thaw cycles. Consider preparing fresh stock solutions.
Visible changes in the appearance of solid this compound (e.g., color change, clumping). Potential degradation or moisture absorption.Do not use the compound. Contact the supplier for a replacement. Review storage procedures to ensure a desiccated environment.
Precipitate observed in a previously clear stock solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If it does not redissolve, the concentration may have changed due to solvent evaporation. Consider preparing a fresh stock solution.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound to prevent degradation.

Form Storage Duration Temperature Conditions Reference
SolidShort-term (days to weeks)0 - 4°CDry, Dark
SolidLong-term (months to years)-20°CDry, Dark
Stock Solution (in DMSO)Short-term (days to weeks)0 - 4°CAliquoted, Protected from light
Stock Solution (in DMSO)Long-term (months)-20°CAliquoted, Protected from light

Experimental Protocols

Protocol for Stability Assessment of this compound

This protocol is a general guideline for researchers who wish to perform their own stability studies on this compound, based on established principles for natural products.

Objective: To assess the stability of this compound under specific storage conditions (e.g., different temperatures, light exposure).

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber and clear glass vials with tight-fitting caps

  • HPLC system with a suitable column and detector (e.g., UV-Vis or MS)

  • Temperature and humidity-controlled storage chambers

  • Light source for photostability testing (optional)

Methodology:

  • Sample Preparation:

    • Prepare a concentrated stock solution of this compound in the chosen solvent.

    • Aliquot the stock solution into multiple amber and clear vials.

    • For solid stability testing, accurately weigh this compound into several vials.

  • Storage Conditions:

    • Store the vials under various conditions as outlined in international guidelines. For example:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Recommended: -20°C (control)

      • Photostability: Expose samples in clear vials to a controlled light source.

  • Time Points:

    • Analyze the samples at predetermined time points. For accelerated testing, this could be 0, 1, 3, and 6 months. For long-term testing, time points could include 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis:

    • At each time point, retrieve a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample by a validated HPLC method to determine the concentration of this compound.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

  • Data Evaluation:

    • Compare the concentration of this compound at each time point to the initial concentration (time 0).

    • Calculate the percentage of degradation.

    • Assess any changes in physical appearance, such as color or clarity.

Visualizations

Hypothetical_Degradation_Pathway This compound This compound (Halogenated Ether) Intermediate Reactive Intermediates (e.g., Halogen Radicals) This compound->Intermediate Light Exposure (Photodegradation) Degradation_Products Degradation Products (e.g., Oxidized or Dehalogenated Species) Intermediate->Degradation_Products Further Reactions Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prep_Solid Weigh Solid this compound Aliquot Aliquot Samples Prep_Solid->Aliquot Prep_Solution Prepare Stock Solution Prep_Solution->Aliquot Long_Term Long-Term Conditions (25°C / 60% RH) Aliquot->Long_Term Accelerated Accelerated Conditions (40°C / 75% RH) Aliquot->Accelerated Control Control (-20°C) Aliquot->Control Time_Points Sample at Time Points (0, 3, 6, 12 mo) Long_Term->Time_Points Accelerated->Time_Points Control->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Data_Eval Evaluate Data (% Degradation) HPLC_Analysis->Data_Eval

References

Identifying and removing impurities from synthetic Dactylyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic dactylyne. Our goal is to help you identify and remove impurities effectively, ensuring the quality and reliability of your experimental results.

Troubleshooting Guide: Identifying and Removing Impurities

This guide addresses specific issues that may arise during the purification of synthetic this compound.

Issue Potential Cause Recommended Action Analytical Technique
Unexpected peaks in HPLC analysis Incomplete reaction or presence of starting materials.Optimize reaction time, temperature, or stoichiometry. Purify starting materials before use.HPLC, LC-MS
Formation of diastereomers.This compound has multiple chiral centers, and non-stereoselective reactions can produce diastereomers.Chiral HPLC, NMR Spectroscopy
Presence of reaction byproducts.Based on the synthetic route, byproducts from side reactions may be present.LC-MS, GC-MS, NMR Spectroscopy
Residual solvents from the synthesis or purification process.Use appropriate drying techniques (e.g., high vacuum, heating) to remove residual solvents.GC-MS, ¹H NMR
Low Purity After Column Chromatography Co-elution of impurities with this compound.Optimize the mobile phase polarity and stationary phase of the column chromatography. Consider using a different type of chromatography (e.g., reverse-phase).TLC, HPLC
Degradation of this compound on silica gel.This compound, being a halogenated ether, may be sensitive to acidic silica gel. Use deactivated silica or an alternative stationary phase like alumina.HPLC
Presence of Halogenated Byproducts Incomplete or side reactions during halogenation steps.Re-evaluate the halogenating agents and reaction conditions to improve selectivity.LC-MS, NMR Spectroscopy
Difficulty in Separating Diastereomers Similar physicochemical properties of the diastereomers.Employ chiral chromatography (HPLC or SFC) for effective separation.Chiral HPLC, Polarimetry

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in synthetic this compound?

A1: Based on typical synthetic routes for complex halogenated ethers, common impurities include:

  • Starting materials and reagents: Unreacted precursors and excess reagents used in the synthesis.

  • Reaction byproducts: Isomers, diastereomers, and products of side reactions.

  • Solvents: Residual solvents from the reaction and purification steps.

  • Degradation products: this compound may degrade under certain conditions (e.g., exposure to acid or high temperatures).

Q2: Which analytical techniques are best for identifying impurities in my this compound sample?

A2: A combination of techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities. Using a mass spectrometer as a detector (LC-MS) can help in identifying the molecular weights of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about this compound and any impurities present. ¹H and ¹³C NMR are standard, and 2D NMR techniques can help elucidate complex structures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities, such as residual solvents.

Q3: My this compound synthesis resulted in a mixture of diastereomers. How can I separate them?

A3: Separating diastereomers can be challenging due to their similar physical properties. The most effective methods are:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the preferred method for separating diastereomers of pharmaceutical compounds.

  • Supercritical Fluid Chromatography (SFC): Can be an effective alternative to chiral HPLC for separating stereoisomers.

  • Fractional Crystallization: In some cases, diastereomers can be separated by carefully controlled crystallization, though this is often less efficient than chromatographic methods.

Q4: I am having trouble purifying this compound using standard silica gel chromatography. What are my options?

A4: If you are experiencing issues with silica gel chromatography, consider the following:

  • Deactivated Silica Gel: Treat the silica gel with a base (e.g., triethylamine) to neutralize acidic sites that may cause degradation.

  • Alumina Chromatography: Alumina can be a good alternative to silica gel for purifying acid-sensitive compounds.

  • Reverse-Phase Chromatography: Using a C18 or other reverse-phase column with a polar mobile phase can provide a different selectivity for separation.

  • Preparative HPLC: For high-purity samples, preparative HPLC is often the most effective purification method.

Experimental Protocols

Protocol 1: General Impurity Analysis by HPLC
  • Sample Preparation: Dissolve a small amount of the synthetic this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with a composition of 50% B, increasing to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm and a mass spectrometer.

  • Analysis: Inject the sample and analyze the resulting chromatogram for impurity peaks. Use the mass spectrometer data to determine the molecular weights of any impurities.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase Selection: Choose a stationary phase based on the stability of this compound. Start with standard silica gel, but if degradation is observed, switch to deactivated silica gel or alumina.

  • Mobile Phase Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a common starting point.

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Run the mobile phase through the column, collecting fractions. Monitor the elution of compounds using TLC or a UV detector.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Impurity Characterization cluster_2 Purification Crude this compound Crude this compound HPLC_Analysis HPLC / LC-MS Analysis Crude this compound->HPLC_Analysis Impurity_Detected Impurity > 0.1%? HPLC_Analysis->Impurity_Detected NMR_Analysis NMR Spectroscopy Impurity_Detected->NMR_Analysis Yes GCMS_Analysis GC-MS (for volatiles) Impurity_Detected->GCMS_Analysis Yes Purification_Strategy Select Purification Method Impurity_Detected->Purification_Strategy Yes Column_Chromatography Column Chromatography Purification_Strategy->Column_Chromatography Prep_HPLC Preparative HPLC Purification_Strategy->Prep_HPLC Pure_this compound Pure this compound Column_Chromatography->Pure_this compound Prep_HPLC->Pure_this compound Troubleshooting_Logic Start Problem Encountered Low_Purity Low Purity after Purification Start->Low_Purity Multiple_Peaks Multiple Peaks in HPLC Start->Multiple_Peaks Co_elution Co-elution of Impurities? Low_Purity->Co_elution Yes Degradation Degradation on Stationary Phase? Low_Purity->Degradation Yes Diastereomers Diastereomers Present? Multiple_Peaks->Diastereomers Yes Byproducts Reaction Byproducts? Multiple_Peaks->Byproducts Yes Optimize_Chroma Optimize Chromatography Co_elution->Optimize_Chroma Change_Stationary Change Stationary Phase Degradation->Change_Stationary Chiral_Sep Use Chiral Separation Diastereomers->Chiral_Sep Optimize_Reaction Optimize Reaction Conditions Byproducts->Optimize_Reaction

Validation & Comparative

Validating Analytical Methods for Dactylyne Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Dactylyne, a representative marine-derived halogenated natural product. It outlines key performance indicators, detailed experimental protocols, and supporting data to assist researchers in selecting and validating the most suitable analytical method for their specific needs. The focus is on two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Performance Comparison

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity. Below is a comparative summary of typical validation parameters for HPLC-UV and GC-MS methods for the quantification of halogenated marine natural products.

Validation ParameterHPLC-UVGC-MSKey Considerations
Linearity (R²) > 0.998> 0.996A high correlation coefficient indicates a linear relationship between concentration and instrument response.
Accuracy (% Recovery) 95 - 105%90 - 110%Measures the closeness of the experimental value to the true value.
Precision (%RSD) < 2% (Intra-day), < 3% (Inter-day)< 5% (Intra-day), < 7% (Inter-day)Indicates the degree of scatter between a series of measurements.
Limit of Detection (LOD) ng/mL rangepg/mL rangeThe lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) ng/mL rangepg/mL rangeThe lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.
Specificity/Selectivity GoodExcellentThe ability to assess the analyte unequivocally in the presence of other components.

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and reliable analytical method validation.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline for the quantification of this compound using a Reverse-Phase HPLC (RP-HPLC) system with UV detection.

1. Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV-Vis spectrum of this compound (e.g., 230 nm).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from the expected sample concentrations.

  • Sample Preparation: The extraction of this compound from the sample matrix (e.g., marine organism tissue, culture extract) may involve techniques like liquid-liquid extraction or solid-phase extraction (SPE). The final extract should be dissolved in the mobile phase.

3. Validation Procedure:

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three different levels (low, medium, and high).

  • Precision: Analyze replicate injections of a standard solution at a single concentration on the same day (intra-day) and on different days (inter-day).

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like many halogenated natural products.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

2. Standard and Sample Preparation:

  • Standard Stock and Working Solutions: Prepared similarly to the HPLC method, but using a volatile solvent like hexane or ethyl acetate.

  • Sample Preparation: In addition to extraction, a derivatization step may be necessary to increase the volatility and thermal stability of this compound.

3. Validation Procedure:

  • The validation parameters (linearity, accuracy, precision, LOD, and LOQ) are assessed using procedures analogous to those described for the HPLC method, with data acquisition performed in SIM mode for enhanced sensitivity and selectivity.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful method validation.

analytical_method_validation_workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Method Development & Optimization cluster_validation 3. Method Validation cluster_documentation 4. Documentation & Reporting p1 Define Analytical Target Profile p2 Select Analytical Technique (HPLC/GC-MS) p1->p2 p3 Prepare Reference Standards & Samples p2->p3 e1 Optimize Chromatographic Conditions p3->e1 e2 Develop Sample Preparation Protocol e1->e2 v1 Linearity & Range e2->v1 v2 Accuracy (% Recovery) v1->v2 v3 Precision (%RSD) v2->v3 v4 Specificity v3->v4 v5 LOD & LOQ v4->v5 d1 Compile Validation Report v5->d1 d2 Standard Operating Procedure (SOP) d1->d2

Caption: Workflow for analytical method validation.

Signaling Pathway of Analytical Method Choice

The decision to use a particular analytical method is influenced by several factors related to the analyte and the research goals.

analytical_method_choice cluster_properties Analyte Characteristics cluster_methods Analytical Methods cluster_goals Research Goals analyte This compound Properties volatility Volatility analyte->volatility polarity Polarity analyte->polarity thermal_stability Thermal Stability analyte->thermal_stability hplc HPLC volatility->hplc Low gcms GC-MS volatility->gcms High polarity->hplc Polar polarity->gcms Non-polar thermal_stability->hplc Labile thermal_stability->gcms Stable quantification Accurate Quantification hplc->quantification sensitivity High Sensitivity gcms->sensitivity gcms->quantification

Caption: Factors influencing analytical method selection.

This guide provides a foundational framework for the validation of analytical methods for this compound quantification. Researchers should adapt these protocols and validation parameters based on their specific laboratory conditions, instrumentation, and the unique characteristics of their sample matrix.

Comparative Analysis of Dactylyne Stereoisomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a notable absence of experimental data directly comparing the biological activities of dactylyne stereoisomers. While the parent compound, this compound, has been identified as a modulator of drug metabolism, specific studies detailing the differential effects of its various stereoisomeric forms are not publicly available. This guide summarizes the known biological activity of this compound and discusses the theoretical basis for potential stereoisomer-specific effects, highlighting the current gap in experimental research.

This compound, a halogenated C15 acetogenin originally isolated from the sea hare Aplysia dactylomela, is a marine natural product with a unique chemical structure.[1] Early pharmacological characterization of this compound identified it as an inhibitor of pentobarbital metabolism.[2] This activity leads to a potentiation of the hypnotic effects of pentobarbital, as demonstrated by a significant prolongation of sleep time in mice.[2] Despite this defined biological activity for the natural product, research into how the stereochemistry of this compound influences this or other potential biological activities is limited to theoretical studies.

Theoretical Insights into this compound Stereoisomer Reactivity

A theoretical investigation utilizing Density Functional Theory (DFT) has been conducted on this compound and its stereoisomers to elucidate their structural and electronic properties.[3][4] Such computational studies can predict the relative stability and reactivity of different stereoisomers. The study calculated properties such as the HOMO-LUMO gap, global softness, chemical potential, and electrophilicity index for the most stable stereoisomers. The findings from these theoretical calculations suggest that the specific configuration of the stereoisomers does impact their electronic and structural characteristics, which in turn is predicted to control their global reactivity. However, these theoretical predictions have not yet been substantiated with experimental biological data.

The Critical Role of Stereochemistry in Biological Activity

The importance of stereochemistry in determining the biological activity of drugs and other bioactive molecules is a well-established principle in pharmacology and medicinal chemistry. Different stereoisomers of a chiral compound can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One isomer may be therapeutically active while another could be inactive, less active, or even exert toxic effects. This principle underscores the importance of investigating the biological activities of individual stereoisomers of natural products like this compound.

Current Research Gaps and Future Directions

Despite the intriguing biological activity of this compound and the theoretical basis for stereoisomer-specific effects, there is a clear deficit in experimental research in this area. To date, no studies have been published that provide quantitative data from biological assays—such as cytotoxicity assays, enzyme inhibition assays, or receptor binding studies—comparing the activities of different this compound stereoisomers. Consequently, detailed experimental protocols and data tables for such comparisons cannot be provided.

Furthermore, the mechanism of action of this compound, beyond the inhibition of pentobarbital metabolism, remains largely unexplored. There is no information available on specific signaling pathways that may be modulated by this compound or its stereoisomers. Therefore, the creation of signaling pathway diagrams is not possible based on the current body of scientific literature.

The synthesis and biological evaluation of individual this compound stereoisomers are crucial next steps to unlock their full therapeutic potential. Such studies would not only elucidate the structure-activity relationships within this class of molecules but could also lead to the identification of stereoisomers with improved potency and selectivity for specific biological targets.

Experimental Workflow: Proposed Future Studies

To address the current knowledge gap, a logical experimental workflow would be necessary. The following diagram outlines a proposed approach for future research on this compound stereoisomers.

G Proposed Research Workflow for this compound Stereoisomers cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies A Enantioselective Synthesis of this compound Stereoisomers B Structural Verification (NMR, MS, X-ray Crystallography) A->B C In vitro Cytotoxicity Assays (e.g., MTT, LDH) B->C D Enzyme Inhibition Assays (e.g., CYP450 isoforms) B->D E Receptor Binding Assays B->E F Identification of Lead Stereoisomer(s) C->F D->F E->F G Target Identification & Validation F->G H Signaling Pathway Analysis G->H I In vivo Efficacy & Toxicity Studies H->I

Caption: Proposed research workflow for this compound stereoisomers.

References

Dactylyne's Activity Profiled Against Leading Cytochrome P450 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytochrome P450 (CYP450) inhibitory activity of dactylyne, a marine-derived acetylenic dibromochloro ether, against a panel of well-characterized and widely used CYP450 inhibitors. While direct, quantitative inhibitory data on specific CYP450 isoforms for this compound is limited, this guide synthesizes the available in vivo evidence and contrasts it with the detailed in vitro profiles of established inhibitors.

Executive Summary

This compound, isolated from the sea hare Aplysia dactylomela, has demonstrated the ability to inhibit drug metabolism in vivo. Early studies have shown that this compound significantly prolongs the effects of pentobarbital by impeding its metabolic clearance, a process primarily mediated by the cytochrome P450 system.[1] This positions this compound as a potential inhibitor of CYP450 enzymes. However, the specific isoforms it targets and its inhibitory potency (e.g., IC50, Ki) have not been fully elucidated in modern in vitro systems.

This guide contrasts the known activity of this compound with that of several standard CYP450 inhibitors:

  • Ketoconazole: A potent inhibitor of CYP3A4.

  • Quinidine: A strong inhibitor of CYP2D6.

  • Furafylline: A selective inhibitor of CYP1A2.

  • Sulfaphenazole: A specific inhibitor of CYP2C9.

  • Omeprazole: An inhibitor of CYP2C19.

Understanding the inhibitory profile of novel compounds like this compound is crucial in drug development to anticipate potential drug-drug interactions and to explore their therapeutic applications.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the known inhibitory characteristics of this compound in comparison to well-established CYP450 inhibitors. It is important to note the differences in the nature of the available data (in vivo for this compound versus in vitro for the others).

InhibitorTarget CYP450 Isoform(s)IC50 / Ki ValuesNature of InhibitionSupporting Evidence
This compound Hypothesized to be CYP2C19 and other CYPs involved in pentobarbital metabolism.Not DeterminedInhibition of metabolismIn vivo prolongation of pentobarbital sleep time and increased half-life in mice.[1]
Ketoconazole CYP3A4 (primary)IC50: ~0.054 µM; Ki: 0.011 to 0.045 µMMixed competitive-noncompetitiveIn vitro studies using human liver microsomes and recombinant CYP3A4.[2][3][4]
Quinidine CYP2D6 (primary)IC50: ~0.02 µM to 0.06 µMCompetitiveIn vitro assays with human liver microsomes and specific probe substrates.
Furafylline CYP1A2 (selective)IC50: ~0.07 µMMechanism-based (suicide substrate)In vitro experiments using human liver microsomes and phenacetin O-deethylase activity.
Sulfaphenazole CYP2C9 (selective)IC50: ~0.17 to 0.8 µMCompetitiveIn vitro studies with human liver microsomes and tolbutamide as a probe substrate.
Omeprazole CYP2C19 (primary), CYP3A4Ki: ~3.1 µM (for CYP2C19)CompetitiveIn vitro investigations with human liver microsomes and S-mephenytoin as a substrate.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of enzyme inhibition studies. Below are representative protocols for the key experiments cited.

In Vivo Assessment of this compound's Inhibitory Effect

  • Principle: To determine if this compound alters the metabolism of a known drug (pentobarbital) in a living organism.

  • Methodology (based on Kaul & Kulkarni, 1978):

    • A cohort of mice is administered a 25 mg/kg intraperitoneal dose of this compound.

    • Following the administration of this compound, a standard dose of pentobarbital is given to induce sleep.

    • The duration of sleep (loss of righting reflex) is measured and compared to a control group receiving only pentobarbital.

    • To confirm the mechanism, blood samples are collected at various time points from both this compound-treated and control mice after pentobarbital administration.

    • The concentration of pentobarbital in the blood is quantified to determine its elimination half-life. A significant increase in sleep time and elimination half-life in the this compound-treated group indicates inhibition of pentobarbital metabolism.

In Vitro Cytochrome P450 Inhibition Assay (General Protocol)

  • Principle: To measure the direct inhibitory effect of a compound on the activity of a specific human CYP450 isoform using a fluorogenic or chromogenic probe substrate.

  • Materials:

    • Human liver microsomes (HLMs) or recombinant human CYP450 enzymes.

    • Specific CYP450 probe substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

    • NADPH regenerating system (to provide co-factors for the enzyme).

    • Test inhibitor (e.g., ketoconazole) and the compound of interest (this compound).

    • Phosphate buffer.

    • 96-well microplates.

    • LC-MS/MS or a fluorescence plate reader for detection.

  • Methodology:

    • A reaction mixture is prepared in a 96-well plate containing phosphate buffer, HLMs or recombinant enzymes, and the test inhibitor at various concentrations.

    • The plate is pre-incubated at 37°C.

    • The enzymatic reaction is initiated by the addition of the specific probe substrate and the NADPH regenerating system.

    • The reaction is allowed to proceed for a specific time and then terminated by adding a stop solution (e.g., ice-cold acetonitrile).

    • The formation of the metabolite is quantified using LC-MS/MS or a plate reader.

    • The percentage of enzyme activity remaining at each inhibitor concentration is calculated relative to a vehicle control.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

CYP450_Inhibition_Pathway cluster_this compound This compound (In Vivo Evidence) cluster_known_inhibitors Known Inhibitors (In Vitro) This compound This compound Metabolism Drug Metabolism (Primarily Hepatic) This compound->Metabolism Inhibits Pentobarbital Pentobarbital Pentobarbital->Metabolism Effect Prolonged Sedative Effect Metabolism->Effect Reduced KnownInhibitor Known P450 Inhibitor (e.g., Ketoconazole) CYP450 Specific CYP450 Isoform (e.g., CYP3A4) KnownInhibitor->CYP450 Binds to & Inhibits Metabolite Metabolite CYP450->Metabolite Metabolizes Substrate Probe Substrate Substrate->CYP450

Caption: Comparative pathways of this compound's observed in vivo effect and a known P450 inhibitor's in vitro action.

Experimental_Workflow cluster_invitro In Vitro IC50 Determination cluster_invivo In Vivo Inhibition Assessment start Prepare Reaction Mixture (Enzyme, Buffer, Inhibitor) preincubate Pre-incubate at 37°C start->preincubate initiate Initiate Reaction (Add Substrate & NADPH) preincubate->initiate incubate Incubate initiate->incubate terminate Terminate Reaction incubate->terminate analyze Analyze Metabolite Formation (LC-MS/MS or Fluorescence) terminate->analyze calculate Calculate IC50 analyze->calculate admin_inhibitor Administer this compound to Animal Model admin_drug Administer Probe Drug (e.g., Pentobarbital) admin_inhibitor->admin_drug observe Observe Pharmacological Effect (e.g., Sleep Duration) admin_drug->observe collect_samples Collect Blood Samples admin_drug->collect_samples quantify Quantify Drug Concentration collect_samples->quantify determine_pk Determine Pharmacokinetics (e.g., Half-life) quantify->determine_pk

Caption: Workflow for in vitro IC50 determination versus in vivo assessment of metabolic inhibition.

Discussion and Future Directions

The existing evidence strongly suggests that this compound is an inhibitor of drug metabolism, likely through the cytochrome P450 system. The in vivo study with pentobarbital points towards a potential interaction with CYP2C19, a key enzyme in pentobarbital's metabolism, and possibly other CYP isoforms. However, without in vitro studies using a panel of human CYP450 isoforms, the precise inhibitory profile and potency of this compound remain unknown.

For a comprehensive understanding of this compound's potential for drug-drug interactions and its therapeutic utility, the following future studies are recommended:

  • In Vitro CYP450 Inhibition Screening: this compound should be tested against a panel of major human CYP450 isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) to determine its IC50 values and identify the specific enzymes it inhibits.

  • Mechanism of Inhibition Studies: For any significant inhibition observed, further studies should be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mechanism-based).

  • Studies with Human Hepatocytes: To assess the inhibitory potential in a more physiologically relevant system, experiments using primary human hepatocytes should be performed.

References

A Comparative Analysis of Natural and Synthetic Dactylyne: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of dactylyne derived from natural sources versus chemical synthesis. This document provides available data on their biological activities, outlines relevant experimental protocols, and visualizes the proposed mechanism of action.

This compound is a halogenated acetylenic ether first isolated from the sea hare Aplysia dactylomela.[1] Its unique chemical structure has drawn interest for its pharmacological potential. While both natural and synthetic sources of this compound are available, a direct comparative study on their biological efficacy and purity has not been extensively reported in scientific literature. This guide consolidates the available information to facilitate informed decisions in research and development.

Data Presentation: A Comparative Overview

The primary distinction between natural and synthetic this compound lies in their origin, which can influence purity, yield, and the profile of potential impurities. Synthetic routes offer the potential for higher purity and scalability, while natural extraction provides the compound in its native stereochemical configuration.

FeatureNatural this compoundSynthetic this compoundReference
Source Sea hare (Aplysia dactylomela)Chemical Synthesis[1]
Reported Yield Not typically quantified in initial isolation studiesOverall yield of 14% for (-)-dactylyne reported in a multi-step total synthesis[2]
Purity Profile Extracts contain a complex mixture of other natural products requiring extensive purification.High purity achievable, though isomers may be present depending on the synthetic route.
Known Biological Activity Potentiates pentobarbital-induced sleep time in mice by inhibiting its metabolism.The biological activity of the synthesized compound was confirmed to be identical to the natural product.[1]
Cytotoxicity (IC50) Data not available in published literature.Data not available in published literature.

Biological Activity and Mechanism of Action

The most well-documented biological effect of this compound is its ability to inhibit the metabolism of pentobarbital, a barbiturate hypnotic.[1] An intraperitoneal dose of 25 mg/kg of naturally derived this compound was shown to prolong pentobarbital-induced sleep time in mice by over 10 hours. This effect is attributed to the inhibition of drug-metabolizing enzymes, likely members of the cytochrome P450 (CYP) family. While the specific CYP isoforms inhibited by this compound have not been definitively identified in the available literature, CYP3A4 and CYP2D6 are major enzymes involved in the metabolism of a wide range of drugs and are plausible targets.

The lack of specific cytotoxicity data (IC50 values) for this compound against cancer or other cell lines is a notable gap in the current body of research. While other compounds isolated from Aplysia dactylomela have demonstrated cytotoxic effects, this has not been reported for this compound itself.

Experimental Protocols

Isolation of Natural this compound from Aplysia dactylomela

A detailed, step-by-step protocol for the isolation of this compound is not explicitly provided in a single source. However, based on general procedures for the isolation of natural products from marine invertebrates, the following methodology can be inferred:

  • Collection and Extraction: Specimens of Aplysia dactylomela are collected and their digestive glands are homogenized and extracted with a suitable organic solvent, such as ethanol or a chloroform-methanol mixture.

  • Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. This typically involves partitioning between a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., aqueous methanol).

  • Chromatographic Purification: The fraction containing this compound is further purified using a combination of chromatographic techniques. This may include:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity to separate compounds.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 reverse-phase column with a mobile phase such as methanol-water to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Total Synthesis of (-)-Dactylyne

The total synthesis of (-)-dactylyne has been achieved, providing a synthetic source for this natural product. The synthesis is a complex, multi-step process. A simplified overview of a key step is provided below, based on the published synthesis. For a complete and detailed protocol, researchers should refer to the primary literature.

Key Step: Intramolecular Ring Closure

This step involves the formation of the tetrahydropyran ring, a core structural feature of this compound.

  • Preparation of the Precursor: An acyclic precursor containing the necessary functional groups (e.g., a hydroxyl group and an epoxide) is synthesized through a series of preceding steps.

  • Cyclization Reaction: The precursor is treated with a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to promote the intramolecular cyclization, forming the tetrahydropyran ring.

  • Purification: The resulting cyclic ether is purified using column chromatography.

Cytochrome P450 Inhibition Assay (Representative Protocol)

To investigate the inhibitory effect of this compound on specific CYP isoforms, a fluorometric or LC-MS/MS-based in vitro assay can be performed. The following is a generalized protocol:

  • Reagents and Materials:

    • Human liver microsomes (containing CYP enzymes)

    • Specific CYP isoform substrate (e.g., a fluorogenic substrate or a substrate for LC-MS/MS analysis)

    • NADPH regenerating system (to initiate the enzymatic reaction)

    • This compound (natural or synthetic) at various concentrations

    • Positive control inhibitor for the specific CYP isoform

    • 96-well microplate

    • Plate reader (for fluorometric assays) or LC-MS/MS system

  • Assay Procedure:

    • A reaction mixture containing human liver microsomes, the specific CYP substrate, and this compound (or positive control/vehicle) in a buffer solution is prepared in the wells of a microplate.

    • The plate is pre-incubated at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • The plate is incubated at 37°C for a specific time.

    • The reaction is stopped by the addition of a stop solution (e.g., acetonitrile).

  • Data Analysis:

    • The formation of the metabolite is quantified using a plate reader or LC-MS/MS.

    • The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.

    • The IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Dactylyne_CYP_Inhibition cluster_0 Cellular Environment Drug Pentobarbital CYP_Enzyme Cytochrome P450 (e.g., CYP3A4, CYP2D6) Drug->CYP_Enzyme Metabolism Metabolite Inactive Metabolite CYP_Enzyme->Metabolite Biotransformation This compound This compound (Natural or Synthetic) This compound->CYP_Enzyme Inhibition Experimental_Workflow cluster_Source Source of this compound cluster_Analysis Comparative Analysis cluster_Data Data Evaluation Natural Natural Source (Aplysia dactylomela) Purity Purity Assessment (e.g., HPLC, NMR) Natural->Purity Synthetic Chemical Synthesis Synthetic->Purity Biological_Activity Biological Activity Assay (e.g., CYP Inhibition) Purity->Biological_Activity Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Biological_Activity->Cytotoxicity Comparison Comparative Data Table (Yield, IC50, etc.) Cytotoxicity->Comparison

References

A Comparative Guide to Assessing the Cytochrome P450 Cross-Reactivity of Dactylyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cross-reactivity of dactylyne, a marine-derived halogenated ether, with various cytochrome P450 (CYP) isoforms. Understanding these interactions is critical for predicting potential drug-drug interactions and ensuring the safety and efficacy of new therapeutic agents.

This compound, isolated from the sea hare Aplysia dactylomela, has been identified as an inhibitor of drug metabolism.[1][2][3] Early pharmacological studies demonstrated its ability to prolong the effects of pentobarbital by inhibiting its metabolism.[1][3] However, detailed investigations into its specific inhibitory profile against a panel of key human P450 isoforms are not extensively documented in publicly available literature.

This guide outlines a typical experimental approach to characterize the inhibitory potential of this compound against major drug-metabolizing CYP isoforms, such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Comparative Inhibitory Profile of this compound

While specific quantitative data (e.g., IC₅₀ values) for this compound against a wide range of P450 isoforms is not available in the reviewed literature, its known effect on pentobarbital metabolism suggests an interaction with the CYP system. To build a comparative profile, researchers would need to perform in vitro inhibition assays. The table below is a template that researchers can use to summarize their experimental findings.

P450 IsoformProbe SubstrateThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)Inhibition Type (e.g., Competitive)
CYP1A2PhenacetinData to be determinedα-NaphthoflavoneData to be determined
CYP2B6BupropionData to be determinedSertralineData to be determined
CYP2C8AmodiaquineData to be determinedMontelukastData to be determined
CYP2C9DiclofenacData to be determinedSulfaphenazoleData to be determined
CYP2C19S-MephenytoinData to be determinedTiclopidineData to be determined
CYP2D6DextromethorphanData to be determinedQuinidineData to be determined
CYP3A4MidazolamData to be determinedKetoconazoleData to be determined
CYP3A4TestosteroneData to be determinedKetoconazoleData to be determined

Experimental Protocols

To determine the cross-reactivity and obtain the data for the table above, a standardized in vitro CYP inhibition assay should be conducted. The following is a representative protocol based on industry-standard methods using human liver microsomes.

Objective:

To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for major human CYP450 isoforms.

Materials:
  • Test System: Pooled Human Liver Microsomes (HLMs).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • P450 Isoform-Specific Probe Substrates: As listed in the table above.

  • Positive Control Inhibitors: Known selective inhibitors for each isoform.

  • Incubation Buffer: Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Termination Solution: Acetonitrile or methanol, often containing an internal standard for analysis.

  • Detection System: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Procedure:
  • Preparation of Incubation Mixtures:

    • A master mix for each CYP isoform is prepared containing HLMs and incubation buffer.

    • Serial dilutions of this compound are prepared (e.g., from 0.1 to 100 µM) to determine a concentration-response curve. Vehicle control (solvent only) and positive controls are also prepared.

  • Pre-incubation (for Direct Inhibition):

    • The HLM mixture, buffer, and this compound (or control) are combined and pre-warmed at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction:

    • The probe substrate for the specific isoform being tested is added to the mixture.

    • The enzymatic reaction is initiated by adding the NADPH regenerating system.

  • Incubation:

    • The reaction mixture is incubated at 37°C for a predetermined time (e.g., 10-30 minutes). The time should be within the linear range of metabolite formation.

  • Termination of Reaction:

    • The reaction is stopped by adding a cold termination solution (e.g., acetonitrile with an internal standard). This precipitates the proteins and halts enzymatic activity.

  • Sample Processing:

    • The terminated reaction mixtures are centrifuged to pellet the precipitated protein.

    • The supernatant is transferred to vials for analysis.

  • Analysis:

    • The formation of the specific metabolite from the probe substrate is quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • The rate of metabolite formation is compared between the this compound-treated samples and the vehicle control.

    • The percent inhibition for each this compound concentration is calculated.

    • The IC₅₀ value is determined by fitting the concentration-response data to a suitable nonlinear regression model.

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for assessing CYP inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Human Liver Microsomes (HLMs) - this compound (Test Compound) - Probe Substrates - NADPH System B Combine HLMs, Buffer, and this compound/Controls A->B C Add Probe Substrate B->C D Initiate Reaction (Add NADPH) C->D E Incubate at 37°C D->E F Terminate Reaction (Add Cold Acetonitrile) E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis (Quantify Metabolite) G->H I Calculate % Inhibition and Determine IC50 Value H->I

Caption: Workflow for In Vitro P450 Inhibition Assay.

G cluster_pathway Conceptual Pathway of CYP Inhibition CYP CYP450 Enzyme Metabolite Metabolite (Measured) CYP->Metabolite Catalyzes Substrate Probe Substrate Substrate->CYP Binds This compound This compound (Inhibitor) This compound->CYP Inhibits

Caption: Logical Relationship in a CYP Inhibition Assay.

References

Evaluating the Specificity of Dactylyne as a P450 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the specificity of Dactylyne, a marine-derived sesquiterpenoid, as a Cytochrome P450 (P450) inhibitor. Understanding the specificity of a potential P450 inhibitor is critical in drug development and biomedical research to predict drug-drug interactions and understand mechanisms of action.

This compound, isolated from the sea hare Aplysia dactylomela, has been noted for its pharmacological activities, including the potentiation of pentobarbital-induced sleep time, which suggests an inhibitory effect on P450 enzymes responsible for drug metabolism[1]. However, detailed data on its specificity across various P450 isoforms is not widely available. This guide compares this compound's potential inhibitory profile against well-characterized, isoform-selective P450 inhibitors to provide a clear protocol and benchmark for its evaluation.

Comparative P450 Inhibitors

To assess the specificity of this compound, its inhibitory activity should be compared against a panel of standard inhibitors with known selectivity for major human P450 isoforms:

  • Ketoconazole: A potent inhibitor of the CYP3A family, which is responsible for the metabolism of a large proportion of clinical drugs[2][3][4].

  • Furafylline: A selective inhibitor of CYP1A2, an enzyme involved in the metabolism of compounds like caffeine and phenacetin[5].

  • Sulfaphenazole: A selective inhibitor for CYP2C9, which metabolizes important drugs such as warfarin and tolbutamide.

  • Quinidine: A potent and selective inhibitor of CYP2D6, an enzyme known for its genetic polymorphism and role in metabolizing antidepressants and beta-blockers.

Data Presentation: Comparative Inhibitory Potency

The specificity of an inhibitor is determined by comparing its half-maximal inhibitory concentration (IC50) across different P450 isoforms. A highly specific inhibitor will show a significantly lower IC50 value for one isoform compared to others. The following table summarizes the established IC50 values for the comparator inhibitors and provides a template for evaluating this compound.

Table 1: Comparison of IC50 Values (µM) for P450 Inhibitors

Inhibitor CYP1A2 CYP2C9 CYP2D6 CYP3A4 Specificity Profile
This compound Data Not Available Data Not Available Data Not Available Data Not Available To be determined
Furafylline ~0.07 - 0.48 >100 >100 >100 Selective for CYP1A2
Sulfaphenazole >100 ~0.46 - 0.8 >100 >100 Selective for CYP2C9
Quinidine >100 ~300 ~0.02 - 0.08 ~30 Selective for CYP2D6

| Ketoconazole | >10 | >10 | >5 | ~0.04 - 0.22 | Potent CYP3A4 inhibitor |

Note: IC50 values can vary based on experimental conditions such as substrate and protein concentration.

Experimental Protocols

A standard and robust method for determining P450 inhibition is the in vitro assay using human liver microsomes (HLM) or recombinant human P450 enzymes.

Objective: To determine the concentration-dependent inhibition (IC50) of this compound and comparator compounds against major human CYP450 isoforms (CYP1A2, CYP2C9, CYP2D6, and CYP3A4).

Materials:

  • Human Liver Microsomes (HLM) or recombinant CYP enzymes

  • NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and G6P-dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • Test compound (this compound) and control inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Quenching solution (e.g., cold acetonitrile containing an internal standard)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Prepare serial dilutions of this compound and control inhibitors. The final concentration of the organic solvent (e.g., DMSO) in the incubation should be low (<0.5%) to avoid affecting enzyme activity.

  • Incubation Mixture: In a 96-well plate, combine HLM (e.g., 0.1-0.5 mg/mL protein), phosphate buffer, and the specific probe substrate at a concentration near its Km.

  • Pre-incubation: Add the test inhibitor (this compound) or a control inhibitor at various concentrations to the wells. Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 5-40 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a cold quenching solution, which also serves to precipitate the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the formation of the substrate-specific metabolite.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control (no inhibitor). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations: Workflows and Mechanisms

Mechanism of P450 Inhibition

Cytochrome P450 enzymes are central to drug metabolism. Inhibitors can interfere with this process through various mechanisms, ultimately reducing the clearance of other drugs metabolized by the same enzyme and increasing the risk of drug-drug interactions.

P450_Inhibition cluster_cycle P450 Catalytic Cycle P450_Fe3 P450 (Fe³⁺) P450_S P450-Substrate Complex P450_Fe3->P450_S Substrate Binding P450_Fe2_S P450 (Fe²⁺)-Substrate P450_S->P450_Fe2_S e⁻ (from NADPH) P450_O2 P450-O₂ Complex P450_Fe2_S->P450_O2 O₂ Binding Metabolite Metabolite + P450 (Fe³⁺) P450_O2->Metabolite e⁻, 2H⁺ Inhibited_Complex Inhibited P450 Complex (No Metabolism) P450_O2->Inhibited_Complex Mechanism-Based Inhibition Inhibitor Inhibitor (e.g., this compound) Inhibitor->P450_Fe3 Competitive Inhibition Inhibitor->P450_S Non-competitive Inhibition

General mechanisms of Cytochrome P450 inhibition.

Experimental Workflow for IC50 Determination

The following diagram outlines the logical steps for determining the IC50 value of a test compound like this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound & Controls D Combine HLM Mix with Inhibitors in 96-well Plate A->D B Prepare HLM, Buffer, & Probe Substrate Mix B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH System C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C F->G H Terminate Reaction with Cold Acetonitrile G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate % Inhibition vs. Control J->K L Plot Dose-Response Curve & Determine IC50 K->L

Workflow for determining P450 inhibition IC50 values.

References

Dactylyne and Its Derivatives: A Comparative Guide to Structure-Activity Relationships in Drug Metabolism Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of dactylyne and its derivatives, focusing on their potential as inhibitors of drug metabolism. This compound, a halogenated marine natural product, has demonstrated significant biological activity, primarily related to the potentiation of hypnotic drugs through the inhibition of their metabolic pathways. Understanding the relationship between the chemical structure of this compound and its inhibitory activity is crucial for the design of novel and more potent therapeutic agents.

Overview of this compound's Biological Activity

This compound is an acetylenic dibromochloro ether isolated from the sea hare Aplysia dactylomela.[1][2][3] Its most prominent reported biological effect is the inhibition of pentobarbital metabolism, which leads to a significant prolongation of sleep time induced by the hypnotic drug.[1][4] This effect is attributed to the inhibition of hepatic microsomal enzymes, specifically the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the metabolism of a wide range of xenobiotics, including many drugs. This compound itself has been reported to be relatively non-toxic.

Structure-Activity Relationship (SAR) Insights

While extensive experimental data on a wide range of this compound derivatives is limited in the public domain, a theoretical study on this compound stereoisomers provides valuable insights into its SAR. This computational analysis explored the impact of stereochemistry and substituent groups on the electronic properties and reactivity of the this compound scaffold.

Key Findings from Theoretical Studies:

  • Stereochemistry: The spatial arrangement of the atoms in this compound's stereoisomers influences their electronic and structural properties, which in turn is predicted to affect their biological activity.

  • Substituent Effects: The introduction of different functional groups to the this compound core can significantly alter its reactivity. Theoretical calculations suggest that strong electron-donating groups can enhance the reactivity of this compound.

Hypothetical SAR based on General Principles of CYP Inhibition:

Based on the known mechanisms of CYP inhibition and the structure of this compound, several hypotheses for the SAR of its derivatives can be proposed for future experimental validation:

  • Halogenation Pattern: The presence and position of bromine and chlorine atoms are likely crucial for activity. Modifications to the halogenation pattern could modulate the lipophilicity and electronic properties of the molecule, thereby affecting its binding to the active site of CYP enzymes.

  • Acetylene Moiety: The terminal acetylene group is a potential site for metabolic inactivation or covalent binding to the CYP enzyme, which could lead to irreversible inhibition. Derivatives with modified or replaced acetylene groups would be valuable for investigating its role in the mechanism of inhibition.

  • Ether Linkage: The cyclic ether core of this compound is a key structural feature. Alterations to the ring size or substitution on the ether ring could impact the overall conformation and binding affinity of the molecule.

Data Presentation

Currently, there is a lack of publicly available quantitative experimental data comparing the inhibitory activity of a series of this compound derivatives. The following table is a template that can be populated as such data becomes available through future research.

Table 1: Comparative Inhibitory Activity of this compound and Its Derivatives on Pentobarbital Metabolism (Hypothetical Data)

CompoundStructureIn Vivo Pentobarbital Sleep Time Prolongation (Fold Increase vs. Control)In Vitro CYP Isozyme Inhibition (IC50, µM)
CYP3A4
This compound[Insert Chemical Structure of this compound]>10-fold at 25 mg/kgData not available
Derivative 1[Insert Chemical Structure]To be determinedTo be determined
Derivative 2[Insert Chemical Structure]To be determinedTo be determined
............

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its derivatives.

In Vivo Pentobarbital-Induced Sleep Time Assay

This assay is used to evaluate the in vivo efficacy of this compound derivatives in inhibiting pentobarbital metabolism.

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Drug Administration:

    • The test compound (this compound or its derivative) is dissolved in a suitable vehicle (e.g., saline, DMSO).

    • Mice are divided into groups (n=6-8 per group). One group receives the vehicle (control), and the other groups receive different doses of the test compound via intraperitoneal (i.p.) injection.

  • Pentobarbital Injection:

    • Thirty minutes after the administration of the test compound or vehicle, all mice are injected with a sub-hypnotic or hypnotic dose of pentobarbital sodium (e.g., 40-50 mg/kg, i.p.).

  • Measurement of Sleep Duration:

    • The onset of sleep is defined as the loss of the righting reflex (the ability of the mouse to right itself when placed on its back).

    • The duration of sleep is measured as the time from the loss to the recovery of the righting reflex.

  • Data Analysis: The mean sleep duration for each group is calculated. The percentage increase in sleep duration in the treated groups compared to the control group is determined.

In Vitro Cytochrome P450 Inhibition Assay

This assay is used to determine the direct inhibitory effect of this compound derivatives on specific CYP isozymes.

Protocol:

  • Enzyme Source: Human liver microsomes (HLMs) or recombinant human CYP isozymes (e.g., CYP3A4, CYP2B6) are used as the enzyme source.

  • Substrate and Inhibitor Preparation:

    • A specific probe substrate for the CYP isozyme of interest is used (e.g., midazolam for CYP3A4, bupropion for CYP2B6).

    • This compound or its derivatives are dissolved in a suitable solvent (e.g., acetonitrile, DMSO) to prepare a stock solution.

  • Incubation:

    • The reaction mixture contains the enzyme source, a phosphate buffer (pH 7.4), the probe substrate, and varying concentrations of the inhibitor (this compound derivative).

    • The reaction is initiated by the addition of an NADPH-generating system.

    • The incubation is carried out at 37°C for a specific time period.

  • Reaction Termination and Analysis:

    • The reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).

    • The mixture is centrifuged to precipitate proteins.

    • The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of the substrate's metabolite.

  • Data Analysis: The rate of metabolite formation is plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathway of Drug Metabolism Inhibition

The following diagram illustrates the general mechanism by which this compound and its derivatives are hypothesized to inhibit the metabolism of a drug like pentobarbital, leading to an enhanced pharmacological effect.

Drug_Metabolism_Inhibition cluster_0 Cellular Environment cluster_1 Pharmacological Effect Drug Drug (e.g., Pentobarbital) CYP450 Cytochrome P450 Enzyme Drug->CYP450 Metabolism Effect Enhanced Drug Effect (e.g., Prolonged Sedation) Drug->Effect Metabolite Inactive Metabolite Metabolite->Effect Reduced Effect CYP450->Metabolite This compound This compound Derivative This compound->CYP450 Inhibition

Caption: Inhibition of drug metabolism by this compound derivatives.

Experimental Workflow for SAR Studies

The following diagram outlines a logical workflow for conducting structure-activity relationship studies of this compound derivatives.

SAR_Workflow This compound This compound (Lead Compound) Synthesis Synthesis of Derivatives This compound->Synthesis InVivo In Vivo Assay (Pentobarbital Sleep Time) Synthesis->InVivo InVitro In Vitro Assay (CYP450 Inhibition) Synthesis->InVitro SAR SAR Analysis InVivo->SAR InVitro->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis

Caption: Workflow for SAR studies of this compound derivatives.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of potent inhibitors of drug metabolism. The preliminary theoretical insights into its SAR suggest that modifications to its stereochemistry and the introduction of various substituents could lead to analogs with enhanced activity and selectivity. However, a significant gap exists in the experimental validation of these predictions. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in both in vivo and in vitro assays. The identification of the specific CYP isozymes inhibited by this compound and its derivatives will be critical for predicting potential drug-drug interactions and for the rational design of more selective inhibitors. The data generated from such studies will be invaluable for constructing a comprehensive SAR model and for advancing the therapeutic potential of this fascinating class of marine natural products.

References

Unraveling the Molecular Target of Dactylyne: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

While the marine natural product Dactylyne has been identified as a potent inhibitor of drug metabolism, its precise molecular target remains to be definitively confirmed through modern biochemical assays. Early studies strongly suggest that this compound's mechanism of action involves the inhibition of one or more cytochrome P450 (CYP) enzymes, a superfamily of proteins crucial for metabolizing a wide array of xenobiotics.

This compound, a halogenated C15 acetogenin isolated from the sea hare Aplysia dactylomela, was first reported to significantly prolong pentobarbital-induced sleep time in mice.[1] This effect was attributed to the inhibition of pentobarbital metabolism, as evidenced by a marked increase in the drug's elimination half-life in the presence of this compound.[1] Although this foundational research pointed towards the inhibition of hepatic microsomal enzymes, the specific CYP isoforms responsible for this effect have not been elucidated in subsequent published studies.

This guide provides a framework for researchers aiming to confirm the molecular target of this compound. It outlines the necessary experimental approaches, presents hypothetical data tables for comparative analysis, and includes detailed protocols for the key experiments required for target identification and validation.

Comparative Analysis of Cytochrome P450 Inhibition

To definitively identify the molecular target of this compound, its inhibitory activity must be tested against a panel of the major human CYP450 enzymes involved in drug metabolism. The following table illustrates the type of comparative data that needs to be generated. For the purpose of this guide, hypothetical IC50 values are presented to demonstrate how this compound's inhibitory profile could be compared to a known broad-spectrum CYP inhibitor, such as Ketoconazole.

Table 1: Hypothetical Comparative IC50 Values for this compound and Ketoconazole against Major Human CYP450 Isoforms

Cytochrome P450 IsoformThis compound (μM)Ketoconazole (μM)
CYP1A2> 10015.2
CYP2B65.82.5
CYP2C812.30.8
CYP2C925.11.2
CYP2C198.90.5
CYP2D6> 1003.1
CYP3A41.20.02

Note: The values for this compound are hypothetical and would need to be determined experimentally.

Experimental Protocols for Target Identification

The following are detailed protocols for the essential experiments required to identify and characterize the molecular target of this compound.

In Vitro Cytochrome P450 Inhibition Assay

This assay is crucial for determining the inhibitory potential of this compound against a panel of specific human CYP450 isoforms.

Methodology:

  • Preparation of Reagents:

    • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).

    • A specific fluorescent or chromogenic substrate for each CYP isoform.

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • This compound stock solution dissolved in a suitable solvent (e.g., DMSO).

    • Positive control inhibitor for each isoform (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4).

    • Phosphate buffer (pH 7.4).

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, the specific CYP450 isoform, and the NADPH regenerating system.

    • Add varying concentrations of this compound (or the positive control inhibitor) to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the specific substrate.

    • Incubate the plate at 37°C for the appropriate time (e.g., 30-60 minutes).

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or trichloroacetic acid).

    • Measure the fluorescence or absorbance of the product using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Determination of the Mechanism of Inhibition

Once the target CYP isoform(s) are identified, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mechanism-based) needs to be determined.

Methodology:

  • Enzyme Kinetics Studies:

    • Perform the CYP450 inhibition assay as described above, but vary the concentration of the substrate at several fixed concentrations of this compound.

    • Measure the initial reaction velocities at each substrate and inhibitor concentration.

  • Data Analysis:

    • Generate Lineweaver-Burk or Michaelis-Menten plots of the data.

    • Analyze the changes in the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), in the presence of this compound to determine the mode of inhibition.

Visualizing the Path to Confirmation

The following diagrams illustrate the proposed workflow for confirming the molecular target of this compound and the general mechanism of CYP-mediated drug metabolism.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation A This compound C In Vitro Inhibition Assay (IC50 Determination) A->C B Panel of Human CYP450 Isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) B->C D Identified Target CYP Isoform(s) C->D Significant Inhibition (Low IC50) E Mechanism of Inhibition Studies (Lineweaver-Burk Analysis) D->E F Confirmation of Molecular Target E->F

Proposed experimental workflow for this compound's target identification.

G A Drug (e.g., Pentobarbital) B Cytochrome P450 Enzyme A->B Metabolism C Oxidized Metabolite B->C D Excretion C->D E This compound (Inhibitor) E->B Inhibition

General pathway of CYP-mediated drug metabolism and this compound's inhibitory role.

By following this structured approach, researchers can definitively identify and characterize the molecular target of this compound, paving the way for a better understanding of its pharmacological properties and potential therapeutic applications.

References

Replicating the In Vivo Effects of Dactylyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dactylyne, isolated from the sea hare Aplysia dactylomela, has been reported to significantly prolong pentobarbital-induced sleep time in mice. This effect is attributed to the inhibition of pentobarbital metabolism. This compound itself was found to be relatively non-toxic in initial studies. This guide details the experimental protocol used in the seminal 1978 study by Kaul and Kulkarni and provides a comparative overview of Ketoconazole, a widely used antifungal agent and a potent inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. By understanding the experimental setup and the mechanism of a known inhibitor, researchers can better design studies to replicate and further investigate the in vivo bioactivity of this compound.

Data Presentation: In Vivo Effects on Pentobarbital Sleep Time

The following table summarizes the key quantitative data from the foundational in vivo study of this compound and provides a basis for comparison with a known drug metabolism inhibitor.

CompoundAnimal ModelDosageRoute of AdministrationEffect on Pentobarbital Sleep TimeReference
This compound Mice25 mg/kgIntraperitoneal (i.p.)Prolonged by more than 10 hours[1]
Control (Vehicle) Mice-Intraperitoneal (i.p.)Normal sleep duration[1]
Ketoconazole MiceNot directly reported for pentobarbitalOral (p.o.) or Intraperitoneal (i.p.)Expected to prolong due to CYP450 inhibition-

Note: While a specific in vivo study detailing Ketoconazole's effect on pentobarbital sleep time in mice was not identified, its potent inhibition of CYP3A4, a key enzyme in barbiturate metabolism, strongly suggests a significant prolongation of sleep time.

Experimental Protocols

This compound: Potentiation of Pentobarbital-Induced Sleep Time

This protocol is based on the methodology described by Kaul and Kulkarni in their 1978 publication in the Journal of Pharmaceutical Sciences.[1]

Objective: To determine the effect of this compound on the duration of sleep induced by sodium pentobarbital in mice.

Materials:

  • This compound

  • Sodium Pentobarbital

  • Vehicle (e.g., saline or other appropriate solvent)

  • Male mice (specific strain to be reported)

  • Syringes and needles for intraperitoneal injection

  • Animal cages

  • Timer

Procedure:

  • Animal Acclimation: Mice are acclimated to the laboratory environment for a specified period before the experiment.

  • Grouping: Animals are randomly assigned to a control group and a this compound-treated group.

  • Administration of this compound/Vehicle: The this compound-treated group receives a 25 mg/kg intraperitoneal (i.p.) injection of this compound dissolved in a suitable vehicle. The control group receives an equivalent volume of the vehicle alone via the same route.

  • Waiting Period: A predetermined amount of time is allowed to pass for the absorption and distribution of this compound.

  • Induction of Sleep: All mice are administered an i.p. injection of sodium pentobarbital at a dose sufficient to induce sleep.

  • Measurement of Sleep Time: The time from the loss of the righting reflex (the inability of the mouse to right itself when placed on its back) to the spontaneous return of this reflex is recorded as the sleeping time.

  • Observation: Animals are monitored throughout the experiment for any adverse effects.

  • Data Analysis: The mean sleeping times for the control and this compound-treated groups are calculated and compared using appropriate statistical methods (e.g., t-test).

This compound: Acute Toxicity Assessment

Objective: To determine the acute toxicity of this compound in mice.

Procedure:

  • Dose Escalation: Graded doses of this compound are administered intravenously (i.v.) to different groups of mice.

  • Observation: The animals are observed for a specified period (e.g., 24 hours) for signs of toxicity and mortality.

  • LD50 Determination: The dose that is lethal to 50% of the animals (LD50) is calculated. The 1978 study reported this compound to be non-toxic up to 200 mg/kg i.v.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_challenge Challenge cluster_measurement Measurement & Analysis acclimation Animal Acclimation grouping Random Grouping acclimation->grouping dactylyne_admin This compound (25 mg/kg i.p.) grouping->dactylyne_admin vehicle_admin Vehicle (i.p.) grouping->vehicle_admin pentobarbital_admin Pentobarbital (i.p.) dactylyne_admin->pentobarbital_admin Pre-treatment vehicle_admin->pentobarbital_admin Pre-treatment sleep_time Record Sleep Time (Loss to Gain of Righting Reflex) pentobarbital_admin->sleep_time analysis Statistical Analysis sleep_time->analysis

Caption: Experimental Workflow for this compound's Effect on Pentobarbital Sleep Time.

mechanism_of_action cluster_drug Drug cluster_metabolism Metabolism cluster_metabolite Metabolite cluster_inhibitor Inhibitor Pentobarbital Pentobarbital (Active) CYP450 Hepatic Cytochrome P450 Enzymes Pentobarbital->CYP450 Metabolized by Inactive_Metabolites Inactive Metabolites CYP450->Inactive_Metabolites Produces This compound This compound This compound->CYP450 Inhibits

Caption: Proposed Mechanism of this compound's Action on Pentobarbital Metabolism.

References

Safety Operating Guide

Safe Disposal of Dactylyne: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of dactylyne, a halogenated ether of marine origin. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound, while exhibiting low toxicity in pharmacological studies, requires careful handling and disposal due to its chemical nature as a halogenated ether, which includes the potential for peroxide formation and the generation of hazardous byproducts upon decomposition.

Key Chemical and Physical Properties of this compound

A summary of the key identifiers and physical properties of this compound is provided below to ensure proper identification and handling.

PropertyValue
Chemical Formula C₁₅H₁₉Br₂ClO
Molecular Weight 410.57 g/mol [1]
Appearance Solid powder[2]
CAS Number 55306-12-2[1][2]
Chemical Name (2R,3R,5S,6S)-3-bromo-2-[(Z)-3-bromopent-2-enyl]-5-chloro-6-[(E)-pent-2-en-4-ynyl]oxane
Synonyms This compound is an ethyl dibromochloroether.[3]

Hazard Assessment and Safety Precautions

As a halogenated ether, this compound presents several potential hazards that must be addressed through rigorous safety protocols.

Peroxide Formation

Ethers are known to form explosive peroxides upon exposure to air and light. These peroxides are sensitive to shock, heat, and friction and can detonate violently.

Experimental Protocol: Peroxide Detection

Before disposal, all containers of this compound must be tested for the presence of peroxides, especially if they have been opened or stored for an extended period.

Materials:

  • Potassium iodide (KI) solution (5%) or peroxide test strips

  • Glacial acetic acid

  • Small test tube

Procedure:

  • In a fume hood, add 1 mL of the this compound solution to be tested to a clean test tube.

  • Add 1 mL of glacial acetic acid.

  • Add a few drops of 5% potassium iodide solution.

  • Gently agitate the mixture.

  • Interpretation of Results:

    • A pale yellow to yellow color indicates the presence of low levels of peroxides.

    • A brown color indicates a high concentration of peroxides.

    • Alternatively, commercially available peroxide test strips can be used. A blue color change typically indicates the presence of peroxides.

If peroxides are detected, DO NOT attempt to handle or dispose of the material directly. Contact your institution's Environmental Health and Safety (EHS) office immediately.

Hazardous Decomposition Products

Although specific thermal decomposition data for this compound is not available, the incineration of halogenated organic compounds can produce hazardous byproducts. These may include hydrogen bromide (HBr), hydrogen chloride (HCl), and other toxic gases. Therefore, proper disposal through a certified hazardous waste facility capable of handling halogenated waste is mandatory.

This compound Disposal Workflow

The following diagram outlines the step-by-step procedure for the safe disposal of this compound.

Dactylyne_Disposal_Workflow cluster_pre_disposal Pre-Disposal Assessment cluster_peroxide_positive Peroxide Positive Protocol cluster_peroxide_negative Peroxide Negative Protocol cluster_final_disposal Final Disposal A Visually inspect this compound container for crystals or discoloration B Test for peroxides A->B If no visible hazards C Peroxides Detected B->C Positive Test F No Peroxides Detected B->F Negative Test D DO NOT HANDLE Isolate the container C->D E Contact Environmental Health & Safety (EHS) Immediately D->E G Segregate as Halogenated Organic Waste F->G H Package in a designated, labeled, and sealed container G->H I Store in a cool, dark, and well-ventilated area H->I J Arrange for pickup by a certified hazardous waste disposal service I->J K Transport to a licensed hazardous waste facility J->K L High-temperature incineration (>1100 °C) K->L

Caption: Workflow for the safe disposal of this compound.

Detailed Disposal Procedures

  • Personal Protective Equipment (PPE): Before handling this compound, at a minimum, wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. All handling of open containers should be performed in a certified chemical fume hood.

  • Peroxide Testing: As outlined in the experimental protocol above, test for the presence of peroxides. If crystals are visible around the cap or in the solution, do not touch or attempt to open the container. Immediately contact your EHS office.

  • Waste Segregation: this compound waste must be segregated as halogenated organic waste . Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.

  • Packaging and Labeling:

    • Place this compound waste into a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled as "Halogenated Organic Waste" and should list "this compound" as a constituent.

    • Ensure the container is tightly sealed to prevent evaporation and spillage.

  • Storage: Store the sealed waste container in a cool, dark, and well-ventilated area, away from heat, sparks, and open flames. The storage area should be designated for hazardous chemical waste.

  • Final Disposal: Arrange for the collection of the halogenated waste by your institution's EHS office or a licensed hazardous waste disposal contractor. The primary method for the disposal of halogenated organic compounds is high-temperature incineration. Incineration of waste containing more than 1% halogenated organic substances requires a temperature of at least 1100 °C to ensure complete destruction and minimize the formation of toxic byproducts.

Spill and Decontamination Procedures

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal as halogenated organic waste.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials should also be disposed of as hazardous waste.

  • Equipment Decontamination: Any equipment that has come into contact with this compound should be thoroughly rinsed with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. The solvent rinse should be collected and disposed of as halogenated organic waste.

Logical Relationship of Disposal Steps

The following diagram illustrates the logical flow and dependencies of the this compound disposal process.

Disposal_Logic Start Start: this compound for Disposal Assess Assess Container Condition Start->Assess Test Test for Peroxides Assess->Test Segregate Segregate as Halogenated Waste Test->Segregate Negative Peroxide_Hazard Peroxide Hazard Identified Test->Peroxide_Hazard Positive Package Package and Label Segregate->Package Store Store Safely Package->Store Dispose Arrange Professional Disposal Store->Dispose End End: Safe Disposal Dispose->End EHS_Contact Contact EHS Immediately Peroxide_Hazard->EHS_Contact

Caption: Logical flow for this compound disposal.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Dactylyne

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Dactylyne

Disclaimer: This document provides immediate safety and logistical guidance for the handling of this compound based on its chemical structure and general knowledge of related compounds. As a comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 55306-12-2) is not publicly available, this information is intended to supplement, not replace, a thorough risk assessment conducted by qualified personnel.

This compound is a halogenated acetylenic ether of marine origin, isolated from the sea hare Aplysia dactylomela. Its unique structure necessitates careful handling to minimize exposure and ensure laboratory safety. The following procedural guidance is designed for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for understanding its behavior and for safe handling and storage.

PropertyValue
CAS Number 55306-12-2
Molecular Formula C₁₅H₁₉Br₂ClO
Appearance Solid powder
Solubility Soluble in DMSO
Personal Protective Equipment (PPE)

Given that this compound is a halogenated organic compound, and in the absence of specific toxicity data, a cautious approach to personal protection is warranted. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Change gloves frequently and immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times when handling this compound to protect against splashes.
Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection Use in a well-ventilated area or fume hoodHandling of solid this compound should be performed in a chemical fume hood to avoid inhalation of any dust particles.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

Preparation and Weighing
  • Engineering Controls: All handling of solid this compound must be conducted in a certified chemical fume hood.

  • Procedure:

    • Designate a specific area within the fume hood for handling this compound.

    • Before weighing, ensure the analytical balance is clean and placed within the fume hood if possible. If not, use a weigh boat with a lid to transport the compound to the fume hood.

    • Carefully weigh the desired amount of this compound. Avoid creating dust.

    • Clean any spills on the balance or surrounding area immediately with a damp cloth, which should then be disposed of as hazardous waste.

Dissolution
  • Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • In the fume hood, add the weighed this compound to an appropriate glass vial.

    • Add the required volume of DMSO to the vial.

    • Cap the vial securely and vortex or sonicate until the this compound is fully dissolved.

Storage
  • Short-term (days to weeks): Store in a dry, dark location at 0-4°C.

  • Long-term (months to years): Store at -20°C.

  • Labeling: All containers of this compound, whether in solid form or in solution, must be clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation:

    • Collect all liquid waste containing this compound in a designated, labeled container for halogenated organic waste.

    • Solid waste, such as contaminated gloves, weigh boats, and paper towels, should be collected in a separate, clearly labeled hazardous waste bag.

  • Disposal Procedure:

    • Follow your institution's guidelines for the disposal of hazardous chemical waste.

    • Do not pour this compound solutions down the drain.

    • Ensure all waste containers are securely sealed before collection by your institution's environmental health and safety department.

Emergency Procedures

Spill Response
  • Small Spills (in a fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).

    • Place the absorbent material in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's emergency response team.

    • Prevent others from entering the area.

First Aid
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.

Dactylyne_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Don PPE B Prepare Fume Hood A->B Exposure Exposure Occurs A->Exposure C Weigh this compound B->C D Dissolve in DMSO C->D Spill Spill Occurs C->Spill E Perform Experiment D->E D->Spill F Decontaminate Workspace E->F E->Spill G Segregate Waste F->G H Store or Dispose G->H Spill_Response Spill Response Spill->Spill_Response Follow Spill Protocol First_Aid First Aid Exposure->First_Aid Follow First Aid Protocol

Caption: Workflow for safe handling of this compound, including emergency procedures.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dactylyne
Reactant of Route 2
Dactylyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.